molecular formula C20H43N2O5P B15544948 Sphingosyl PE (d18:1)

Sphingosyl PE (d18:1)

Numéro de catalogue: B15544948
Poids moléculaire: 422.5 g/mol
Clé InChI: BPQSOCLDFWBDKN-PPQGUHKJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Sphingosyl PE (d18:1) is a useful research compound. Its molecular formula is C20H43N2O5P and its molecular weight is 422.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sphingosyl PE (d18:1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sphingosyl PE (d18:1) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C20H43N2O5P

Poids moléculaire

422.5 g/mol

Nom IUPAC

2-aminoethyl [(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] hydrogen phosphate

InChI

InChI=1S/C20H43N2O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(23)19(22)18-27-28(24,25)26-17-16-21/h14-15,19-20,23H,2-13,16-18,21-22H2,1H3,(H,24,25)/b15-14+/t19-,20+/m0/s1

Clé InChI

BPQSOCLDFWBDKN-PPQGUHKJSA-N

Origine du produit

United States

Foundational & Exploratory

Function of Sphingosyl PE (d18:1) in cell signaling pathways.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Function of Sphingosyl PE (d18:1) and Related Sphingolipids in Cell Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphingolipids are a class of lipids that serve not only as structural components of cellular membranes but also as potent bioactive molecules in a vast array of signaling pathways.[1][2] These pathways govern fundamental cellular processes including proliferation, differentiation, apoptosis, autophagy, and inflammation.[3][4][5] This guide delves into the signaling functions of key sphingolipids, with a particular focus on the components related to Sphingosylphosphorylethanolamine (Sphingosyl PE) (d18:1).

While Sphingosyl PE (d18:1) itself is not widely recognized as a primary signaling molecule in canonical pathways, it is commercially available as a synthetic phosphosphingolipid used as an internal standard in lipidomics analyses, such as for the quantification of ceramide phosphoethanolamine (CerPE).[6] However, its core components—the sphingosine (B13886) (d18:1) backbone and the phosphoethanolamine headgroup—are central to critical signaling events. The sphingosine backbone is the precursor to the pivotal signaling molecule sphingosine-1-phosphate (S1P), while the phosphoethanolamine moiety is indispensable for the execution of autophagy. Understanding the roles of S1P and phosphatidylethanolamine (B1630911) (PE) provides profound insight into the regulatory networks that sphingolipids command. This guide will explore the metabolic pathways that generate these molecules and dissect their specific functions in cell signaling.

Section 1: The Sphingolipid Metabolic Hub

The cellular concentration of bioactive sphingolipids is meticulously controlled through a network of synthetic, catabolic, and salvage pathways. The de novo synthesis pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT), the rate-limiting enzyme in this process.[2][7] A series of enzymatic reactions then produces dihydroceramide, which is subsequently desaturated to form ceramide, the central hub of sphingolipid metabolism.[7]

Ceramide can be metabolized through several branches:

  • It can be acylated to form complex sphingolipids like sphingomyelin (B164518) or glycosphingolipids.[1]

  • It can be deacylated by ceramidases to produce sphingosine (d18:1).[8]

  • It can be phosphorylated by ceramide kinase to form ceramide-1-phosphate (C1P).[2]

Sphingosine, in turn, can be re-acylated to form ceramide in the salvage pathway or be phosphorylated by sphingosine kinases (SphK1 and SphK2) to generate the potent signaling lipid, sphingosine-1-phosphate (S1P).[9][10] Finally, S1P can be irreversibly degraded by S1P lyase into hexadecenal and phosphoethanolamine , returning this crucial headgroup to cellular pools.[1]

Sphingolipid_Metabolism cluster_DeNovo De Novo Synthesis (ER) cluster_Complex Complex Sphingolipids precursor precursor intermediate intermediate product product enzyme enzyme Serine Serine SPT SPT Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine Sphinganine Sphinganine Ketosphinganine->Sphinganine CerS Ceramide Synthase Sphinganine->CerS Dihydroceramide Dihydroceramide DES1 DES1 Dihydroceramide->DES1 Ceramide Ceramide GlcCer Glucosylceramide Ceramide->GlcCer CDase Ceramidase Ceramide->CDase SMS SM Synthase Ceramide->SMS Sphingosine Sphingosine Sphingosine->CerS Salvage Pathway SphK Sphingosine Kinase (SphK1/2) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) SPP S1P Phosphatase S1P->SPP Reversible SPL S1P Lyase S1P->SPL Sphingomyelin Sphingomyelin Degradation Hexadecenal + Phosphoethanolamine SPT->Ketosphinganine CerS->Dihydroceramide CerS->Ceramide Salvage Pathway DES1->Ceramide CDase->Sphingosine SphK->S1P SPP->Sphingosine Reversible SPL->Degradation SMS->Sphingomyelin

Caption: Overview of the core sphingolipid metabolic pathway.

Section 2: Sphingosine-1-Phosphate (S1P d18:1) Signaling

S1P is a pleiotropic signaling molecule that regulates a multitude of cellular processes, including cell survival, proliferation, migration, and inflammation.[11][12] It can act both as an intracellular second messenger and as an extracellular ligand for a family of five G protein-coupled receptors (GPCRs), namely S1P₁₋₅.[12][13]

The Sphingolipid Rheostat: Apoptosis vs. Survival

A central paradigm in sphingolipid signaling is the "sphingolipid rheostat," which posits that the balance between the intracellular levels of pro-apoptotic ceramide/sphingosine and pro-survival S1P determines cell fate.[4][9] An increase in ceramide and/or sphingosine levels pushes the cell towards growth arrest and apoptosis.[14] Conversely, an increase in S1P levels, driven by the activity of sphingosine kinases, promotes proliferation and protects the cell from apoptosis.[9] SphK1, in particular, is considered a critical regulator of this balance; its upregulation is frequently observed in various cancers and is associated with tumor growth and resistance to therapy.[12][14]

Sphingolipid_Rheostat lipid_pro_death lipid_pro_death lipid_pro_survival lipid_pro_survival outcome outcome enzyme enzyme Ceramide Ceramide Apoptosis Apoptosis & Growth Arrest Ceramide->Apoptosis CDase Ceramidase Ceramide->CDase Sphingosine Sphingosine Sphingosine->Apoptosis SphK Sphingosine Kinase (SphK1/2) Sphingosine->SphK S1P S1P Survival Survival & Proliferation S1P->Survival SPP S1P Phosphatase S1P->SPP SphK->S1P SPP->Sphingosine CDase->Sphingosine

Caption: The sphingolipid rheostat model of cell fate regulation.
S1P Receptor-Mediated Signaling

Extracellular S1P binds to its receptors on the cell surface, initiating downstream signaling cascades. The diverse effects of S1P are mediated by the differential coupling of S1P₁₋₅ to various heterotrimeric G proteins (e.g., Gᵢ, Gᵩ, G₁₂/₁₃), leading to the activation of pathways such as:

  • PI3K/Akt Pathway: Promotes cell survival and proliferation.

  • Ras/ERK Pathway: Stimulates cell growth and differentiation.

  • PLC/Ca²⁺ Pathway: Modulates cellular metabolism and muscle contraction.

  • Rho/ROCK Pathway: Regulates cytoskeletal dynamics, cell migration, and adhesion.

This receptor-mediated signaling is crucial for processes like lymphocyte trafficking, where an S1P gradient between lymphoid tissues and the circulatory system guides the egress of immune cells.[5][11] This mechanism is the target of Fingolimod (FTY720), an S1P receptor modulator used in the treatment of multiple sclerosis.[11]

S1P_Receptor_Signaling ligand ligand receptor receptor gprotein gprotein effector effector outcome outcome S1P S1P S1PR S1P Receptor (S1PR1-5) S1P->S1PR Gi Gαi S1PR->Gi Gq Gαq S1PR->Gq G1213 Gα12/13 S1PR->G1213 PI3K PI3K Gi->PI3K Ras Ras Gi->Ras PLC PLC Gq->PLC Rho Rho G1213->Rho Akt Akt PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival ERK ERK Ras->ERK Proliferation Proliferation ERK->Proliferation Migration Migration PLC->Migration Rho->Migration

Caption: Simplified S1P receptor downstream signaling pathways.

Section 3: The Role of Phosphoethanolamine (PE) in Signaling

While S1P signaling is complex and receptor-mediated, the role of the phosphoethanolamine headgroup is more direct and fundamental, particularly in the process of autophagy. Autophagy is a catabolic "self-eating" process where cells degrade and recycle damaged organelles and protein aggregates within double-membraned vesicles called autophagosomes.[15]

Phosphatidylethanolamine (PE) is a critical component of autophagic membranes and is essential for the elongation and closure of the autophagosome.[16] The central event is the covalent conjugation (lipidation) of microtubule-associated protein 1A/1B-light chain 3 (LC3), or its yeast homolog Atg8, to PE.[17] This process converts the soluble form of LC3 (LC3-I) to the lipidated, membrane-bound form (LC3-II). LC3-II is then incorporated into the growing autophagosome membrane, where it functions in both membrane expansion and the recruitment of specific cargo for degradation.[16][17] The abundance of PE can therefore be a rate-limiting factor for autophagy, and increasing cellular PE levels has been shown to enhance autophagic flux.[16]

Autophagy_Workflow cluster_cytosol Cytosol cluster_membrane Phagophore Membrane proLC3 pro-LC3 ATG4 ATG4 proLC3->ATG4 LC3_I LC3-I ATG7_ATG3 ATG7, ATG3, ATG5-12-16L1 Complex LC3_I->ATG7_ATG3 LC3_II LC3-II (PE-conjugated) Autophagosome Autophagosome Elongation LC3_II->Autophagosome ATG4->LC3_I ATG7_ATG3->LC3_II PE PE PE->ATG7_ATG3

References

An In-depth Technical Guide to the Biosynthesis of Sphingosylphosphoethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosylphosphoethanolamine (SPE), more commonly known in the literature as ceramide phosphoethanolamine (CPE), is a sphingolipid analogous to sphingomyelin (B164518). While present in trace amounts in mammalian cells, it is a major membrane component in invertebrates and certain microorganisms. The biosynthesis of CPE is a critical pathway that intersects with the metabolism of other key lipids such as ceramides (B1148491) and phosphatidylethanolamine (B1630911). This technical guide provides a comprehensive overview of the CPE biosynthesis pathway, detailing the key enzymes, their kinetics, and subcellular locations. Furthermore, it presents detailed experimental protocols for the quantification of CPE and the enzymatic assay of its synthases, along with a visual representation of the metabolic pathways. This document is intended to serve as a valuable resource for researchers in sphingolipid biology and drug development professionals targeting this metabolic nexus.

Introduction to Sphingosylphosphoethanolamine (Ceramide Phosphoethanolamine)

Ceramide phosphoethanolamines (CPEs) are phosphosphingolipids consisting of a ceramide backbone linked to a phosphoethanolamine head group.[1] In contrast to sphingomyelin (SM), which has a phosphocholine (B91661) head group, CPE is the principal sphingolipid in many invertebrates, such as Drosophila.[2][3] In mammalian cells, CPE is found in very low concentrations, typically 300- to 1,500-fold lower than SM, with the highest levels detected in the testis and brain.[2][4] Despite its low abundance in mammals, the pathway is of significant interest due to its interplay with ceramide metabolism, a critical regulator of cellular processes including apoptosis.[4][5]

The Biosynthesis Pathway of Ceramide Phosphoethanolamine

The synthesis of CPE primarily occurs through the transfer of a phosphoethanolamine moiety from a donor molecule to the C1-hydroxyl group of ceramide. Two main pathways have been identified, differing in the phosphoethanolamine donor and the enzymes involved.

The Phosphatidylethanolamine-Dependent Pathway in Mammals

In mammalian cells, the primary donor of the phosphoethanolamine head group is phosphatidylethanolamine (PE).[6] This reaction is catalyzed by two key enzymes belonging to the sphingomyelin synthase (SMS) family.[7][8]

  • Sphingomyelin Synthase 2 (SMS2): This enzyme, located at the plasma membrane, exhibits dual functionality, catalyzing the synthesis of both sphingomyelin and CPE.[7][8][9] It transfers phosphoethanolamine from PE to ceramide, yielding CPE and diacylglycerol (DAG).[7]

  • Sphingomyelin Synthase-Related Protein (SMSr or SAMD8): Located in the endoplasmic reticulum (ER), SMSr is a dedicated CPE synthase.[4][7][10] It exclusively synthesizes CPE from ceramide and PE.[7] Disruption of SMSr activity has been shown to increase ER ceramide levels, potentially leading to apoptosis.[5]

The CDP-Ethanolamine-Dependent Pathway in Invertebrates

In invertebrates like Drosophila, which lack sphingomyelin, CPE is synthesized by a dedicated CPE synthase. This enzyme utilizes cytidine (B196190) diphosphate-ethanolamine (CDP-ethanolamine) as the phosphoethanolamine donor, releasing cytidine monophosphate (CMP) as a byproduct.[2][3] This invertebrate CPE synthase is located in the Golgi apparatus.[2]

Quantitative Data on CPE Biosynthesis

Quantitative understanding of the CPE biosynthesis pathway is crucial for contextualizing its physiological role. The following table summarizes the available data on CPE levels in various mammalian tissues.

TissueCPE Level (mol% of total phospholipid)Reference
Mouse Testis~0.020[4]
Mouse Brain~0.020[4]
Mouse Heart~0.002 - 0.005[4]
Mouse Liver~0.002 - 0.005[4]

Note: Specific kinetic parameters (Km, Vmax) for mammalian CPE synthases are not extensively reported in the literature.

Experimental Protocols

Quantification of Ceramide Phosphoethanolamine by LC-MS/MS

This protocol is adapted from methods developed for the sensitive quantification of CPE in biological samples.[4][11][12]

4.1.1. Lipid Extraction

  • Homogenize tissue samples in an appropriate buffer.

  • Perform a Folch extraction by adding chloroform:methanol (B129727) (2:1, v/v) to the homogenate.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

4.1.2. Sample Preparation for LC-MS/MS

  • Resuspend the dried lipid extract in methanol.

  • Add internal standards, such as 17:0-CPE, for quantification.[4]

  • Perform alkaline hydrolysis by adding 0.3 M NaOH in methanol and incubating overnight at room temperature to remove glycerophospholipids.[4]

  • Neutralize the reaction with HCl.

  • Perform a second liquid-liquid extraction with chloroform.

  • Dry the final lipid extract and resuspend in the LC-MS running buffer.

4.1.3. LC-MS/MS Analysis

  • Chromatography: Use a reverse-phase C18 column (e.g., 2.1 mm × 5 cm, 5 µm).[11]

  • Mobile Phase A: Water:Methanol:Formic Acid (74:25:1, v/v/v) with 5 mM ammonium (B1175870) formate.[11]

  • Mobile Phase B: Methanol:Formic Acid (99:1, v/v) with 5 mM ammonium formate.[11]

  • Gradient: Run a suitable gradient from Mobile Phase A to Mobile Phase B to separate the lipid species.

  • Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode.

  • Quantification: Employ selected reaction monitoring (SRM) to detect specific parent-product ion transitions for different CPE species. The product ion often originates from the sphingoid base backbone for increased specificity.[11][12]

Ceramide Phosphoethanolamine Synthase Activity Assay

This assay utilizes a fluorescently labeled ceramide analogue to measure the activity of CPE synthases.[4][7]

4.2.1. Preparation of Microsomes

  • Homogenize tissue or cells in a suitable buffer (e.g., 20 mM HEPES-KOH pH 7.2, 250 mM sucrose, with protease inhibitors).[4]

  • Perform differential centrifugation to isolate the microsomal fraction (100,000 x g pellet), which is enriched in ER and Golgi membranes.[4]

  • Resuspend the microsomal pellet in the assay buffer.

4.2.2. Enzyme Reaction

  • Reaction Mixture: Prepare a reaction buffer containing HEPES, KCl, MgCl2, DTT, and fatty acid-free BSA.

  • Substrate: Add NBD-C6-ceramide (a fluorescent ceramide analog) to the reaction mixture.

  • Initiate Reaction: Add the microsomal protein to the reaction mixture and incubate at 37°C.

4.2.3. Lipid Extraction and Analysis

  • Stop the reaction by adding chloroform:methanol (1:2, v/v).

  • Extract the lipids as described in section 4.1.1.

  • Separate the lipid products by thin-layer chromatography (TLC) using a solvent system such as chloroform:methanol:2M NH4OH (40:10:1, v/v/v).[13]

  • Visualize the fluorescent spots (NBD-CPE and unreacted NBD-ceramide) using a fluorescence scanner.

  • Quantify the product formation by measuring the fluorescence intensity of the NBD-CPE spot.

Visualization of Pathways and Workflows

Biosynthesis Pathways of Ceramide Phosphoethanolamine

CPE_Biosynthesis cluster_mammals Mammalian Cells cluster_er Endoplasmic Reticulum cluster_pm Plasma Membrane cluster_invertebrates Invertebrate Cells (e.g., Drosophila) cluster_golgi Golgi Apparatus Ceramide Ceramide SMSr SMSr (SAMD8) Ceramide->SMSr SMS2 SMS2 Ceramide->SMS2 PE Phosphatidylethanolamine PE->SMSr PE->SMS2 CPE Ceramide Phosphoethanolamine DAG Diacylglycerol SMSr->CPE CPE Synthase Activity SMSr->DAG SMS2->CPE CPE Synthase Activity SMS2->DAG Ceramide_inv Ceramide CPES_inv CPE Synthase Ceramide_inv->CPES_inv CDP_Etn CDP-Ethanolamine CDP_Etn->CPES_inv CPE_inv Ceramide Phosphoethanolamine CMP CMP CPES_inv->CPE_inv CPES_inv->CMP

Caption: Comparative biosynthesis pathways of ceramide phosphoethanolamine in mammals and invertebrates.

Experimental Workflow for CPE Synthase Assay

CPE_Assay_Workflow start Start: Tissue/Cell Homogenate microsome Isolate Microsomal Fraction (Differential Centrifugation) start->microsome reaction Enzymatic Reaction (NBD-Ceramide Substrate, 37°C) microsome->reaction extraction Lipid Extraction (Chloroform:Methanol) reaction->extraction tlc Thin-Layer Chromatography (TLC) Separation extraction->tlc detection Fluorescence Detection of NBD-CPE tlc->detection quantification Quantify Product Formation detection->quantification end End: Enzyme Activity quantification->end

Caption: Workflow for the ceramide phosphoethanolamine synthase activity assay.

Conclusion

The biosynthesis of sphingosylphosphoethanolamine represents a conserved yet distinct branch of sphingolipid metabolism. In mammals, the dual-functionality of SMS2 and the dedicated activity of SMSr highlight a complex regulatory landscape for CPE production, intersecting with critical signaling pathways involving ceramide and diacylglycerol. The provided methodologies for CPE quantification and synthase activity measurement offer robust tools for further investigation into the physiological and pathological roles of this enigmatic sphingolipid. This guide serves as a foundational resource for researchers aiming to explore the intricacies of CPE biosynthesis and its potential as a therapeutic target.

References

An In-depth Technical Guide to the Cellular Localization of Sphingosyl PE (d18:1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of the cellular localization of Sphingosylphosphorylethanolamine (Sphingosyl PE) with a d18:1 sphingoid backbone, also known as Ceramide Phosphoethanolamine (CPE) (d18:1). Given its status as a relatively low-abundance sphingolipid in mammalian cells compared to its analog sphingomyelin (B164518), this document synthesizes information on its sites of synthesis, inferred distribution, and the methodologies employed for its study.

Introduction to Sphingosyl PE (d18:1)

Sphingosyl PE (d18:1) is a sphingolipid composed of a d18:1 sphingosine (B13886) backbone, an amide-linked fatty acid, and a phosphoethanolamine headgroup. While it is a major sphingolipid in invertebrates such as Drosophila melanogaster, in mammalian cells, it is present in trace amounts[1][2]. Its structural similarity to sphingomyelin (SM), where a phosphocholine (B91661) headgroup is present instead, suggests potential roles in membrane structure and signaling, although these functions are still under active investigation. The low cellular concentration of Sphingosyl PE in mammals has made its study challenging, but advancements in lipidomics and probe development are beginning to shed light on its cellular biology.

Cellular Biosynthesis and Inferred Localization

Direct quantitative data on the subcellular distribution of Sphingosyl PE (d18:1) in mammalian cells is not extensively documented in the literature due to its low abundance. However, its primary locations can be inferred from the well-characterized subcellular localizations of its biosynthetic enzymes. In mammalian cells, two key enzymes are responsible for the synthesis of Ceramide Phosphoethanolamine (CPE)[3][4].

  • Sphingomyelin Synthase-Related Protein (SMSr): This enzyme is localized to the endoplasmic reticulum (ER) and functions as a dedicated CPE synthase[3][4]. It catalyzes the transfer of phosphoethanolamine from phosphatidylethanolamine (B1630911) (PE) to ceramide.

  • Sphingomyelin Synthase 2 (SMS2): Located at the plasma membrane, SMS2 is a bifunctional enzyme that can synthesize both sphingomyelin (SM) and, to a lesser extent, CPE[2][3].

This enzymatic distribution strongly suggests that Sphingosyl PE (d18:1) is primarily synthesized and located at the endoplasmic reticulum and the plasma membrane . Its presence in other organelles would likely be the result of vesicular or non-vesicular transport mechanisms.

Quantitative Data Summary
OrganelleSynthesizing Enzyme(s)Inferred Presence of Sphingosyl PE (d18:1)Relative Abundance in Mammalian Cells
Endoplasmic Reticulum (ER)Sphingomyelin Synthase-Related Protein (SMSr)PresentTrace
Golgi Apparatus-Possible (via transport from ER)Undetermined
Plasma MembraneSphingomyelin Synthase 2 (SMS2)PresentTrace
Other Organelles-Possible (via transport)Undetermined

Signaling Pathways

The direct role of Sphingosyl PE (d18:1) in specific signaling pathways in mammalian cells is not yet well-established. However, its metabolic precursor, ceramide, is a well-known bioactive lipid involved in signaling cascades that regulate apoptosis, cell cycle arrest, and senescence[5][6]. It is plausible that the localized synthesis of Sphingosyl PE (d18:1) by SMSr in the ER and SMS2 at the plasma membrane could modulate local ceramide pools, thereby influencing these signaling events.

Below is a diagram illustrating the central role of ceramide in sphingolipid metabolism, highlighting the pathways leading to the synthesis of Sphingosyl PE (CPE) and its relationship to other key bioactive sphingolipids.

Caption: Biosynthesis of Sphingosyl PE (CPE) in the ER and at the Plasma Membrane.

Experimental Protocols

Determining the subcellular localization of a low-abundance lipid like Sphingosyl PE (d18:1) requires sensitive and specific methodologies. Below are detailed protocols for key experiments.

Subcellular Fractionation for Lipid Analysis

This protocol describes the isolation of major organelles for subsequent lipid extraction and analysis.

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Fractionation buffer (e.g., 250 mM sucrose, 10 mM HEPES pH 7.4, 1 mM EDTA, with protease inhibitors)

  • Dounce homogenizer

  • Centrifuge and ultracentrifuge with appropriate rotors

  • Reagents for protein quantification (e.g., BCA assay)

Procedure:

  • Cell Harvesting: Grow cells to confluency. Wash the cell monolayer twice with ice-cold PBS. Scrape cells into PBS and pellet by centrifugation at 500 x g for 5 minutes at 4°C.

  • Homogenization: Resuspend the cell pellet in ice-cold fractionation buffer. Allow cells to swell on ice for 15-20 minutes. Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle until approximately 80-90% of cells are lysed (monitor by trypan blue staining).

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells. Collect the supernatant (post-nuclear supernatant).

    • Centrifuge the post-nuclear supernatant at 10,000 x g for 20 minutes at 4°C to pellet the mitochondrial fraction. Collect the supernatant.

    • For the microsomal (ER-enriched) and plasma membrane fractions, ultracentrifuge the resulting supernatant at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomal fraction, and the supernatant is the cytosolic fraction. Plasma membrane can be further purified from the initial low-speed pellet or by using density gradient centrifugation.

  • Purity Assessment: Assess the purity of each fraction by Western blotting for organelle-specific marker proteins (e.g., Calnexin for ER, Na+/K+ ATPase for plasma membrane, COX IV for mitochondria).

  • Lipid Extraction: Normalize fractions by protein concentration. Extract lipids from a known amount of protein from each fraction using a modified Bligh-Dyer or Folch method for subsequent analysis.

Lipidomics Analysis by LC-MS/MS

This protocol outlines the quantitative analysis of Sphingosyl PE (d18:1) from subcellular fractions.

Materials:

  • Lipid extracts from subcellular fractions

  • Internal standards for sphingolipids (including a C17 or deuterated CPE standard if available)

  • LC-MS/MS system (e.g., triple quadrupole or QTRAP mass spectrometer)

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Solvents for liquid chromatography (e.g., methanol, water, formic acid, ammonium (B1175870) formate)

Procedure:

  • Sample Preparation: Dry the lipid extracts under a stream of nitrogen. Reconstitute in a known volume of LC-MS compatible solvent (e.g., methanol). Spike with a known amount of internal standard mixture.

  • Liquid Chromatography: Separate the lipid species using an appropriate HPLC gradient. This is crucial to separate Sphingosyl PE from other more abundant, isobaric lipid species.

  • Mass Spectrometry:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Perform Multiple Reaction Monitoring (MRM) for quantification. For Sphingosyl PE (d18:1) with a C16:0 fatty acid, a potential transition would be the precursor ion m/z corresponding to [M+H]+ to a product ion characteristic of the phosphoethanolamine headgroup (e.g., m/z 142) or the sphingoid base.

  • Quantification: Generate a standard curve using synthetic Sphingosyl PE standards of known concentrations. Calculate the amount of Sphingosyl PE (d18:1) in each subcellular fraction relative to the amount of protein in that fraction (e.g., pmol/mg protein).

Fluorescence Microscopy using Protein Probes

This method allows for the visualization of CPE in situ.

Materials:

  • Cultured cells grown on glass-bottom dishes

  • Fluorescently labeled aegerolysin protein probe (e.g., Pleurotolysin A2 conjugated to a fluorophore)[1]

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Cell Culture and Treatment: Culture cells on glass-bottom dishes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes. If intracellular structures are to be visualized, permeabilize the cells with 0.1% Triton X-100 for 10 minutes. Wash with PBS.

  • Probe Incubation: Incubate the cells with the fluorescently labeled aegerolysin probe at an optimized concentration in a suitable buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.

  • Washing and Mounting: Wash the cells thoroughly with PBS to remove unbound probe. Mount with a coverslip using a mounting medium containing DAPI to stain the nucleus.

  • Imaging: Visualize the cells using a confocal microscope. The fluorescence signal from the probe will indicate the location of CPE. Co-localization with organelle-specific markers (e.g., immunofluorescence for ER or plasma membrane proteins) can confirm the subcellular distribution.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of Sphingosyl PE (d18:1).

G start Cultured Mammalian Cells homogenization Cell Lysis & Homogenization start->homogenization diff_cent Differential Centrifugation homogenization->diff_cent fractions Isolation of Organelle Fractions (Nuclei, Mitochondria, ER, Plasma Membrane) diff_cent->fractions purity Purity Assessment (Western Blot) fractions->purity extraction Lipid Extraction fractions->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantification of Sphingosyl PE (d18:1) analysis->quantification result Subcellular Distribution Profile quantification->result

Caption: Experimental workflow for determining the subcellular localization of Sphingosyl PE.

G cluster_synthesis Biosynthesis cluster_modification Headgroup Addition cluster_degradation Degradation/Recycling Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ceramide Ceramide Serine_PalmitoylCoA->Ceramide de novo pathway (ER) CPE Sphingosyl PE (CPE) Ceramide->CPE SMSr (ER) SMS2 (PM) SM Sphingomyelin (SM) Ceramide->SM SMS1 (Golgi) SMS2 (PM) Sphingosine Sphingosine CPE->Sphingosine Ceramidase SM->Sphingosine Sphingomyelinase Sphingosine->Ceramide Ceramide Synthase (Salvage Pathway) S1P Sphingosine-1-Phosphate Sphingosine->S1P Sphingosine Kinase S1P->Sphingosine S1P Phosphatase

Caption: Simplified metabolic map of key sphingolipids related to Sphingosyl PE (CPE).

Conclusion and Future Directions

The cellular localization of Sphingosyl PE (d18:1) in mammalian cells is inferred to be primarily at the endoplasmic reticulum and the plasma membrane, corresponding to the locations of its synthesizing enzymes, SMSr and SMS2. While its low abundance presents a significant analytical challenge, the combination of advanced techniques such as subcellular fractionation, high-sensitivity mass spectrometry, and the development of specific fluorescent probes will be instrumental in precisely quantifying its distribution and elucidating its specific biological functions. Future research in this area will be crucial for understanding the full scope of sphingolipid diversity in membrane biology and cellular signaling, which may open new avenues for therapeutic intervention in diseases where sphingolipid metabolism is dysregulated.

References

The Metabolic Fate of Sphingosylphosphorylethanolamine (d18:1): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosylphosphorylethanolamine (Sphingosyl PE), a member of the phosphosphingolipid family, occupies a unique position within the complex network of sphingolipid metabolism. While not as extensively studied as its structural analog, sphingomyelin (B164518), or its metabolic precursor, sphingosine-1-phosphate (S1P), the enzymatic pathways that govern the transformation of Sphingosyl PE are critical for maintaining cellular homeostasis and regulating potent signaling cascades. This technical guide provides a comprehensive overview of the enzymes responsible for the metabolism of Sphingosyl PE (d18:1), detailing the proposed enzymatic reactions, presenting available quantitative data, and outlining detailed experimental protocols. The intricate signaling pathways are visualized through diagrams to facilitate a deeper understanding of the metabolic cascade.

Introduction to Sphingosyl PE Metabolism

Sphingosyl PE (d18:1) is a sphingolipid composed of a sphingosine (B13886) (d18:1) backbone linked to a phosphoethanolamine headgroup. Its metabolism is intricately linked to the central hub of sphingolipid signaling, involving the generation and degradation of key bioactive molecules such as sphingosine and S1P. The enzymatic degradation of Sphingosyl PE is not catalyzed by a single enzyme but is believed to occur through a multi-step process involving phospholipases and phosphatases, culminating in the irreversible degradation of the sphingoid backbone.

Proposed Enzymatic Pathways for Sphingosyl PE (d18:1) Metabolism

Direct enzymatic action on Sphingosyl PE (d18:1) is not well-documented in the literature. However, based on the metabolism of structurally similar sphingolipids, such as sphingomyelin and ceramide phosphoethanolamine (CPE), two primary catabolic pathways are proposed:

Pathway A: Hydrolysis by a Phospholipase C-type Enzyme

This pathway involves the cleavage of the phosphodiester bond between the phosphate (B84403) group and the ethanolamine (B43304) moiety, yielding Sphingosine-1-phosphate (S1P) and ethanolamine.

  • Enzyme: A putative Sphingolipid-specific Phospholipase C (PLC). While several bacterial PLCs exhibit broad substrate specificity, including sphingomyelin, a specific mammalian PLC for Sphingosyl PE has not been definitively identified.[1]

Pathway B: Hydrolysis by a Phospholipase D-type Enzyme

This pathway involves the cleavage of the phosphodiester bond between the sphingosine backbone and the phosphate group, releasing sphingosine and phosphoethanolamine.

  • Enzyme: A putative Sphingolipid-specific Phospholipase D (PLD).

Pathway C: Dephosphorylation by a Phosphatase

This pathway proposes the removal of the entire phosphoethanolamine headgroup to yield sphingosine.

  • Enzyme: A lipid phosphatase with specificity towards phosphosphingolipids.

The products of these initial steps, S1P and sphingosine, are then further metabolized by well-characterized enzymes.

Key Enzymes in the Downstream Metabolism

Sphingosine-1-Phosphate Lyase (SPL)

Sphingosine-1-phosphate lyase (SGPL1) is the key enzyme responsible for the irreversible degradation of S1P, the final step in the sphingolipid catabolic pathway.[2] It catalyzes the cleavage of S1P into hexadecenal and ethanolamine phosphate.[3]

Sphingosine Kinases (SphK1 and SphK2)

Sphingosine can be re-phosphorylated to S1P by the action of sphingosine kinases 1 and 2, thereby re-entering the S1P signaling and degradation pathway.

Ceramide Synthases (CerS)

Sphingosine can be acylated by a family of ceramide synthases to form ceramide, a central molecule in sphingolipid metabolism with its own distinct signaling roles.

S1P Phosphatases (SPP1 and SPP2)

S1P can be dephosphorylated back to sphingosine by the action of S1P phosphatases, representing a reversible step in the sphingolipid rheostat.[4]

Quantitative Data on Enzyme Kinetics

Quantitative kinetic data for enzymes acting directly on Sphingosyl PE (d18:1) is currently unavailable in the literature. The following table summarizes the kinetic parameters for key downstream enzymes with their respective preferred substrates.

EnzymeSubstrateKmVmaxOrganism/SourceReference
Sphingosine-1-Phosphate Lyase (SPL)BODIPY-S1P35 µMNot specifiedMurine[5]
Serine PalmitoyltransferaseL-serine0.23 mM14 pmol min-1 (10^6 cells)-1Murine LM cells[6]
Serine PalmitoyltransferasePalmitoyl-CoANot specified13 pmol min-1 (10^6 cells)-1Murine LM cells (in vitro)[6]

Signaling Pathways

The metabolism of Sphingosyl PE (d18:1) is integrated into the broader sphingolipid signaling network, influencing the balance between pro-survival and pro-apoptotic signals.

Sphingosyl_PE_Metabolism cluster_initial Initial Metabolism of Sphingosyl PE cluster_products Primary Metabolites cluster_downstream Downstream Pathways Sphingosyl PE Sphingosyl PE PLC-type enzyme PLC-type enzyme Sphingosyl PE->PLC-type enzyme PLD-type enzyme PLD-type enzyme Sphingosyl PE->PLD-type enzyme Phosphatase Phosphatase Sphingosyl PE->Phosphatase S1P Sphingosine-1-Phosphate (S1P) PLC-type enzyme->S1P Ethanolamine Ethanolamine PLC-type enzyme->Ethanolamine Sphingosine Sphingosine PLD-type enzyme->Sphingosine Phosphoethanolamine Phosphoethanolamine PLD-type enzyme->Phosphoethanolamine Phosphatase->Sphingosine SPL S1P Lyase (SPL) S1P->SPL SPP S1P Phosphatases (SPP1/2) S1P->SPP SphK Sphingosine Kinases (SphK1/2) Sphingosine->SphK CerS Ceramide Synthases (CerS) Sphingosine->CerS Degradation Hexadecenal + Ethanolamine Phosphate SPL->Degradation SphK->S1P Ceramide Ceramide CerS->Ceramide SPP->Sphingosine

Caption: Proposed metabolic pathways for Sphingosyl PE (d18:1).

Experimental Protocols

Assay for Sphingosine-1-Phosphate Lyase (SPL) Activity

This protocol is adapted from a fluorescent assay using a BODIPY-labeled S1P substrate.[5]

Materials:

  • BODIPY-sphingosine 1-phosphate (BODIPY-S1P) substrate

  • SPL reaction buffer (0.6 mM EDTA, 0.4 mM pyridoxal (B1214274) 5'-phosphate, 3 mM DTT, 70 mM sucrose, 36 mM potassium phosphate buffer, 36 mM NaF, pH 7.4)

  • Triton X-100

  • Cell or tissue lysates

  • 1% Perchloric acid

  • Chloroform/methanol (1:2, v/v)

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare the BODIPY-S1P substrate by dispersing it in SPL reaction buffer containing 0.08% Triton X-100 via sonication for 10 minutes. The final concentration of BODIPY-S1P in the assay should be 40-50 µM.

  • Initiate the reaction by adding 25-50 µg of total protein from cell or tissue lysates to the substrate mixture in a final volume of 100 µl.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding 350 µl of 1% perchloric acid.

  • Extract the lipids by adding 2 ml of chloroform/methanol (1:2, v/v).

  • Separate the phases and collect the organic phase.

  • Analyze the fluorescent aldehyde product by HPLC.

SPL_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_sub Prepare BODIPY-S1P substrate solution mix Mix substrate and lysate prep_sub->mix prep_lys Prepare cell/tissue lysates prep_lys->mix incubate Incubate at 37°C for 30 min mix->incubate stop Stop reaction with perchloric acid incubate->stop extract Lipid extraction with chloroform/methanol stop->extract hplc Analyze fluorescent product by HPLC extract->hplc

Caption: Experimental workflow for the SPL fluorescent assay.
Assay for Sphingomyelinase Activity (Adaptable for Putative Sphingosyl PE-PLC)

This protocol is based on a high-throughput assay for sphingomyelinase using its natural substrate and can be adapted to test for activity against Sphingosyl PE.[7][8]

Materials:

  • Sphingosyl PE (d18:1) substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate detergents like Triton X-100)

  • Enzyme source (cell/tissue lysates or purified enzyme)

  • Alkaline phosphatase

  • Choline (B1196258) oxidase

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a substrate solution of Sphingosyl PE in the assay buffer.

  • In a 96-well plate, add the enzyme source to the substrate solution.

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction (e.g., by heat inactivation or addition of a specific inhibitor).

  • Add a detection mixture containing alkaline phosphatase, choline oxidase, HRP, and Amplex Red. This mixture will detect the released phosphoethanolamine (analogous to phosphocholine (B91661) from sphingomyelin).

  • Incubate at 37°C for 30 minutes in the dark.

  • Measure the fluorescence with an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

PLC_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_detection Detection setup Add substrate and enzyme to 96-well plate incubate1 Incubate at 37°C setup->incubate1 stop Stop reaction incubate1->stop add_mix Add detection mixture (AP, ChOx, HRP, Amplex Red) stop->add_mix incubate2 Incubate at 37°C (dark) add_mix->incubate2 measure Measure fluorescence incubate2->measure

References

Sphingosyl PE (d18:1): A Putative Precursor at the Crossroads of Sphingolipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a complex class of lipids that play critical roles not only as structural components of cellular membranes but also as bioactive molecules involved in a myriad of signaling pathways governing cell growth, differentiation, apoptosis, and inflammation.[1][2] Central to sphingolipid metabolism is the d18:1 sphingoid backbone, which characterizes many of the key players in this intricate network. Among the numerous sphingolipid species, Sphingosyl PE (d18:1), or D-erythro-sphingosyl phosphoethanolamine, represents a unique molecule at the intersection of sphingolipid and glycerophospholipid metabolism.[3] While its direct and prominent role as a precursor to other sphingolipids is not as extensively documented as that of ceramide or sphingosine (B13886), its structural components suggest potential metabolic pathways for its conversion and integration into the broader sphingolipid network.

This technical guide provides a comprehensive overview of the current understanding of Sphingosyl PE (d18:1) in the context of sphingolipid biosynthesis and signaling. It details established metabolic pathways, presents quantitative data where available, outlines experimental protocols for sphingolipid analysis, and visualizes key pathways and workflows.

Sphingosyl PE (d18:1) in the Landscape of Sphingolipid Metabolism

Sphingolipid metabolism can be broadly categorized into three main pathways: the de novo synthesis pathway, the sphingomyelin-ceramide pathway (or salvage pathway), and pathways for the synthesis of complex glycosphingolipids. The central molecule in these pathways is ceramide, which is synthesized in the endoplasmic reticulum.[1]

While direct enzymatic conversion of Sphingosyl PE (d18:1) into other complex sphingolipids is not a well-established major pathway, its metabolism is hypothesized to occur primarily through two potential routes:

  • Hydrolysis to Sphingosine: Phospholipases could hydrolyze the phosphoethanolamine headgroup from Sphingosyl PE (d18:1), yielding sphingosine (d18:1). Sphingosine is a critical bioactive sphingolipid and a key precursor for other sphingolipids.[4]

  • N-acylation: An N-acyltransferase could potentially acylate the free amino group of the sphingosine backbone of Sphingosyl PE (d18:1) to form N-acyl-sphingosylphosphoethanolamine.

The subsequent sections will delve into the established pathways that would follow the generation of sphingosine from Sphingosyl PE (d18:1).

The Central Role of Sphingosine (d18:1)

Once formed, potentially from the hydrolysis of Sphingosyl PE (d18:1), sphingosine (d18:1) stands at a critical metabolic branch point. It can be further metabolized through two primary pathways:

  • Conversion to Ceramide: Sphingosine can be acylated by ceramide synthases (CerS) to form ceramide. There are six known CerS enzymes in mammals, each exhibiting specificity for fatty acyl-CoAs of different chain lengths. This step is a key part of the salvage pathway, which recycles sphingolipids.

  • Phosphorylation to Sphingosine-1-Phosphate (S1P): Sphingosine can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to produce sphingosine-1-phosphate (S1P).[4] S1P is a potent signaling molecule with diverse intracellular and extracellular functions.[5]

The balance between ceramide and S1P levels is often referred to as the "sphingolipid rheostat" and is crucial for determining cell fate, with ceramide generally promoting apoptosis and S1P promoting cell survival and proliferation.[6]

Signaling Pathways

The potential breakdown products of Sphingosyl PE (d18:1), namely sphingosine and its subsequent metabolite S1P, are pivotal signaling molecules.

Sphingosine-1-Phosphate (S1P) Signaling

S1P can act both intracellularly and extracellularly. Extracellularly, S1P binds to a family of five G protein-coupled receptors (GPCRs), designated S1P1-5, to initiate a wide range of cellular responses, including cell proliferation, survival, migration, and immune cell trafficking.[5] Intracellularly, S1P can also directly regulate the activity of various proteins.

Diagram: Sphingolipid Metabolism Overview

S1P_Signaling S1P_ext Extracellular S1P S1PR S1P Receptors (S1P1-5) S1P_ext->S1PR G_protein G Proteins (Gαi, Gαq, Gα12/13) S1PR->G_protein activates Downstream_Effectors Downstream Effectors (e.g., Ras/ERK, PI3K/Akt, PLC, Rho) G_protein->Downstream_Effectors modulate Cellular_Responses Cellular Responses (Proliferation, Survival, Migration) Downstream_Effectors->Cellular_Responses lead to Experimental_Workflow Sample Biological Sample (Cells, Tissue, Plasma) Spike_IS Spike with Internal Standards Sample->Spike_IS Extraction Lipid Extraction (e.g., Bligh-Dyer) Spike_IS->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation Collect_Organic Collect Organic Phase Phase_Separation->Collect_Organic Dry_Down Dry Down (Nitrogen Evaporation) Collect_Organic->Dry_Down Reconstitute Reconstitute in LC-MS/MS Solvent Dry_Down->Reconstitute LC_MS_MS LC-MS/MS Analysis Reconstitute->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

References

An In-Depth Technical Guide on the Discovery and Initial Characterization of Sphingosylphosphorylethanolamine (d18:1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosylphosphorylethanolamine (Sphingosyl PE) is a member of the diverse class of sphingolipids, which are integral components of cellular membranes and play crucial roles in signal transduction. The d18:1 designation specifies the sphingoid base backbone, D-erythro-sphingosine, which features an 18-carbon chain with one double bond. While not as extensively studied as its structural relatives, sphingomyelin (B164518) and sphingosine-1-phosphate (S1P), the initial characterization of Sphingosyl PE (d18:1) laid the groundwork for understanding its potential biological significance. This technical guide provides a comprehensive overview of the discovery, initial characterization, and foundational analytical methodologies for Sphingosyl PE (d18:1).

Early Discovery and Identification

The initial identification of ethanolamine-containing sphingolipids, including species with a d18:1 backbone, emerged from detailed analyses of lipid extracts from various biological sources. One of the seminal studies in this area involved the characterization of sphingophospholipids from the protozoan Paramecium tetraurelia in the mid-1980s. Researchers successfully isolated and characterized six distinct ethanolamine (B43304) sphingophospholipids from both whole cells and purified cilia.[1] Among these were compounds containing a sphingenine (d18:1) backbone, marking a significant step in the recognition of this subclass of sphingolipids.[1] These early investigations were pivotal in establishing the existence and structural diversity of sphingolipids beyond the more commonly known choline-containing variants.

Initial Characterization: Physicochemical Properties

The foundational characterization of Sphingosyl PE (d18:1) involved a combination of chemical and physical analytical techniques to elucidate its structure and properties.

PropertyValue/DescriptionReference
Molecular Formula C₂₀H₄₃N₂O₅P
Molecular Weight 422.54 g/mol
Sphingoid Base D-erythro-sphingosine (d18:1)[1]
Polar Head Group Phosphoethanolamine[1]

Experimental Protocols for Initial Characterization

The pioneering work to characterize Sphingosyl PE (d18:1) relied on a multi-step approach involving extraction, purification, and detailed structural analysis.

Lipid Extraction and Purification

A typical workflow for the isolation of Sphingosyl PE from biological samples is outlined below. This process is designed to separate phospholipids (B1166683) from neutral lipids and other cellular components.

experimental_workflow start Biological Sample (e.g., Cells, Tissues) extraction Lipid Extraction (e.g., Bligh-Dyer method) start->extraction partition Phase Partition extraction->partition lower_phase Aqueous/Methanol Phase (Polar Lipids) partition->lower_phase Lower Phase upper_phase Chloroform (B151607) Phase (Neutral Lipids) partition->upper_phase Upper Phase column_chrom Anion-Exchange Chromatography lower_phase->column_chrom fractionation Fraction Collection (Ethanolamine-containing lipids) column_chrom->fractionation tlc Thin-Layer Chromatography (TLC) Purification fractionation->tlc final_product Purified Sphingosyl PE tlc->final_product

Lipid Extraction and Purification Workflow

Protocol:

  • Homogenization: The biological sample is homogenized in a solvent mixture, typically chloroform:methanol:water.

  • Extraction: A common method is the Bligh-Dyer procedure, which uses a chloroform:methanol:water (1:2:0.8, v/v/v) single-phase system to extract total lipids.

  • Phase Separation: The addition of more chloroform and water induces a phase separation. The lower chloroform phase contains the majority of the lipids.

  • Column Chromatography: The lipid extract is then subjected to anion-exchange chromatography (e.g., DEAE-cellulose) to separate phospholipids based on the charge of their head groups.

  • Fractionation: Elution with solvents of increasing ionic strength allows for the collection of fractions enriched in ethanolamine-containing phospholipids.

  • Thin-Layer Chromatography (TLC): Final purification is often achieved using preparative TLC, where the desired Sphingosyl PE band is identified by co-migration with standards and then scraped from the plate for subsequent analysis.

Structural Characterization Techniques

Mass spectrometry is a cornerstone technique for the structural elucidation and identification of sphingolipids. For Sphingosyl PE (d18:1), tandem mass spectrometry (MS/MS) is particularly informative.

Key Fragmentation Patterns:

  • Precursor Ion Scan for d18:1 backbone: A characteristic fragment ion for the d18:1 sphingosine (B13886) backbone is observed at m/z 264.4. This allows for the specific detection of sphingolipids containing this backbone.

  • Neutral Loss of the Headgroup: Fragmentation can also result in the neutral loss of the phosphoethanolamine headgroup.

Precursor Ion (M+H)⁺Product Ion (m/z)Description
423.3264.4Characteristic fragment of the d18:1 sphingosine backbone
423.3141.0 (Neutral Loss)Loss of the phosphoethanolamine headgroup

While less common in early discovery due to sensitivity limitations, NMR spectroscopy provides detailed structural information about the arrangement of atoms within the molecule. ¹H-NMR and ³¹P-NMR are particularly useful for characterizing the headgroup and backbone of phospholipids.

Quantitative Analysis

Early quantitative methods for Sphingosyl PE relied on techniques such as phosphorus assays after purification or densitometry of TLC plates. Modern approaches utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with internal standards for highly sensitive and specific quantification.

Early Insights into Biological Function and Signaling

Initial studies on ethanolamine-containing sphingolipids were primarily focused on their structural roles within cellular membranes. The presence of Sphingosyl PE in cilia suggested a potential role in the specialized functions of these organelles.[1]

While specific signaling pathways for Sphingosyl PE (d18:1) were not delineated in the initial discovery phase, the broader understanding of sphingolipid metabolism suggests its potential involvement in the sphingolipid rheostat, a concept where the balance between pro-apoptotic (e.g., ceramide) and pro-survival (e.g., S1P) sphingolipids dictates cell fate.

The metabolic pathway for Sphingosyl PE likely involves the phosphorylation of sphingosine to S1P, which is then a substrate for S1P lyase, yielding ethanolamine phosphate (B84403) and a fatty aldehyde.

signaling_pathway cluster_synthesis Potential Biosynthesis cluster_degradation Potential Catabolism sphingosine Sphingosine (d18:1) unknown_kinase Putative Kinase sphingosine->unknown_kinase sphk Sphingosine Kinase (SphK) s1p Sphingosine-1-Phosphate (S1P) s1pl S1P Lyase s1p->s1pl products Hexadecenal + Ethanolamine Phosphate s1pl->products spe Sphingosyl PE (d18:1) unknown_phospholipase Putative Phospholipase spe->unknown_phospholipase unknown_kinase->spe unknown_phospholipase->s1p

Potential Metabolic Pathways of Sphingosyl PE

Implications for Drug Development

The study of Sphingosyl PE (d18:1) and its metabolic relatives is of significant interest to the pharmaceutical industry. The enzymes involved in sphingolipid metabolism, such as sphingosine kinases, are established drug targets. A thorough understanding of the synthesis, degradation, and biological functions of less-abundant sphingolipids like Sphingosyl PE could unveil novel therapeutic targets for a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. The analytical methods developed for the initial characterization of these molecules continue to be refined and are essential tools in modern drug discovery and development for screening and lead optimization.

Conclusion

The discovery and initial characterization of Sphingosylphosphorylethanolamine (d18:1) were significant milestones in the field of sphingolipid biology. The early analytical work, though challenging, provided the foundational knowledge of its structure and occurrence. While much of the focus has since shifted to more abundant and biologically active sphingolipids, the methodologies and initial findings related to Sphingosyl PE (d18:1) remain relevant. Future research into the specific roles of this and other less-studied sphingolipids holds the potential to uncover new biological pathways and therapeutic opportunities.

References

An In-depth Technical Guide to Endogenous Sphingosylphosphorylethanolamine (d18:1)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: Sphingosylphosphorylethanolamine (Sphingosyl PE) (d18:1), a member of the phosphosphingolipid class, is a structural analog of the more extensively studied sphingosylphosphorylcholine (B14255) (SPC) and sphingosine-1-phosphate (S1P). While the roles of S1P and ceramides (B1148491) in cellular signaling are well-documented, Sphingosyl PE remains a comparatively enigmatic molecule. This technical guide aims to consolidate the current understanding of Sphingosyl PE (d18:1), focusing on its endogenous levels, analytical methodologies, and potential biological significance. It is important to note that specific quantitative data for Sphingosyl PE (d18:1) across various tissues is not widely available in existing literature, reflecting a significant knowledge gap and an opportunity for future research. This guide, therefore, also draws upon data from related sphingolipids and general lipidomic methodologies to provide a comprehensive framework for researchers.

Data Presentation: Endogenous Levels of Sphingosyl PE (d18:1)

Direct quantitative measurements of endogenous Sphingosyl PE (d18:1) in different tissues are scarce in peer-reviewed literature. Most lipidomics studies, while comprehensive, have focused on more abundant or historically recognized bioactive sphingolipids. The table below reflects the current state of knowledge, highlighting the need for targeted quantitative studies.

TissueSphingosyl PE (d18:1) ConcentrationComments
Brain Data not availableSphingolipids are highly enriched in the central nervous system, suggesting the potential presence of Sphingosyl PE.[1]
Liver Data not availableThe liver is a central hub for lipid metabolism; however, specific levels of Sphingosyl PE have not been reported.
Kidney Data not available
Lung Data not available
Plasma/Blood Data not availableWhile methods for quantifying 25 key sphingolipids in human plasma have been developed, Sphingosyl PE was not included in the reported analytes.[2]

This table underscores a significant gap in the lipidomics field. The absence of data does not necessarily indicate the absence of the molecule but rather a lack of targeted investigation.

Experimental Protocols: Quantification of Sphingosyl PE (d18:1)

The quantification of Sphingosyl PE (d18:1) from tissue samples necessitates a robust analytical workflow, typically centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol synthesized from established methods for sphingolipid analysis that can be adapted for Sphingosyl PE.[3][4][5][6]

1. Tissue Homogenization:

  • Flash-freeze approximately 15-50 mg of fresh tissue in liquid nitrogen immediately after collection to halt metabolic activity.[5][6]

  • Pulverize the frozen tissue into a fine powder using a liquid nitrogen-cooled mortar and pestle.[5][6]

  • Transfer the weighed powder to a homogenization tube.

2. Lipid Extraction (Modified Bligh & Dyer Method):

  • To the homogenized tissue, add an ice-cold solvent mixture. A common approach is to use a mixture of chloroform (B151607) and methanol. For instance, add 0.8 mL of cold methanol-HCl (1:1, v/v).[3]

  • Spike the sample with an appropriate internal standard. For Sphingosyl PE, a non-endogenous, structurally similar lipid with a distinct mass (e.g., a C17-based Sphingosyl PE) would be ideal.

  • Add 0.4 mL of ice-cold chloroform.[3]

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifuge at high speed (e.g., 18,000 x g) for 5-10 minutes at 4°C to induce phase separation.[3]

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • To maximize recovery, re-extract the remaining aqueous phase and protein pellet with an additional volume of chloroform.

  • Combine the organic extracts and dry them under a gentle stream of nitrogen gas at 30-40°C.

3. Sample Reconstitution and LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in a solvent suitable for reverse-phase chromatography, such as isopropanol (B130326) or a methanol/chloroform mixture.[5]

  • Transfer the reconstituted sample to an autosampler vial for analysis.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for separating sphingolipids.[2]

    • Mobile Phase: A gradient elution using two solvents is typical. For example, Mobile Phase A could be water with 0.1% formic acid and ammonium (B1175870) formate, and Mobile Phase B could be acetonitrile/isopropanol with 0.1% formic acid.[2]

    • Gradient: A carefully optimized gradient is run to separate Sphingosyl PE from other isobaric and isomeric lipid species.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for phosphosphingolipids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification. This involves selecting the precursor ion (the protonated molecular ion of Sphingosyl PE (d18:1)) and a specific product ion generated by its fragmentation. A characteristic fragment for sphingoid bases is often observed at m/z 264.4, corresponding to the dehydrated sphingosine (B13886) backbone.[7]

    • Quantification: The concentration of endogenous Sphingosyl PE (d18:1) is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated with known concentrations of a pure Sphingosyl PE (d18:1) standard.

Mandatory Visualization: Diagrams

experimental_workflow tissue 1. Tissue Collection (approx. 50mg) homogenize 2. Homogenization (Liquid N2) tissue->homogenize extraction 3. Lipid Extraction (Chloroform/Methanol) homogenize->extraction centrifuge 4. Phase Separation (Centrifugation) extraction->centrifuge is_spike Internal Standard Spike is_spike->extraction collect 5. Collect Organic Phase centrifuge->collect dry 6. Solvent Evaporation (Nitrogen Stream) collect->dry reconstitute 7. Reconstitution (LC Mobile Phase) dry->reconstitute lcms 8. LC-MS/MS Analysis (MRM Mode) reconstitute->lcms

Caption: Experimental workflow for Sphingosyl PE (d18:1) analysis.

hypothetical_signaling_pathway Hypothetical Signaling Pathway for Sphingosyl PE spe Sphingosyl PE (d18:1) (Extracellular) receptor Hypothetical GPCR (e.g., PE Receptor) spe->receptor Binding gprotein G-Protein Activation receptor->gprotein Coupling effector Effector Enzyme (e.g., PLC, AC) gprotein->effector Modulation second_messenger Second Messengers (IP3, DAG, cAMP) effector->second_messenger Production ca_release Ca2+ Release second_messenger->ca_release pkc_activation PKC Activation second_messenger->pkc_activation downstream Downstream Cellular Responses (Proliferation, Migration, etc.) ca_release->downstream pkc_activation->downstream

Caption: Hypothetical signaling pathway for Sphingosyl PE (d18:1).

Biological Role and Signaling Pathways

The precise biological functions and signaling pathways of Sphingosyl PE are not well established. However, insights can be drawn from its structural analogs, ceramide phosphoethanolamine (CPE) and sphingosylphosphorylcholine (SPC).

Context from Related Lipids:

  • Ceramide Phosphoethanolamine (CPE): CPE is a major sphingolipid in invertebrates like Drosophila melanogaster, where it serves as a structural analog to sphingomyelin (B164518) (SM) in mammals.[8][9] In these organisms, CPE is crucial for membrane integrity and is essential for processes like cytokinesis.[8][10] While present in mammals, CPE levels are typically very low.[11][12] Its biosynthesis is mediated by a distinct CPE synthase in the Golgi apparatus.[9]

  • Sphingosylphosphorylcholine (SPC): SPC is a bioactive lipid that acts as a potent mitogen in various cell types. It can stimulate cellular proliferation and induce a rapid increase in intracellular calcium.[3] Some of its effects are mediated through low-affinity interactions with S1P receptors, but evidence also points to the existence of specific, high-affinity SPC receptors, suggesting it is a distinct signaling molecule.[3]

Hypothetical Signaling Pathway for Sphingosyl PE: Given its structural similarity to other lysosphingolipids that act as extracellular ligands, it is plausible that Sphingosyl PE (d18:1) also functions as a signaling molecule by interacting with cell surface receptors. A hypothetical pathway, illustrated in the diagram above, would involve:

  • Receptor Binding: Extracellular Sphingosyl PE binds to a specific, yet-to-be-identified G protein-coupled receptor (GPCR).

  • G-Protein Activation: Receptor activation leads to the dissociation and activation of heterotrimeric G-proteins.

  • Effector Modulation: The activated G-protein subunits modulate the activity of downstream effector enzymes such as phospholipase C (PLC) or adenylyl cyclase (AC).

  • Second Messenger Production: This results in the generation of intracellular second messengers like inositol (B14025) trisphosphate (IP3), diacylglycerol (DAG), or cyclic AMP (cAMP).

  • Cellular Response: These second messengers trigger a cascade of downstream events, including calcium mobilization and protein kinase activation, ultimately leading to specific cellular responses such as proliferation, migration, or changes in gene expression.

This proposed pathway is speculative and requires experimental validation, starting with the identification of a specific receptor for Sphingosyl PE.

Conclusion and Future Perspectives

Sphingosylphosphorylethanolamine (d18:1) represents an understudied component of the cellular sphingolipidome. The current lack of quantitative data across different tissues presents a clear and immediate opportunity for lipidomics researchers. The development and application of targeted, sensitive LC-MS/MS methods are crucial to map the distribution of Sphingosyl PE and understand how its levels change in health and disease. Elucidating its biosynthetic and catabolic pathways, identifying its specific receptors, and characterizing its downstream signaling effects will be pivotal in determining its physiological and pathological significance. Such research could uncover novel signaling axes and potential therapeutic targets in a wide range of diseases.

References

Sphingosyl PE (d18:1): An In-Depth Technical Guide to its Role in Sphingolipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosylphosphoethanolamine (Sphingosyl PE), particularly the d18:1 isoform, also known as Ceramide Phosphoethanolamine (CPE) with a d18:1 sphingosine (B13886) backbone, is a fascinating bien minor phosphosphingolipid in mammalian cells. While present in trace amounts compared to its structural analog, sphingomyelin (B164518) (SM), emerging research highlights its significant role in the intricate network of sphingolipid metabolism and cellular signaling, particularly in the context of apoptosis. This technical guide provides a comprehensive overview of Sphingosyl PE (d18:1), its metabolic pathways, quantification methods, and its involvement in cellular processes, with a focus on providing practical information for researchers in the field.

Sphingosyl PE (d18:1) in the Landscape of Sphingolipid Metabolism

Sphingosyl PE (d18:1) is structurally similar to sphingomyelin, with the key difference being the head group; it possesses a phosphoethanolamine head group instead of a phosphocholine (B91661) group. Invertebrates and some bacteria utilize CPE as their major sphingolipid. In mammals, however, its levels are significantly lower, with the highest concentrations found in the brain and testes.

The metabolism of Sphingosyl PE (d18:1) is intrinsically linked to the central hub of sphingolipid metabolism: ceramide. Ceramide, a bioactive lipid composed of a sphingosine base and a fatty acid, can be directed towards the synthesis of various complex sphingolipids, including Sphingosyl PE (d18:1).

Biosynthesis of Sphingosyl PE (d18:1)

The synthesis of Sphingosyl PE (d18:1) is catalyzed by specific enzymes known as Ceramide Phosphoethanolamine Synthases (CPES). In mammals, two key enzymes have been identified to possess this activity:

  • Sphingomyelin Synthase 2 (SMS2): This enzyme, primarily located at the plasma membrane, exhibits dual functionality, capable of synthesizing both sphingomyelin and Sphingosyl PE. SMS2 transfers the phosphoethanolamine head group from phosphatidylethanolamine (B1630911) (PE) to ceramide (d18:1).[1][2]

  • Sphingomyelin Synthase-related protein (SMSr), also known as SAMD8: Located in the endoplasmic reticulum (ER), SMSr is considered a dedicated Ceramide Phosphoethanolamine Synthase.[1][2] It plays a crucial role in regulating ceramide levels within the ER.

The synthesis reaction can be summarized as:

Ceramide (d18:1) + Phosphatidylethanolamine ---(SMS2 / SMSr)---> Sphingosyl PE (d18:1) + Diacylglycerol

Degradation of Sphingosyl PE (d18:1)

The degradation of Sphingosyl PE (d18:1) is presumed to be carried out by sphingomyelinases (SMases), which would hydrolyze the phosphodiester bond to release ceramide (d18:1) and phosphoethanolamine. This places Sphingosyl PE (d18:1) in a dynamic equilibrium with ceramide, allowing it to act as a reservoir for this potent signaling molecule.

Quantitative Data on Sphingosyl PE (d18:1)

Quantitative analysis of Sphingosyl PE (d18:1) is challenging due to its low abundance in mammalian tissues. However, advances in mass spectrometry have enabled its detection and quantification. The following tables summarize the available quantitative information.

Table 1: Relative Abundance of Ceramide Phosphoethanolamine (CPE) in Mammalian Systems

Sample TypeRelative AbundanceReference
Mouse Testis~0.02 mol% of total phospholipids[3]
Mouse Brain~0.02 mol% of total phospholipids[3]
Mammalian CellsTrace amounts[4]

Table 2: Alterations in Ceramide (d18:1) Species (Precursors to Sphingosyl PE d18:1) in Neurodegenerative Diseases

DiseaseBrain Region / FluidChange in Ceramide (d18:1) SpeciesReference
Alzheimer's DiseasePost-mortem brain tissueIncreased levels of long-chain ceramides (B1148491) (including d18:1 species)[5]
Alzheimer's DiseasePlasmaUpregulation of Cer d18:1/16:0[5]
Parkinson's DiseaseAnterior cingulate cortexDecreased levels of Cer(d18:1/22:0), Cer(d18:1/23:0), and Cer(d18:1/24:1)[5]
Amyotrophic Lateral SclerosisSpinal cord of mouse modelAltered levels of Cer and Sph (d18:1)[6]

Note: Specific quantitative data for Sphingosyl PE (d18:1) itself in these conditions is limited. The table reflects changes in its direct precursor, ceramide (d18:1), suggesting potential alterations in Sphingosyl PE (d18:1) levels.

Experimental Protocols

Quantification of Sphingosyl PE (d18:1) by LC-MS/MS

This protocol outlines a general workflow for the quantification of Sphingosyl PE (d18:1) from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Lipid Extraction (Modified Bligh & Dyer Method)

This is a widely used method for extracting lipids from biological samples.

  • Materials:

    • Chloroform (B151607)

    • Methanol (B129727)

    • Deionized water

    • Internal Standard (e.g., a deuterated or odd-chain CPE standard, if available. If not, a structurally similar sphingolipid standard like C17-ceramide can be used for relative quantification)

    • Glass centrifuge tubes with Teflon-lined caps

    • Vortex mixer

    • Centrifuge

    • Nitrogen gas evaporator

  • Procedure:

    • To a known amount of homogenized tissue or cell pellet in a glass tube, add the internal standard.

    • Add a 3.75-fold volume of a chloroform:methanol (1:2, v/v) mixture.

    • Vortex vigorously for 1 minute to create a single-phase mixture.

    • Add a 1.25-fold volume of chloroform and vortex for 30 seconds.

    • Add a 1.25-fold volume of deionized water and vortex for 30 seconds to induce phase separation.

    • Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

    • Dry the collected organic phase under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or a mixture of mobile phases).[7]

2. LC-MS/MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Example):

    • Column: A reverse-phase C18 column is commonly used for sphingolipid separation (e.g., 2.1 x 100 mm, 1.7 µm particle size).[2]

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the lipids. The specific gradient profile needs to be optimized based on the column and instrument used.

    • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40-50°C) for reproducible retention times.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+) is generally used for the detection of Sphingosyl PE.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for quantification on a triple quadrupole mass spectrometer. The precursor ion (the [M+H]+ of Sphingosyl PE d18:1) and a specific fragment ion are monitored. A common fragment ion for phosphoethanolamine-containing lipids corresponds to the neutral loss of the phosphoethanolamine head group (141 u).[8] For a d18:1 sphingosine backbone, a characteristic fragment ion at m/z 264.4 is also often observed.[8]

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for fragmentation should be optimized for the specific instrument and analyte to achieve maximum sensitivity.

3. Data Analysis

  • The concentration of Sphingosyl PE (d18:1) in the sample is determined by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve generated with known concentrations of a Sphingosyl PE (d18:1) standard.

Signaling Pathways and Biological Functions

The direct signaling roles of Sphingosyl PE (d18:1) are not as well-defined as those of other sphingolipids like ceramide and sphingosine-1-phosphate (S1P). Its primary known function is related to its position within the ceramide metabolic network and its impact on ceramide levels.

Regulation of Ceramide-Mediated Apoptosis

A key function of Sphingosyl PE (d18:1) synthesis, particularly by the ER-resident enzyme SMSr, is the regulation of ceramide levels within the endoplasmic reticulum. By converting pro-apoptotic ceramide into the relatively inert Sphingosyl PE (d18:1), SMSr can act as a suppressor of ceramide-induced apoptosis.[6][9]

Disruption of SMSr activity leads to an accumulation of ceramide in the ER, which can then translocate to the mitochondria and trigger the intrinsic apoptotic pathway.[3] This involves the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c.

Ceramide_Metabolism_and_Apoptosis Ceramide Ceramide MOMP MOMP Ceramide->MOMP Accumulation in ER Cytochrome_c Cytochrome_c MOMP->Cytochrome_c Release Caspase_Activation Caspase_Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis SphingosylPE SphingosylPE SphingosylPE->Ceramide Inhibition of Apoptosis

Experimental Workflow for Studying Sphingosyl PE (d18:1) Function

Experimental_Workflow start Biological Sample (Cells or Tissues) extraction Lipid Extraction (e.g., Bligh & Dyer) start->extraction functional Functional Assays (e.g., Apoptosis assays, Gene expression analysis) start->functional analysis LC-MS/MS Analysis (Quantification of Sphingosyl PE d18:1) extraction->analysis data Data Analysis (Comparison between experimental groups) analysis->data conclusion Conclusion on the role of Sphingosyl PE (d18:1) data->conclusion functional->data

Conclusion

Sphingosyl PE (d18:1) is a minor but significant player in the complex world of sphingolipid metabolism. While its direct signaling functions are still under investigation, its role in regulating the levels of the pro-apoptotic lipid ceramide positions it as a critical molecule in cellular fate decisions. The methodologies for its quantification are becoming more robust, opening new avenues for research into its physiological and pathological roles. For researchers in drug development, targeting the enzymes responsible for Sphingosyl PE (d18:1) synthesis, such as SMSr and SMS2, may offer novel therapeutic strategies for diseases characterized by dysregulated ceramide metabolism and apoptosis, including neurodegenerative disorders and cancer. Further research is warranted to fully elucidate the specific functions and signaling pathways of this enigmatic sphingolipid.

References

Methodological & Application

Quantification of Sphingosylphosphoethanolamine (d18:1) by LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids are a class of bioactive lipids integral to cell membrane structure and signaling. Among them, Sphingosylphosphoethanolamine (Sphingosyl PE) and its various isoforms, such as d18:1, are gaining attention for their roles in cellular processes and their potential as biomarkers in various diseases. Accurate and sensitive quantification of these lipids is crucial for understanding their biological functions. This application note provides a detailed protocol for the quantification of Sphingosyl PE (d18:1) in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.[1][2][3] The methodology covers sample preparation, chromatographic separation, and mass spectrometric detection, along with data analysis guidelines.

Introduction

Sphingolipids are not only structural components of cellular membranes but also act as signaling molecules involved in fundamental cellular processes like proliferation, differentiation, and apoptosis.[1] The sphingolipid metabolic network is complex, with interconversions between different species playing a critical regulatory role. Sphingosylphosphoethanolamine (Sphingosyl PE) is a less-studied sphingolipid compared to well-known counterparts like sphingosine-1-phosphate (S1P) and ceramides. However, emerging evidence suggests its involvement in various physiological and pathological processes.

The d18:1 backbone is one of the most common long-chain bases found in mammalian sphingolipids.[4] Therefore, the precise quantification of Sphingosyl PE (d18:1) is essential for elucidating its specific biological functions and for exploring its potential as a therapeutic target or biomarker. LC-MS/MS offers the necessary selectivity and sensitivity for the analysis of low-abundance lipid species in complex biological matrices.[2][5] This document provides a comprehensive protocol for the robust quantification of Sphingosyl PE (d18:1).

Signaling Pathway and Experimental Workflow

To understand the context of Sphingosyl PE (d18:1) analysis, it is important to visualize its position within the broader sphingolipid metabolic pathway and the analytical workflow for its quantification.

Sphingolipid Metabolism and Sphingosyl PE (d18:1) cluster_0 De Novo Synthesis cluster_1 Ceramide Metabolism cluster_2 Sphingosine Kinase Pathway cluster_3 Sphingosyl PE Formation Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine (d18:0) Sphinganine (d18:0) 3-Ketosphinganine->Sphinganine (d18:0) 3-KSR Dihydroceramide Dihydroceramide Sphinganine (d18:0)->Dihydroceramide CerS Ceramide (d18:1) Ceramide (d18:1) Dihydroceramide->Ceramide (d18:1) DEGS1 Sphingosine (d18:1) Sphingosine (d18:1) Ceramide (d18:1)->Sphingosine (d18:1) CDase Sphingomyelin Sphingomyelin Ceramide (d18:1)->Sphingomyelin SMS Sphingosine (d18:1)->Ceramide (d18:1) CerS Sphingosine-1-Phosphate (S1P) Sphingosine-1-Phosphate (S1P) Sphingosine (d18:1)->Sphingosine-1-Phosphate (S1P) SPHK Sphingosyl PE (d18:1) Sphingosyl PE (d18:1) Sphingosine (d18:1)->Sphingosyl PE (d18:1) SK/PLD? S1P S1P Hexadecenal + PE-P Hexadecenal + PE-P S1P->Hexadecenal + PE-P SPL Sphingomyelin->Ceramide (d18:1) SMase LC-MS/MS Workflow for Sphingosyl PE (d18:1) Quantification Biological Sample (Plasma, Cells, Tissue) Biological Sample (Plasma, Cells, Tissue) Homogenization Homogenization Biological Sample (Plasma, Cells, Tissue)->Homogenization Addition of Internal Standard Addition of Internal Standard Homogenization->Addition of Internal Standard Lipid Extraction (e.g., Bligh-Dyer) Lipid Extraction (e.g., Bligh-Dyer) Addition of Internal Standard->Lipid Extraction (e.g., Bligh-Dyer) Phase Separation Phase Separation Lipid Extraction (e.g., Bligh-Dyer)->Phase Separation Organic Phase Collection Organic Phase Collection Phase Separation->Organic Phase Collection Drying and Reconstitution Drying and Reconstitution Organic Phase Collection->Drying and Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Drying and Reconstitution->LC-MS/MS Analysis Data Acquisition (MRM Mode) Data Acquisition (MRM Mode) LC-MS/MS Analysis->Data Acquisition (MRM Mode) Peak Integration and Quantification Peak Integration and Quantification Data Acquisition (MRM Mode)->Peak Integration and Quantification Data Reporting Data Reporting Peak Integration and Quantification->Data Reporting

References

Application Note: High-Throughput Extraction of Sphingosylphosphorylethanolamine (Sphingosyl PE, d18:1) from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a streamlined and efficient protocol for the extraction of Sphingosylphosphorylethanolamine (Sphingosyl PE, d18:1) from human plasma samples. The described method utilizes a single-phase extraction with a butanol and methanol (B129727) solvent mixture, which ensures high recovery and reproducibility for a broad range of lipids, including polar sphingolipids. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and high-throughput sample preparation workflow for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Sphingolipids are a complex class of lipids that play critical roles as both structural components of cell membranes and as signaling molecules involved in numerous physiological and pathological processes. Sphingosylphosphorylethanolamine (Sphingosyl PE), a structural analog of the well-studied signaling molecule sphingosine-1-phosphate (S1P), is an emerging area of interest in lipidomics. Accurate quantification of specific species like Sphingosyl PE (d18:1) in plasma is crucial for understanding its biological significance and potential as a biomarker. This protocol provides a simple, rapid, and robust method for its extraction from complex plasma matrices, minimizing sample handling and eliminating the need for halogenated solvents.

Quantitative Data on Related Sphingolipids in Plasma

While the precise concentration of Sphingosyl PE (d18:1) in human plasma is not extensively documented, data for structurally related and biochemically significant sphingolipids are available. The following table summarizes the reported concentration ranges for key d18:1 sphingolipids in healthy human plasma, providing a quantitative context for sphingolipid analysis.

Sphingolipid SpeciesMean Concentration (in µM)Concentration RangeNotes
Sphingosine-1-Phosphate (S1P, d18:1)~1.0 µM[1][2]0.05 - 2.0 µM[1]A major bioactive lipid mediator. Calibration curves for quantification are often in this range.[1]
Sphingomyelin (SM, d18:1/18:1)6.375 µg/mL-Concentration used as a cutoff for distinguishing patient groups in a stroke study.[3]
Sphingomyelin (SM, d18:1/18:0)23.480 µg/mL-Concentration used as a cutoff for distinguishing patient groups in a stroke study.[3]
Sphingomyelin (SM, d18:1/24:1)49.815 µg/mL*-Concentration used as a cutoff for distinguishing patient groups in a stroke study.[3]

Note: Concentrations for SM species were reported in µg/mL and are presented here as originally published. These values serve as a reference for the abundance of related sphingolipids.

Experimental Protocol

This protocol is adapted from established single-phase lipid extraction methods that have demonstrated high efficiency for various lipid classes, including sphingolipids.

Materials and Reagents
  • Human plasma (collected in EDTA or citrate (B86180) tubes)

  • 1-Butanol (B46404) (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium (B1175870) formate (B1220265)

  • Internal Standard (IS): A suitable non-endogenous analog, such as Sphingosyl PE (d17:1) or another odd-chain sphingolipid.

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts (e.g., 0.2 mL glass inserts)

  • Pipettes and tips

  • Vortex mixer

  • Sonicating water bath

  • Centrifuge (capable of >15,000 x g)

Solutions to Prepare
  • Extraction Solvent: Prepare a 1:1 (v/v) mixture of 1-butanol and methanol. Add ammonium formate to a final concentration of 5 mM.

  • Internal Standard (IS) Spiking Solution: Prepare a stock solution of the chosen internal standard in the extraction solvent at a known concentration (e.g., 10 µM). The final concentration in the sample should be appropriate for the analytical method's sensitivity.

Procedure
  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of lipids.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 10 µL of human plasma.

  • Internal Standard Addition: Add 100 µL of the pre-prepared extraction solvent containing the internal standard to the plasma aliquot.

  • Vortexing: Vortex the mixture vigorously for 10-20 seconds to ensure thorough mixing and to initiate protein precipitation.

  • Sonication: Place the tubes in a sonic water bath and sonicate for 60 minutes at room temperature (20-25°C). This step aids in disrupting protein-lipid interactions and enhances extraction efficiency.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 20°C to pellet the precipitated proteins and other cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted lipids, and transfer it to an autosampler vial insert.

  • Analysis: The sample is now ready for direct injection and analysis by LC-MS/MS. No evaporation or reconstitution steps are required.

Experimental Workflow Diagram

The following diagram illustrates the key steps of the Sphingosyl PE (d18:1) extraction protocol.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_final Final Extract Plasma 1. Aliquot 10 µL Plasma AddSolvent 2. Add 100 µL Butanol:Methanol (1:1) + Internal Standard Plasma->AddSolvent Vortex 3. Vortex for 10-20 seconds AddSolvent->Vortex Sonicate 4. Sonicate for 60 minutes Vortex->Sonicate Centrifuge 5. Centrifuge at 16,000 x g for 10 minutes Collect 6. Transfer Supernatant to Autosampler Vial Centrifuge->Collect Analyze 7. Analyze by LC-MS/MS Collect->Analyze

References

Lipidomics Workflow for the Analysis of Sphingosylphosphoethanolamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosylphosphoethanolamine (SPE) is a bioactive lysosphingolipid that, while less studied than its counterpart sphingosine-1-phosphate (S1P), is gaining interest for its potential roles in cellular signaling and disease pathogenesis. As a structural analog of S1P, SPE may be involved in a variety of physiological and pathological processes, making its accurate quantification in biological matrices a critical aspect of lipidomics research. This application note provides a detailed workflow for the analysis of SPE using liquid chromatography-tandem mass spectrometry (LC-MS/MS), from sample preparation to data analysis.

Experimental Workflow

The overall workflow for the lipidomic analysis of sphingosylphosphoethanolamine is a multi-step process that requires careful attention to detail to ensure accurate and reproducible results. The process begins with sample collection and storage, followed by lipid extraction to isolate SPE from the complex biological matrix. The extracted lipids are then separated using Hydrophilic Interaction Liquid Chromatography (HILIC) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Finally, the acquired data is processed for quantification and interpretation.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Handling SampleCollection Sample Collection & Storage (-80°C) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard LipidExtraction Lipid Extraction (Methanol Precipitation) InternalStandard->LipidExtraction HILIC HILIC Separation LipidExtraction->HILIC MSMS Tandem Mass Spectrometry (MRM Mode) HILIC->MSMS DataProcessing Data Processing & Peak Integration MSMS->DataProcessing Quantification Quantification & Statistical Analysis DataProcessing->Quantification

Figure 1. Experimental workflow for SPE analysis.

Experimental Protocols

Sample Preparation: Lipid Extraction

A simple and efficient methanol (B129727) precipitation method is recommended for the extraction of polar lysosphingolipids like SPE from plasma or serum.[1][2]

Materials:

  • Biological sample (e.g., human plasma)

  • Methanol (LC-MS grade), pre-chilled to -20°C

  • Internal Standard (IS): Sphingosylphosphoethanolamine-d4 (or other suitable stable isotope-labeled analog)

  • Microcentrifuge tubes

  • Centrifuge capable of reaching 14,000 x g

Protocol:

  • Thaw frozen plasma samples on ice.

  • In a microcentrifuge tube, add 95 µL of pre-chilled methanol.

  • Add 5 µL of the internal standard solution to the methanol.

  • Add 50 µL of the plasma sample to the methanol/IS mixture.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the extracted lipids and transfer to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Liquid Chromatography

Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for the separation of polar lipids such as SPE.[3][4][5]

LC Parameters:

  • Column: HILIC column (e.g., Silica-based, 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Acetonitrile with 0.1% formic acid

  • Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-50% B

    • 8-8.1 min: 50-95% B

    • 8.1-9 min: 95% B

    • 9-9.1 min: 95-5% B

    • 9.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

b. Mass Spectrometry

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for the detection of SPE. Quantification is performed using Multiple Reaction Monitoring (MRM).

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument

MRM Transitions:

While experimentally validated MRM transitions for sphingosylphosphoethanolamine are not widely published, they can be predicted based on its structure and the fragmentation patterns of similar molecules like S1P. The precursor ion will be the protonated molecule [M+H]+. The product ions will likely result from the fragmentation of the phosphoethanolamine headgroup.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Sphingosylphosphoethanolamine[To be determined based on exact mass][Predicted fragment 1]100[To be optimized]
[Predicted fragment 2]100[To be optimized]
Sphingosylphosphoethanolamine-d4 (IS)[To be determined based on exact mass][Predicted fragment]100[To be optimized]

Note: The exact m/z values and collision energies need to be optimized empirically by infusing a standard solution of sphingosylphosphoethanolamine into the mass spectrometer.

Data Analysis and Quantification

Data is processed using the instrument's software. The peak area of the analyte is normalized to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the concentration of the calibrators. The concentration of SPE in the unknown samples is then determined from this calibration curve.

Quantitative Data

The following table presents representative quantitative data for the related and more extensively studied sphingosine-1-phosphate (S1P) in human plasma and serum, which can serve as an example for the expected concentration range of lysosphingolipids.[6][7][8]

Sample TypeAnalyteMean Concentration (µM)Standard Deviation (µM)Reference
Human PlasmaS1P0.32-[6]
Human SerumS1P0.68-[6]
Human PlasmaS1P0.750.16[7]
Human SerumS1P1.040.24[7]
Human PlasmaS1P0.1910.079[8]
Human SerumS1P0.4840.082[8]

Signaling Pathway

Sphingolipids and their phosphorylated derivatives are key players in a complex network of signaling pathways that regulate fundamental cellular processes. While the specific signaling pathways of SPE are still under investigation, it is hypothesized to interact with G protein-coupled receptors (GPCRs) similar to S1P, potentially influencing pathways related to cell proliferation, survival, and migration. The metabolic pathway involves the phosphorylation of sphingosine (B13886) to S1P by sphingosine kinases (SphK1 and SphK2), and it is plausible that a similar enzymatic process could lead to the formation of SPE.

G cluster_membrane Cell Membrane cluster_enzymes Enzymatic Conversions cluster_downstream Downstream Signaling Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin:e->Ceramide:w  SMase Sphingosine Sphingosine Ceramide:e->Sphingosine:w  Ceramidase S1P Sphingosine-1-Phosphate (S1P) Sphingosine:e->S1P:w  SphK1/2 SPE Sphingosylphosphoethanolamine (SPE) Sphingosine:e->SPE:w  Putative  SPE Synthase GPCR G Protein-Coupled Receptor (GPCR) SPE->GPCR Binds to Cell_Effects Cell Proliferation, Survival, Migration GPCR->Cell_Effects Activates SMase SMase Ceramidase Ceramidase SphK SphK1/2 SPE_Synthase Putative SPE Synthase

Figure 2. Putative metabolic and signaling pathway of SPE.

Stability and Storage

To ensure the integrity of the analytical results, proper sample handling and storage are paramount.

  • Short-term Storage: Plasma and serum samples should be kept on ice and processed as quickly as possible. Extracted lipids in methanol can be stored at 4°C for up to 24 hours before analysis.

  • Long-term Storage: For long-term storage, plasma, serum, and extracted lipid samples should be stored at -80°C.[9] Avoid repeated freeze-thaw cycles as this can lead to the degradation of lipids.[9]

Conclusion

This application note provides a comprehensive and detailed workflow for the quantitative analysis of sphingosylphosphoethanolamine in biological samples using LC-MS/MS. The described protocols for sample preparation, HILIC separation, and MS/MS detection offer a robust and sensitive method for researchers in lipidomics and drug development. While further research is needed to fully elucidate the specific biological roles and signaling pathways of SPE, the methodology presented here provides a solid foundation for its accurate measurement, which is essential for advancing our understanding of this intriguing bioactive lipid.

References

Application Note: Development of a Competitive ELISA for the Quantification of Sphingosyl PE (d18:1)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes the development and protocol for a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of Sphingosylphosphorylethanolamine (Sphingosyl PE, d18:1). Sphingosyl PE is a member of the sphingolipid family, which are critical components of cell membranes and are involved in various signaling pathways. The ability to accurately measure levels of Sphingosyl PE is crucial for researchers in cellular biology, drug development, and disease pathology. This document provides a detailed protocol, representative data, and the necessary tools for researchers to implement this assay in their laboratories.

Introduction

Sphingolipids are a class of lipids containing a backbone of sphingoid bases. Their metabolites, including ceramides, sphingosine (B13886), and sphingosine-1-phosphate (S1P), are bioactive molecules that play significant roles in cell proliferation, differentiation, apoptosis, and signal transduction.[1] Sphingosyl PE (d18:1) is a specific phosphosphingolipid where a phosphoethanolamine group is attached to the C1-hydroxyl of the sphingosine (d18:1) backbone. While the roles of other sphingolipids like S1P are well-characterized, the specific functions of Sphingosyl PE are still under investigation, necessitating reliable and sensitive quantification methods.

This application note details a competitive ELISA designed to measure Sphingosyl PE (d18:1) in various biological samples. The assay's principle is based on the competition between free Sphingosyl PE in the sample and a fixed amount of biotinylated Sphingosyl PE for a limited number of binding sites on a specific anti-Sphingosyl PE antibody coated on a microplate. The subsequent colorimetric detection allows for the quantification of Sphingosyl PE in the sample.

Assay Principle

The Sphingosyl PE (d18:1) ELISA is a competitive immunoassay. The microtiter plate is pre-coated with a specific antibody against Sphingosyl PE. During the assay, standards or samples containing Sphingosyl PE are added to the wells, followed by the addition of a fixed concentration of biotin-conjugated Sphingosyl PE. The free Sphingosyl PE from the sample and the biotinylated Sphingosyl PE compete for binding to the anti-Sphingosyl PE antibody. After an incubation period, the unbound components are washed away. Streptavidin-Horseradish Peroxidase (HRP) conjugate is then added, which binds to the biotinylated Sphingosyl PE captured by the antibody. Following another wash step, a substrate solution is added, and the HRP enzyme catalyzes a color change. The intensity of the color is inversely proportional to the concentration of Sphingosyl PE in the sample. The reaction is stopped, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations, which is then used to determine the concentration of Sphingosyl PE in the unknown samples.

Materials and Methods

Materials:

  • Anti-Sphingosyl PE (d18:1) coated 96-well microplate

  • Sphingosyl PE (d18:1) standard

  • Biotinylated Sphingosyl PE (d18:1) conjugate

  • Streptavidin-HRP conjugate

  • Assay Buffer

  • Wash Buffer (20X concentrate)

  • TMB Substrate

  • Stop Solution

  • Plate sealer

  • Microplate reader capable of measuring absorbance at 450 nm

Sample Preparation:

  • Serum/Plasma: Collect blood and centrifuge to separate serum or plasma. Samples should be stored at -80°C if not used immediately. Avoid repeated freeze-thaw cycles.

  • Cell Culture Supernatants: Centrifuge to remove any cellular debris.

  • Tissue Homogenates: Homogenize tissue in an appropriate lysis buffer and centrifuge to pellet cellular debris. The supernatant can be used for the assay.

Assay Protocol:

  • Reagent Preparation: Prepare all reagents as instructed. Dilute the Wash Buffer concentrate to 1X with deionized water. Prepare serial dilutions of the Sphingosyl PE (d18:1) standard in Assay Buffer to generate a standard curve.

  • Standard and Sample Addition: Add 50 µL of each standard and sample into the appropriate wells of the anti-Sphingosyl PE antibody-coated microplate.

  • Competitive Reaction: Add 50 µL of the Biotinylated Sphingosyl PE conjugate to each well. Mix gently and cover the plate with a plate sealer. Incubate for 2 hours at room temperature.

  • Washing: Aspirate the contents of each well and wash the plate four times with 300 µL of 1X Wash Buffer per well.

  • Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP conjugate to each well. Cover the plate and incubate for 1 hour at room temperature.

  • Second Washing: Repeat the wash step as described in step 4.

  • Substrate Reaction: Add 100 µL of TMB Substrate to each well. Incubate for 15-20 minutes at room temperature in the dark. A blue color will develop.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.

Data Presentation

Table 1: Representative Standard Curve Data

Standard Concentration (ng/mL)Absorbance (450 nm)
10000.250
5000.450
2500.750
1251.100
62.51.550
31.251.900
0 (Blank)2.500

Table 2: Assay Performance Characteristics

ParameterResult
Assay Range 31.25 - 1000 ng/mL
Sensitivity 15 ng/mL
Intra-Assay Precision (CV%) < 8%
Inter-Assay Precision (CV%) < 12%
Spike Recovery 85-110%

Experimental Protocols

Protocol 1: Standard Curve Preparation

  • Label a set of microcentrifuge tubes for each standard concentration.

  • Prepare a 1000 ng/mL stock solution of the Sphingosyl PE (d18:1) standard.

  • Perform serial dilutions in Assay Buffer to obtain the desired standard concentrations (e.g., 500, 250, 125, 62.5, and 31.25 ng/mL).

  • Use Assay Buffer as the zero standard (blank).

Protocol 2: Sample Analysis

  • Dilute samples as necessary with Assay Buffer to ensure the Sphingosyl PE concentration falls within the assay's standard curve range.

  • Follow the main assay protocol for adding samples and reagents.

  • Calculate the concentration of Sphingosyl PE in the samples by interpolating the absorbance values from the standard curve. Remember to account for the dilution factor.

Visualizations

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis Prep_Standards Prepare Standards Add_Std_Sample Add Standards/Samples to Plate Prep_Standards->Add_Std_Sample Prep_Samples Prepare Samples Prep_Samples->Add_Std_Sample Add_Biotin_SPE Add Biotinylated Sphingosyl PE Add_Std_Sample->Add_Biotin_SPE Incubate1 Incubate (Competitive Binding) Add_Biotin_SPE->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Strep_HRP Add Streptavidin-HRP Wash1->Add_Strep_HRP Incubate2 Incubate Add_Strep_HRP->Incubate2 Wash2 Wash Incubate2->Wash2 Add_TMB Add TMB Substrate Wash2->Add_TMB Incubate3 Incubate (Color Development) Add_TMB->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read_Absorbance Read Absorbance at 450 nm Add_Stop->Read_Absorbance Calc_Concentration Calculate Concentration Read_Absorbance->Calc_Concentration

Caption: Workflow for the Sphingosyl PE (d18:1) Competitive ELISA.

Sphingolipid_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_enzymes cluster_signaling Downstream Signaling Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide SMase Sphingosine Sphingosine Ceramide->Sphingosine CDase Apoptosis Apoptosis Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK Sphingosyl_PE Sphingosyl PE Sphingosine->Sphingosyl_PE SPE_Synthase Proliferation Cell Proliferation S1P->Proliferation Differentiation Cell Differentiation S1P->Differentiation Sphingosyl_PE->Proliferation Putative Sphingosyl_PE->Apoptosis Putative SMase Sphingomyelinase CDase Ceramidase SphK Sphingosine Kinase SPE_Synthase PE Transferase

References

Application Notes and Protocols: Sphingosyl PE (d18:1) as a Potential Biomarker for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids, a class of complex lipids, are integral components of cellular membranes and play crucial roles in signal transduction. Dysregulation of sphingolipid metabolism has been increasingly implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. While research has largely focused on key sphingolipids such as ceramides (B1148491), sphingomyelin, and sphingosine-1-phosphate, emerging interest is being directed towards less abundant but potentially significant species like Sphingosylphosphorylethanolamine (Sphingosyl PE (d18:1)).

These application notes provide a comprehensive overview of the potential utility of Sphingosyl PE (d18:1) as a biomarker in neurodegenerative diseases. Given the current state of research, direct evidence for Sphingosyl PE (d18:1) is limited. Therefore, this document also draws upon data from closely related sphingolipids and established analytical methodologies to provide a framework for future investigation.

Data Presentation: Quantitative Insights into Sphingolipid Alterations

Quantitative analysis of sphingolipids in biological fluids and tissues is critical for biomarker discovery and validation. While specific quantitative data for Sphingosyl PE (d18:1) in neurodegenerative diseases are not yet widely available in the literature, studies on related phosphoethanolamine-containing ceramides (PE-Cer) and other sphingolipids provide valuable context.

One study monitored the levels of PE-Cer in the basal ganglia of patients with Parkinson's disease (PD) and Lewy body disease (LBD), indicating the relevance of this lipid class in neurodegeneration[1]. However, specific concentrations for individual PE-Cer species, including Sphingosyl PE (d18:1), were not reported.

To illustrate the nature of sphingolipid alterations observed in neurodegenerative diseases, the following table summarizes quantitative data for the closely related and well-studied Sphingomyelin (SM) species with a d18:1 backbone in Alzheimer's disease.

Table 1: Cerebrospinal Fluid (CSF) Sphingomyelin (SM) d18:1 Levels in Alzheimer's Disease

Sphingolipid SpeciesDisease StateMatrixConcentration (nM)Key FindingsReference
SM (d18:1/18:0)Alzheimer's Disease-like PathologyCSFCut-off: 546Significantly increased levels in patients with pathological Aβ42, tau, and P-tau-181. Showed 76% specificity and 66% sensitivity.[2][3]
SM (d18:1/18:1)Alzheimer's Disease-like PathologyCSFNot specifiedSignificantly altered in the CSF of patients with pathological "AD-like pathology".[2]

Note: This table presents data on Sphingomyelin (SM) as a proxy due to the limited availability of quantitative data for Sphingosyl PE (d18:1).

Signaling Pathways and Experimental Workflows

Understanding the metabolic pathways and having robust experimental workflows are essential for biomarker research.

Putative Signaling Pathway of Sphingosyl PE (d18:1)

The precise signaling pathway of Sphingosyl PE (d18:1) is not yet fully elucidated. However, based on the known metabolism of sphingolipids, a putative pathway can be proposed. Sphingosine, a central molecule in sphingolipid metabolism, can be phosphorylated to sphingosine-1-phosphate (S1P), a potent signaling molecule. Alternatively, it can be acylated to form ceramides. The formation of Sphingosyl PE likely involves the transfer of a phosphoethanolamine headgroup to sphingosine. Its degradation would likely involve phospholipases that cleave the phosphoethanolamine headgroup.

Sphingosyl_PE_Pathway cluster_synthesis Synthesis cluster_degradation Degradation cluster_signaling Potential Signaling Roles Sphingosine Sphingosine (d18:1) Sphingosyl_PE Sphingosyl PE (d18:1) Sphingosine->Sphingosyl_PE PE_Source Phosphatidylethanolamine (PE Source) PE_Source->Sphingosyl_PE Ethanolamine- phosphate transferase? Sphingosyl_PE_deg Sphingosyl PE (d18:1) Sphingosine_deg Sphingosine (d18:1) Sphingosyl_PE_deg->Sphingosine_deg Phospholipase D-type enzyme? Phosphoethanolamine Phosphoethanolamine Sphingosyl_PE_deg->Phosphoethanolamine Sphingosyl_PE_signal Sphingosyl PE (d18:1) Membrane_Integrity Membrane Structure & Integrity Sphingosyl_PE_signal->Membrane_Integrity Cell_Signaling Cell Signaling (e.g., Apoptosis, Proliferation) Sphingosyl_PE_signal->Cell_Signaling Experimental_Workflow Sample_Collection 1. Sample Collection (CSF, Plasma, Brain Tissue) Lipid_Extraction 2. Lipid Extraction (e.g., Bligh-Dyer or MTBE method) Sample_Collection->Lipid_Extraction LC_Separation 3. LC Separation (HILIC or Reversed-Phase) Lipid_Extraction->LC_Separation MS_Detection 4. MS/MS Detection (Triple Quadrupole or High-Resolution MS) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Quantification & Statistical Analysis) MS_Detection->Data_Analysis

References

Application Notes and Protocols for In Vivo Studies of Sphingosyl PE (d18:1)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vivo studies investigating the specific effects of Sphingosylphosphorylethanolamine (Sphingosyl PE, d18:1) are currently limited in published literature. The following application notes and protocols are based on the known biological activities of structurally related sphingolipids, such as sphingosylphosphorylcholine (B14255) (SPC) and sphingosine-1-phosphate (S1P), and established methodologies for in vivo sphingolipid research. These are intended to serve as a foundational guide for researchers and drug development professionals.

Application Notes

Sphingosyl PE (d18:1) is a member of the phosphosphingolipid class, characterized by a sphingosine (B13886) (d18:1) backbone linked to a phosphoethanolamine headgroup. While its precise in vivo functions are still under investigation, based on the activities of similar lysosphingolipids, Sphingosyl PE (d18:1) is hypothesized to play roles in cellular signaling, proliferation, and inflammation.

Potential Areas of Investigation:

  • Cell Proliferation and Tissue Regeneration: Structurally similar molecules like sphingosylphosphorylcholine are potent mitogens for various cell types.[1] Therefore, Sphingosyl PE (d18:1) could be investigated for its potential to promote cell proliferation and aid in tissue repair in models of wound healing or organ regeneration.

  • Inflammation and Immune Modulation: Sphingolipids are key regulators of inflammation.[2] Investigating the effect of Sphingosyl PE (d18:1) administration on inflammatory markers and immune cell trafficking in animal models of inflammatory diseases (e.g., arthritis, inflammatory bowel disease) is a promising research avenue.

  • Cardiovascular System: Sphingosine-1-phosphate (S1P) plays a crucial role in cardiovascular development and function. It is conceivable that Sphingosyl PE (d18:1) may have effects on vascular tone, endothelial barrier function, or cardiac cell signaling.

  • Neurobiology: Sphingolipids are abundant in the central nervous system and are implicated in neurodegenerative diseases. The potential neuroprotective or neuro-modulatory effects of Sphingosyl PE (d18:1) could be explored in relevant neurological disease models.

Hypothetical Quantitative Data Summary

The following tables represent hypothetical data that could be generated from in vivo studies investigating the effects of Sphingosyl PE (d18:1). These are for illustrative purposes to guide experimental design.

Table 1: Effect of Sphingosyl PE (d18:1) on Inflammatory Cytokines in a Murine Model of Lipopolysaccharide (LPS)-Induced Inflammation

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control1500 ± 120800 ± 75450 ± 50
LPS Only4500 ± 3502500 ± 2101800 ± 150
LPS + Sphingosyl PE (d18:1) (1 mg/kg)3200 ± 2801800 ± 1601200 ± 110
LPS + Sphingosyl PE (d18:1) (5 mg/kg)2100 ± 1901100 ± 100700 ± 65

Table 2: Effect of Sphingosyl PE (d18:1) on Cell Proliferation in a Murine Skin Wound Healing Model

Treatment GroupKi-67 Positive Cells/HPF*Wound Closure (%) at Day 7
Vehicle Control25 ± 545 ± 8
Sphingosyl PE (d18:1) (0.1% topical)45 ± 865 ± 10
Sphingosyl PE (d18:1) (0.5% topical)70 ± 1285 ± 12

* High-Power Field

Experimental Protocols

Protocol 1: In Vivo Administration of Sphingosyl PE (d18:1) in a Murine Model

This protocol outlines the general procedure for administering Sphingosyl PE (d18:1) to mice to assess its systemic effects.

Materials:

  • Sphingosyl PE (d18:1) powder

  • Sterile, pyrogen-free saline

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Syringes and needles (appropriate for the route of administration)

  • Animal model (e.g., C57BL/6 mice)

Procedure:

  • Preparation of Vehicle: Prepare a sterile solution of 4% (w/v) fatty acid-free BSA in saline.

  • Preparation of Sphingosyl PE (d18:1) Solution:

    • Aseptically weigh the desired amount of Sphingosyl PE (d18:1) powder.

    • To aid in solubilization, a small amount of methanol (B129727) can be used to dissolve the lipid, which is then dried down under a stream of nitrogen.

    • Resuspend the lipid film in the 4% BSA vehicle by vortexing and sonicating in a water bath until a homogenous suspension is achieved. The final concentration should be prepared based on the desired dosage (e.g., 1 mg/mL for a 10 mL/kg injection volume to achieve a 10 mg/kg dose).

  • Administration:

    • Intravenous (IV) Injection: Administer the prepared solution via the tail vein. This route ensures rapid systemic distribution.

    • Intraperitoneal (IP) Injection: Inject the solution into the peritoneal cavity. This is a common route for systemic administration.

    • Subcutaneous (SC) Injection: Inject the solution under the skin. This route provides a slower release profile.

  • Dosing and Monitoring:

    • The optimal dose and frequency of administration should be determined in pilot studies.

    • Monitor animals for any adverse effects according to institutional guidelines.

  • Sample Collection: At the desired time points post-administration, collect blood and/or tissues for subsequent analysis (e.g., lipidomics, cytokine analysis, histology).

Protocol 2: Lipid Extraction and Analysis from Tissues

This protocol describes a method for extracting sphingolipids from tissues for analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Tissue sample (e.g., liver, spleen, brain)

  • Internal standards for sphingolipids

  • Methanol (HPLC grade)

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Chloroform (HPLC grade)

  • Water (HPLC grade)

  • Homogenizer

  • Centrifuge

  • LC-MS system

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20-50 mg of frozen tissue.

    • Add the tissue to a tube containing homogenization beads and a pre-determined amount of internal standards.

  • Homogenization and Extraction (Matyash Method):

    • Add 300 µL of methanol to the tissue and homogenize thoroughly.

    • Add 1 mL of MTBE and vortex for 1 hour at 4°C.

    • Add 250 µL of water to induce phase separation and vortex for 1 minute.

  • Phase Separation:

    • Centrifuge at 1,000 x g for 10 minutes.

    • Carefully collect the upper organic phase, which contains the lipids.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

  • LC-MS Analysis:

    • Analyze the lipid extract using a suitable LC-MS method for the separation and quantification of sphingolipids. A C18 reversed-phase column is commonly used.

Visualizations

Signaling Pathways and Workflows

Sphingolipid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Sphingosyl_PE Sphingosyl PE (d18:1) GPCR G-Protein Coupled Receptor (Hypothetical) Sphingosyl_PE->GPCR G_Protein G-Protein GPCR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PLA2 Phospholipase A₂ (PLA₂) G_Protein->PLA2 PKC Protein Kinase C (PKC) PLC->PKC DAG Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization IP₃ Cellular_Response Cellular Responses (Proliferation, Inflammation) PKC->Cellular_Response Ca_Mobilization->Cellular_Response Arachidonic_Acid Arachidonic Acid Release PLA2->Arachidonic_Acid Arachidonic_Acid->Cellular_Response

Caption: Hypothetical signaling pathway for Sphingosyl PE (d18:1).

Experimental_Workflow Animal_Model 1. Select Animal Model (e.g., Disease Model) Compound_Prep 2. Prepare Sphingosyl PE (d18:1) Formulation Animal_Model->Compound_Prep Administration 3. In Vivo Administration (IV, IP, SC, or Topical) Compound_Prep->Administration Monitoring 4. Monitor Phenotypic Changes and Collect Samples (Blood, Tissues) Administration->Monitoring Lipid_Extraction 5. Lipid Extraction from Samples Monitoring->Lipid_Extraction LCMS_Analysis 6. LC-MS Based Lipidomics Analysis Lipid_Extraction->LCMS_Analysis Data_Analysis 7. Data Analysis and Biological Interpretation LCMS_Analysis->Data_Analysis

Caption: General experimental workflow for in vivo studies.

References

Application of Sphingosyl PE (d18:1) in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of bioactive lipids integral to cellular functions, including signaling, membrane structure, and cell fate determination.[1] In the context of cancer, the metabolism of sphingolipids is often dysregulated, contributing to tumor progression, metastasis, and resistance to therapy.[2][3] At the heart of this metabolic pathway lies the "sphingolipid rheostat," a dynamic balance between pro-apoptotic ceramides (B1148491) and pro-survival sphingosine-1-phosphate (S1P).[1][4] A shift in this balance towards increased S1P is a hallmark of many cancers, promoting cell proliferation and survival.[1][5]

Sphingosylphosphorylethanolamine (Sphingosyl PE, d18:1) is a less-studied sphingolipid metabolite. Given its structural similarity to other bioactive sphingolipids, Sphingosyl PE (d18:1) presents an intriguing area for cancer research. Its role may be multifaceted, potentially influencing key cellular processes implicated in cancer, such as apoptosis, autophagy, and cell signaling. These application notes provide a comprehensive overview of the potential applications of Sphingosyl PE (d18:1) in cancer research, drawing upon the established roles of related sphingolipids and providing detailed protocols for its investigation.

Potential Applications in Cancer Research

Investigation of Apoptosis and Cell Viability

Ceramides are well-established inducers of apoptosis, and their levels are often decreased in cancer cells.[5][6] Conversely, S1P promotes cell survival.[7] The role of Sphingosyl PE (d18:1) in regulating apoptosis is an open area of investigation. Researchers can explore its potential to modulate apoptotic pathways, either directly or through its metabolic conversion to other sphingolipids.

Elucidation of Signaling Pathways

S1P exerts many of its pro-cancer effects by signaling through a family of G protein-coupled receptors (S1PRs).[8] This "inside-out" signaling regulates processes like cell migration, invasion, and angiogenesis.[8][9] Investigating whether Sphingosyl PE (d18:1) can interact with these or other receptors is a promising research direction.

Biomarker Discovery

Altered levels of sphingolipids have been identified as potential biomarkers for various cancers. For instance, elevated serum S1P (d18:1) has been suggested as a potential biomarker for hepatocellular carcinoma.[10] Profiling Sphingosyl PE (d18:1) levels in patient samples could reveal its potential as a diagnostic or prognostic biomarker.

Therapeutic Development

Targeting sphingolipid metabolism is an emerging strategy in cancer therapy.[11] Understanding the specific functions of Sphingosyl PE (d18:1) could unveil new therapeutic targets. For example, if it is found to have pro-survival effects, inhibiting its synthesis could be a viable anti-cancer strategy.

Quantitative Data on Related Sphingolipids in Cancer

Due to the limited direct research on Sphingosyl PE (d18:1), the following tables summarize quantitative data for key related sphingolipids (Ceramides and S1P) in different cancer types to provide a contextual framework.

Table 1: Ceramide Levels in Cancer

Cancer TypeCeramide SpeciesObservationReference
Glioblastoma (GBM)C18-Ceramide (d18:1/18:0)Reduced by 70% in GBM tissue compared to non-tumor tissue.[12]
Glioblastoma (GBM)C18-Ceramide (d18:1/18:0)Average 5-fold lower in GBM compared to normal gray matter.[13]
Ovarian CancerC16-Cer, C18:1-Cer, C18-CerSignificantly higher plasma concentrations in advanced ovarian cancer compared to controls.[14]
Head and Neck Squamous Cell CarcinomaC18-CeramideIncreased serum levels correlated with better response to gemcitabine (B846) plus doxorubicin (B1662922) treatment.[11]

Table 2: Sphingosine-1-Phosphate (S1P) Levels in Cancer

Cancer TypeS1P SpeciesObservationReference
Glioblastoma (GBM)S1P9-fold higher content in glioblastomas compared to normal brain.[13]
Hepatocellular Carcinoma (HCC)Sphingosine (d18:1)-1-PUpregulated in serum of HCC patients, including AFP-negative HCC, compared to cirrhosis patients.[10]
Colon Cancer-89% of human colon cancers showed higher expression of Sphingosine Kinase 1 (SPHK1), the enzyme that produces S1P.[7]

Experimental Protocols

Protocol 1: Analysis of Sphingosyl PE (d18:1) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from established methods for sphingolipid analysis.[15][16][17]

1. Lipid Extraction: a. Homogenize cell pellets or tissue samples in a suitable solvent mixture (e.g., chloroform:methanol). b. Add internal standards, including a deuterated form of Sphingosyl PE (if available) or a structurally similar sphingolipid. c. Perform a liquid-liquid extraction to separate the lipid-containing organic phase. d. Dry the organic phase under a stream of nitrogen.

2. Chromatographic Separation: a. Reconstitute the dried lipid extract in a suitable mobile phase. b. Inject the sample onto a reverse-phase C18 column.[16] c. Use a gradient elution with a mobile phase consisting of solvents such as water with formic acid and ammonium (B1175870) formate, and methanol (B129727) or acetonitrile (B52724) with the same additives.[17]

3. Mass Spectrometry Analysis: a. Perform analysis on a triple quadrupole mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).[14] b. Monitor for the specific precursor-to-product ion transition for Sphingosyl PE (d18:1). c. Quantify the amount of Sphingosyl PE (d18:1) by comparing its peak area to that of the internal standard.

Protocol 2: Cell Viability Assay

This protocol describes a general method to assess the effect of Sphingosyl PE (d18:1) on cancer cell viability.[18][19]

1. Cell Culture: a. Plate cancer cells of interest in a 96-well plate at a suitable density and allow them to adhere overnight.

2. Treatment: a. Prepare a stock solution of Sphingosyl PE (d18:1) in an appropriate solvent (e.g., ethanol (B145695) or DMSO). Note that solubility may be challenging and may require the use of a carrier protein like BSA.[20] b. Treat the cells with a range of concentrations of Sphingosyl PE (d18:1) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

3. Viability Assessment (e.g., using an XTT or WST-1 assay): a. Add the XTT or WST-1 reagent to each well.[19] b. Incubate the plate at 37°C for the recommended time to allow for color development. c. Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[19] d. Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Signaling Pathways and Experimental Workflows

Sphingolipid_Metabolism cluster_DeNovo De Novo Synthesis cluster_Hub Central Hub cluster_Complex Complex Sphingolipids cluster_SPE Sphingosyl PE Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine->Ceramide CerS S1P S1P Sphingosine->S1P SPHK1/2 Sphingosyl_PE Sphingosyl PE (d18:1) Sphingosine->Sphingosyl_PE Potential Metabolism S1P->Sphingosine SPP Hexadecenal + \nPhosphoethanolamine Hexadecenal + Phosphoethanolamine S1P->Hexadecenal + \nPhosphoethanolamine S1P Lyase Sphingomyelin->Ceramide SMase

Caption: Simplified overview of sphingolipid metabolism.

S1P_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P_out S1P S1PR S1P Receptor S1P_out->S1PR G_protein G-protein S1PR->G_protein PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras Akt Akt PI3K->Akt Cell_Response Cell Proliferation, Survival, Migration Akt->Cell_Response ERK ERK Ras->ERK ERK->Cell_Response

Caption: S1P receptor signaling pathway in cancer cells.

Experimental_Workflow A Cancer Cell Lines (e.g., Glioma, Breast Cancer) B Treatment with Sphingosyl PE (d18:1) A->B C Cell Viability/Apoptosis Assays (XTT, Flow Cytometry) B->C D Lipid Extraction B->D F Western Blot/PCR (Signaling Pathway Analysis) B->F G Data Analysis and Interpretation C->G E LC-MS/MS Analysis (Sphingolipid Profiling) D->E E->G F->G

Caption: Workflow for investigating Sphingosyl PE (d18:1).

Conclusion

The study of Sphingosyl PE (d18:1) in cancer research is a nascent field with significant potential. By leveraging the extensive knowledge of sphingolipid metabolism and employing the detailed protocols outlined in these application notes, researchers can begin to unravel the specific roles of this intriguing molecule. Elucidating the function of Sphingosyl PE (d18:1) may not only enhance our understanding of cancer biology but also pave the way for novel diagnostic and therapeutic strategies.

References

Application Note: High-Resolution Mass Spectrometry for the Identification and Quantification of Sphingosyl PE (d18:1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosylphosphorylethanolamine (Sphingosyl PE or SPE) is a member of the diverse class of sphingolipids, which are integral components of cellular membranes and play crucial roles in signal transduction. The d18:1 isoform of Sphingosyl PE, featuring a C18 sphingosine (B13886) backbone with one double bond, is of significant interest due to its potential involvement in various physiological and pathological processes. Accurate identification and quantification of Sphingosyl PE (d18:1) in biological matrices are essential for understanding its biological functions and for the development of novel therapeutics. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful analytical tool for the sensitive and specific analysis of sphingolipids. This application note provides a detailed protocol for the identification and quantification of Sphingosyl PE (d18:1) using LC-HRMS.

Experimental Protocols

Sample Preparation: Lipid Extraction from Plasma

This protocol details a widely used liquid-liquid extraction method for isolating sphingolipids from plasma samples.

Materials:

  • Human plasma

  • Internal Standard (IS): C17 Sphingosyl PE (d17:1) or other suitable odd-chain sphingolipid standard

  • Methanol (B129727) (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE, LC-MS grade)

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution (e.g., 1 µM C17 Sphingosyl PE in methanol).

  • Add 300 µL of methanol and vortex for 30 seconds to precipitate proteins.

  • Add 1 mL of MTBE and vortex for 1 minute for lipid extraction.

  • Add 250 µL of water and vortex for 30 seconds to induce phase separation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic phase (containing the lipids) into a new 1.5 mL microcentrifuge tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

This section outlines the conditions for the chromatographic separation and mass spectrometric detection of Sphingosyl PE (d18:1).

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Methanol/Acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 100% B

    • 12-15 min: 100% B

    • 15.1-18 min: 30% B (re-equilibration)

HRMS Parameters:

  • Instrument: High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap)

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Sheath Gas Flow Rate: 35 arbitrary units

  • Auxiliary Gas Flow Rate: 10 arbitrary units

  • Capillary Temperature: 320°C

  • Full Scan (MS1) Resolution: 70,000

  • Full Scan (MS1) Mass Range: m/z 150-1000

  • Tandem MS (MS/MS) Mode: Data-dependent acquisition (DDA) or Parallel Reaction Monitoring (PRM)

  • MS/MS Resolution: 17,500

  • Collision Energy: Normalized Collision Energy (NCE) of 25-35 (optimization recommended)

  • Precursor Ion for Sphingosyl PE (d18:1): m/z 423.2982 [M+H]⁺

Data Presentation

Quantitative data for Sphingosyl PE (d18:1) analysis should be presented in a clear and structured format. The following table provides a representative example of the analytical performance that can be expected from the described method. Please note that these values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

ParameterSphingosyl PE (d18:1)
Precursor Ion (m/z) 423.2982
Product Ion (m/z) 264.2686
Linear Range 0.5 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Upper Limit of Quantification (ULOQ) 500 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (%) 85 - 115%
Reported Concentration in Human Plasma 1 - 10 ng/mL

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing s1 Plasma Sample s2 Add Internal Standard s1->s2 s3 Protein Precipitation (Methanol) s2->s3 s4 Lipid Extraction (MTBE) s3->s4 s5 Phase Separation s4->s5 s6 Collect Organic Phase s5->s6 s7 Dry Down s6->s7 s8 Reconstitute s7->s8 a1 LC Separation (C18 Column) s8->a1 a2 ESI+ Ionization a1->a2 a3 Full Scan MS1 (High Resolution) a2->a3 a4 Data-Dependent MS/MS a3->a4 d1 Peak Integration a4->d1 d2 Quantification (Internal Standard) d1->d2 d3 Data Reporting d2->d3

Caption: Experimental workflow for Sphingosyl PE (d18:1) analysis.

High-Resolution MS/MS Fragmentation of Sphingosyl PE (d18:1)

Caption: Fragmentation of Sphingosyl PE (d18:1) in positive ESI.

Postulated Signaling Pathway of Sphingosyl PE (d18:1)

While the specific signaling pathway of Sphingosyl PE (d18:1) is still under investigation, it is structurally similar to sphingosine-1-phosphate (S1P), a well-characterized signaling molecule. It is hypothesized that Sphingosyl PE may exert its biological effects through interaction with S1P receptors (S1PRs), which are G protein-coupled receptors. The following diagram illustrates the canonical S1P signaling pathway, which may be analogous for Sphingosyl PE.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol spe Sphingosyl PE (d18:1) s1pr S1P Receptor (S1PR1-5) spe->s1pr gpcr G-protein (Gαi, Gαq, Gα12/13) s1pr->gpcr pi3k PI3K/Akt Pathway gpcr->pi3k ras Ras/MAPK Pathway gpcr->ras plc PLC Pathway gpcr->plc rho Rho Pathway gpcr->rho proliferation Cell Proliferation & Survival pi3k->proliferation ras->proliferation inflammation Inflammation plc->inflammation migration Cell Migration rho->migration

Caption: Postulated signaling pathway for Sphingosyl PE (d18:1).

The Role of Sphingolipids in Inflammatory Responses: Focus on Sphingosine (d18:1) and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: While the topic of interest is the use of Sphingosylphosphorylethanolamine (Sphingosyl PE (d18:1)) in studies of inflammatory responses, a comprehensive review of current scientific literature reveals a notable scarcity of studies specifically investigating the direct role of this particular sphingolipid in inflammation. The majority of research into the immunomodulatory functions of sphingolipids centers on its precursors and key signaling metabolites, namely Sphingosine (B13886) (d18:1) and Sphingosine-1-Phosphate (S1P) .

This document will, therefore, provide detailed application notes and protocols based on the extensive research available for Sphingosine (d18:1) and S1P, which are structurally and metabolically related to Sphingosyl PE (d18:1). These insights offer a foundational understanding and practical guidance for investigating the broader role of the sphingosine backbone in inflammation.

Application Notes

Sphingolipids are a class of lipids that serve as both structural components of cell membranes and as bioactive molecules involved in signaling pathways.[1] Key bioactive sphingolipids in the context of inflammation include ceramide, sphingosine, and sphingosine-1-phosphate (S1P).[2] The balance between these lipids, often referred to as the "sphingolipid rheostat," can determine cell fate, influencing processes like proliferation, apoptosis, and inflammation.[3]

Sphingosine (d18:1) (So(d18:1)) is a central intermediate in sphingolipid metabolism.[4] Recent studies have identified a pro-inflammatory role for So(d18:1) in the context of non-alcoholic steatohepatitis (NASH), a chronic inflammatory liver disease.[5][6] So(d18:1) was found to promote the secretion of inflammatory factors by inhibiting macrophage HIF-2α.[5][6]

Sphingosine-1-Phosphate (S1P) , the phosphorylated derivative of sphingosine, is a pleiotropic signaling molecule with a well-established, albeit complex, role in inflammation.[7] It exerts its effects by binding to a family of five G protein-coupled receptors (S1PR1-5), which are expressed on various immune cells.[2] The S1P/S1PR signaling axis is a critical regulator of immune cell trafficking, particularly the egress of lymphocytes from lymphoid organs.[2] Modulation of S1P signaling is a therapeutic strategy for several inflammatory and autoimmune diseases.[7]

The role of S1P in inflammation can be context-dependent, exhibiting both pro- and anti-inflammatory effects.[8] For instance, S1P can reduce the production of pro-inflammatory cytokines like IL-12 and IL-23 in dendritic cells.[9] Conversely, it can also activate pro-inflammatory signaling pathways such as NF-κB.[7]

Quantitative Data from Key Studies

The following tables summarize quantitative data from studies investigating the effects of sphingosine (d18:1) and S1P on inflammatory markers.

Table 1: Effect of Sphingosine (d18:1) on Inflammatory Gene Expression in Macrophages

TreatmentGeneFold Change (vs. Control)Cell TypeReference
So(d18:1)Il1bIncreasedMouse Bone Marrow-Derived Macrophages[6]
So(d18:1)TnfIncreasedMouse Bone Marrow-Derived Macrophages[6]
So(d18:1)Il6IncreasedMouse Bone Marrow-Derived Macrophages[6]

Table 2: Effect of S1P on Cytokine Production by Dendritic Cells

TreatmentCytokineConcentration (pg/mL)Cell TypeReference
LPS (Control)IL-12p70~1500Murine Bone Marrow-Derived DCs[9]
LPS + S1P (1 µM)IL-12p70~750Murine Bone Marrow-Derived DCs[9]
LPS (Control)IL-23~6000Murine Bone Marrow-Derived DCs[9]
LPS + S1P (1 µM)IL-23~3000Murine Bone Marrow-Derived DCs[9]

Experimental Protocols

Protocol 1: In Vitro Macrophage Stimulation with Sphingosine (d18:1)

This protocol is adapted from studies investigating the pro-inflammatory effects of So(d18:1) on macrophages.[6]

1. Cell Culture:

  • Culture bone marrow-derived macrophages (BMDMs) in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
  • Plate cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight.

2. Treatment:

  • Prepare a stock solution of Sphingosine (d18:1) in ethanol.
  • Dilute the stock solution in culture medium to the desired final concentration (e.g., 10 µM).
  • Replace the culture medium with the So(d18:1)-containing medium or a vehicle control (medium with an equivalent concentration of ethanol).
  • Incubate the cells for a specified time period (e.g., 6 hours for gene expression analysis).

3. Analysis of Inflammatory Response:

  • RNA Extraction and qRT-PCR:
  • Lyse the cells and extract total RNA using a commercial kit.
  • Synthesize cDNA from the RNA.
  • Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA levels of inflammatory genes such as Il1b, Tnf, and Il6. Normalize the expression to a housekeeping gene like Actb.
  • ELISA:
  • Collect the cell culture supernatant.
  • Measure the concentration of secreted cytokines (e.g., IL-1β, TNF-α, IL-6) using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Protocol 2: Dendritic Cell Cytokine Production Assay with S1P

This protocol is based on research examining the modulatory effects of S1P on dendritic cell (DC) cytokine production.[9]

1. Generation of Bone Marrow-Derived Dendritic Cells (BMDCs):

  • Harvest bone marrow cells from the femurs and tibias of mice.
  • Culture the cells in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, 20 ng/mL GM-CSF, and 10 ng/mL IL-4 for 6-8 days to differentiate them into immature DCs.

2. DC Stimulation:

  • Plate the immature BMDCs at a density of 1 x 10^6 cells/well in a 24-well plate.
  • Pre-treat the cells with S1P (e.g., 1 µM) or vehicle for 1 hour.
  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours to induce cytokine production.

3. Cytokine Measurement:

  • Collect the cell culture supernatants.
  • Quantify the concentrations of IL-12p70 and IL-23 using specific ELISA kits following the manufacturer's protocols.

Signaling Pathways and Experimental Workflows

Sphingosine_Metabolism_and_Signaling cluster_Metabolism Sphingolipid Metabolism cluster_Signaling Inflammatory Signaling Ceramide Ceramide Sphingosine Sphingosine (d18:1) Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SphK) HIF2a HIF-2α Inhibition (in Macrophages) Sphingosine->HIF2a Intracellular Effect S1P->Sphingosine S1P Phosphatase S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs Extracellular Binding Immune_Cell_Trafficking Immune Cell Trafficking S1PRs->Immune_Cell_Trafficking Cytokine_Production Cytokine Production S1PRs->Cytokine_Production NFkB NF-κB Activation S1PRs->NFkB HIF2a->Cytokine_Production Leads to Increased

Caption: Metabolic conversion of ceramide to sphingosine and S1P, and their roles in inflammatory signaling.

Experimental_Workflow_Macrophage cluster_analysis Analysis start Isolate Bone Marrow Cells culture Differentiate into Macrophages (BMDMs) with M-CSF start->culture plate Plate BMDMs culture->plate treat Treat with Sphingosine (d18:1) or Vehicle Control plate->treat incubate Incubate for a Defined Period (e.g., 6h or 24h) treat->incubate rna_analysis RNA Extraction & qRT-PCR (e.g., Il1b, Tnf, Il6) incubate->rna_analysis protein_analysis Collect Supernatant & ELISA (e.g., IL-1β, TNF-α, IL-6) incubate->protein_analysis

Caption: Workflow for studying the effect of Sphingosine (d18:1) on macrophage inflammatory responses.

References

Troubleshooting & Optimization

Improving the detection sensitivity of Sphingosyl PE (d18:1) in mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the detection sensitivity of Sphingosyl PE (d18:1) in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low or non-existent signal for Sphingosyl PE (d18:1) in my LC-MS/MS analysis?

A: Low sensitivity for Sphingosyl PE (d18:1) can stem from several factors related to sample preparation, chromatographic conditions, and mass spectrometer settings. Key areas to investigate include:

  • Suboptimal Ionization: Sphingolipids ionize readily in positive ion mode, typically forming protonated molecules ([M+H]⁺)[1]. Ensure your mobile phase contains additives like formic acid (0.1-0.2%) and ammonium (B1175870) formate (B1220265) to improve ionization efficiency[2][3].

  • Poor Extraction Recovery: The choice of extraction method is critical. While traditional methods like Bligh-Dyer are effective for total lipid extraction, their efficiency for specific polar lipids can vary[4].

  • Matrix Effects: Co-eluting substances from the biological matrix can suppress the ionization of your target analyte, leading to a weaker signal[3][5]. This is a common issue in complex samples like plasma or tissue homogenates.

  • Incorrect MS/MS Transition: The sensitivity of a targeted analysis depends heavily on choosing the most intense and specific precursor-to-product ion transition (MRM). An incorrect or suboptimal transition will result in a poor signal.

Q2: What is the recommended method for extracting Sphingosyl PE (d18:1) to maximize recovery?

A: A single-phase extraction using a butanolic or a methyl tert-butyl ether (MTBE) based system is often effective for a broad range of sphingolipids[3]. For general purposes, a modified Bligh-Dyer liquid-liquid extraction remains a popular and robust choice[4]. It is crucial to use an appropriate internal standard to accurately assess and correct for extraction recovery[6].

Experimental Protocol: Modified Bligh-Dyer Lipid Extraction [4]

  • To a 50 µL sample (e.g., plasma) in a borosilicate glass tube, add an internal standard.

  • Add 2 mL of a 1:2 (v/v) chloroform (B151607)/methanol mixture containing 0.1% trifluoroacetic acid (TFA).

  • Vortex for 30 seconds to mix thoroughly.

  • Sequentially add 0.5 mL of chloroform and 0.5 mL of water, vortexing after each addition.

  • Centrifuge the mixture at 3,500 x g for 15 minutes at room temperature to induce phase separation.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the collected organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent (e.g., mobile phase starting condition) for LC-MS/MS analysis.

Note: Sphingolipids can adhere to certain types of glass. Using borosilicate tubes with Teflon-lined caps (B75204) is recommended to prevent sample loss[1][7].

Q3: How can I optimize the chromatographic separation for Sphingosyl PE (d18:1)?

A: Optimizing chromatography is key to separating Sphingosyl PE (d18:1) from isobaric interferences and matrix components that cause ion suppression.

  • Reversed-Phase (RP) Chromatography: A C18 stationary phase is commonly used and provides good separation for many sphingolipid classes[3][4]. Gradient elution with a mobile phase system consisting of acetonitrile/water and isopropanol/acetonitrile/water, both containing modifiers like formic acid and ammonium formate, is effective[3].

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be advantageous as it separates lipids based on head group polarity[2]. This can be particularly useful for resolving different phospholipid classes. The use of polar solvents in HILIC may also provide favorable conditions for electrospray ionization (ESI)[2].

A well-optimized chromatographic method separates analytes from the bulk of matrix components, reducing ion suppression and leading to a more stable and sensitive signal[8].

Q4: What are the optimal mass spectrometry parameters for detecting Sphingosyl PE (d18:1)?

A: For targeted quantification using a triple quadrupole mass spectrometer, Multiple Reaction Monitoring (MRM) is the preferred mode due to its high sensitivity and selectivity[9].

Based on the structure of Sphingosyl PE (d18:1) (Molecular Weight: 422.54), the following parameters in positive ion mode are predicted:

  • Precursor Ion: The protonated molecule [M+H]⁺ corresponds to m/z 423.5.

  • Product Ions: Collision-induced dissociation (CID) is expected to yield characteristic fragments. The most specific and commonly monitored fragment for sphingolipids with a d18:1 backbone is the doubly dehydrated sphingosine (B13886) base at m/z 264.4[1][10]. Another potential fragmentation pathway is the neutral loss of the phosphoethanolamine headgroup (141 u), resulting in a fragment at m/z 282.5.

Table 1: Predicted MRM Transitions for Sphingosyl PE (d18:1)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Use
Sphingosyl PE (d18:1)423.5264.4Primary Quantifier (Specific to d18:1 backbone)
Sphingosyl PE (d18:1)423.5282.5Qualifier (Confirms headgroup loss)

Collision energy should be optimized for your specific instrument, as it can vary depending on the model and source design. Start with energies used for similar sphingolipids and fine-tune for maximum product ion intensity.

Troubleshooting Guides

Problem: High Signal Variability or Poor Reproducibility

This issue is often linked to matrix effects, where endogenous components in the sample interfere with the ionization of the target analyte[5].

Table 2: Troubleshooting Matrix Effects

Possible CauseRecommended Solution
Ion Suppression/Enhancement 1. Improve Chromatographic Separation: Ensure the analyte peak is well-resolved from the solvent front and other major matrix components.[8] 2. Dilute the Sample: Reducing the concentration of matrix components can alleviate suppression. 3. Use a Suitable Internal Standard: A stable isotope-labeled or odd-chain internal standard that co-elutes with the analyte is essential to normalize for signal fluctuations.[3][11]
Inconsistent Extraction Recovery 1. Optimize Extraction Protocol: Test different solvent systems (e.g., butanol-based vs. MTBE) to find the one with the highest and most consistent recovery for Sphingosyl PE.[3] 2. Use a Proper Internal Standard: Add the internal standard at the very beginning of the sample preparation process to account for losses during extraction.[2]
Adduct Formation The presence of different salts can lead to variable formation of adducts (e.g., [M+Na]⁺, [M+K]⁺), splitting the ion signal. Ensure mobile phase modifiers (e.g., ammonium formate) are consistent to promote the formation of a single, desired adduct like [M+H]⁺.[12]

Visualizing Workflows and Logic

Experimental and Analytical Workflow

The following diagram outlines the typical workflow for the quantitative analysis of Sphingosyl PE (d18:1).

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) IS_Spike Spike Internal Standard Sample->IS_Spike Extraction Lipid Extraction (e.g., Bligh-Dyer) IS_Spike->Extraction Drydown Dry Extract (Nitrogen Stream) Extraction->Drydown Reconstitution Reconstitute in Mobile Phase Drydown->Reconstitution LC_Sep Chromatographic Separation (e.g., C18 Column) Reconstitution->LC_Sep MS_Ion Electrospray Ionization (Positive Mode) LC_Sep->MS_Ion MS_Detect MS/MS Detection (MRM Mode) MS_Ion->MS_Detect Integration Peak Integration MS_Detect->Integration Quant Quantification (using Internal Standard) Integration->Quant Report Data Reporting Quant->Report

Caption: General workflow for Sphingosyl PE (d18:1) analysis.
Troubleshooting Low Detection Sensitivity

Use this decision tree to diagnose the root cause of low signal intensity.

start Low Signal for Sphingosyl PE (d18:1)? check_ms Is the MS tuned and calibrated? Is a signal seen with direct infusion of a standard? start->check_ms check_lc Is the peak shape good? Is retention time stable? check_ms->check_lc Yes sol_ms Solution: Optimize MS Parameters - Tune instrument - Verify MRM transitions - Increase collision energy check_ms->sol_ms No check_prep Is recovery acceptable? (Check Internal Standard signal) check_lc->check_prep Yes sol_lc Solution: Optimize LC Method - Check for column degradation - Adjust mobile phase/gradient - Investigate matrix effects check_lc->sol_lc No check_prep->sol_lc Yes, but still low signal (Likely Matrix Effects) sol_prep Solution: Optimize Sample Prep - Test different extraction methods - Ensure IS is added correctly - Check for sample loss check_prep->sol_prep No

Caption: Decision tree for troubleshooting low sensitivity.
Predicted Fragmentation of Sphingosyl PE (d18:1)

This diagram illustrates the key fragmentation points of the Sphingosyl PE (d18:1) precursor ion used for MRM analysis.

cluster_products Product Ions precursor Precursor Ion [M+H]⁺ Sphingosyl PE (d18:1) m/z 423.5 mid precursor->mid product1 d18:1 Backbone Fragment m/z 264.4 product2 Neutral Loss Fragment (Loss of Headgroup) m/z 282.5 mid->product1  Specific Quantifier mid->product2  Qualifier Ion

Caption: Predicted fragmentation pathway for MRM analysis.

References

Technical Support Center: Analysis of Sphingosyl PE (d18:1) - Overcoming Matrix Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Sphingosyl PE (d18:1).

Troubleshooting Guide: Common Issues in Sphingosyl PE (d18:1) Analysis

This guide addresses specific issues that may arise during the experimental workflow, leading to inaccurate quantification and poor reproducibility.

Issue 1: Low Signal Intensity or Complete Signal Loss of Sphingosyl PE (d18:1)

Question: My Sphingosyl PE (d18:1) peak is very small or absent in my chromatogram. What are the potential causes and how can I troubleshoot this?

Answer: Low or no signal for your target analyte is a common problem that can stem from several factors, often related to matrix effects, sample preparation, or instrument parameters.

Troubleshooting Steps:

  • Assess Matrix Effects: The most likely culprit is ion suppression, where co-eluting matrix components interfere with the ionization of Sphingosyl PE (d18:1) in the mass spectrometer's ion source.

    • Post-Column Infusion: To confirm ion suppression, perform a post-column infusion experiment. Infuse a standard solution of Sphingosyl PE (d18:1) directly into the MS while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of your analyte indicates the presence of ion-suppressing compounds.

    • Sample Dilution: A simple first step is to dilute your sample extract. This reduces the concentration of interfering matrix components. However, ensure that the Sphingosyl PE (d18:1) concentration remains above the instrument's limit of detection (LOD).

  • Optimize Sample Preparation: Inefficient extraction or inadequate cleanup of the sample can lead to both low recovery of the analyte and significant matrix effects.

    • Evaluate Extraction Method: The choice of extraction method is critical. For sphingolipids, a variety of methods are employed, each with its own advantages and disadvantages (see Table 1). While protein precipitation is a quick method, it is often insufficient for removing phospholipids (B1166683), a major source of matrix effects in plasma and serum samples. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) generally provide cleaner extracts.

    • Incorporate a Phospholipid Removal Step: Given that phospholipids are a primary cause of ion suppression, consider incorporating a specific phospholipid removal step, such as using a HybridSPE® plate.

  • Review LC-MS/MS Parameters: Suboptimal instrument settings can lead to poor sensitivity.

    • Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated.

    • Ionization Source Parameters: Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas flows, and temperature, for Sphingosyl PE (d18:1).

    • MRM Transitions: Verify the multiple reaction monitoring (MRM) transitions (precursor and product ions) and collision energy for your analyte and internal standard.

Issue 2: Poor Reproducibility and Inconsistent Results

Question: I am observing significant variability in the peak areas and calculated concentrations of Sphingosyl PE (d18:1) across replicate injections and different samples. What could be the cause?

Answer: Poor reproducibility is often a consequence of inconsistent matrix effects and variability in sample preparation.

Troubleshooting Steps:

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the most effective way to correct for variability in matrix effects and sample preparation. A SIL-IS for Sphingosyl PE (d18:1), such as one containing deuterium (B1214612) atoms, will behave almost identically to the endogenous analyte during extraction, chromatography, and ionization, thus compensating for any losses or suppression.

  • Standardize Sample Preparation: Ensure that your sample preparation protocol is followed consistently for all samples, including standards, quality controls (QCs), and unknowns. Any variation in solvent volumes, incubation times, or extraction procedures can introduce variability.

  • Matrix-Matched Calibrants and QCs: Prepare your calibration standards and QCs in a matrix that is as close as possible to your study samples (e.g., if analyzing human plasma, use human plasma from a pooled source that is free of the analyte). This helps to normalize the matrix effects across your analytical run.

  • Chromatographic Separation: Inadequate chromatographic separation of Sphingosyl PE (d18:1) from interfering matrix components can lead to inconsistent ion suppression.

    • Optimize Gradient: Adjust the mobile phase gradient to better resolve the analyte from the bulk of the matrix components.

    • Consider Alternative Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase chromatography for polar lipids like Sphingosyl PE (d18:1), as it can provide better separation from non-polar matrix components.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of Sphingosyl PE (d18:1)?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix. In the context of Sphingosyl PE (d18:1) analysis, this typically manifests as ion suppression , where other molecules in the sample (e.g., salts, phospholipids) compete with the analyte for ionization in the mass spectrometer's source, leading to a decreased signal. This can result in underestimation of the analyte's concentration, poor accuracy, and high variability in results.

Q2: Which sample preparation method is best for minimizing matrix effects for Sphingosyl PE (d18:1) analysis in plasma?

A2: The optimal sample preparation method aims to maximize the removal of interfering substances while ensuring high recovery of Sphingosyl PE (d18:1). While there is no single "best" method for all applications, a comparison of common techniques is summarized below:

  • Protein Precipitation (PPT): This method is simple and fast but is generally the least effective at removing phospholipids and other small molecules, often resulting in significant matrix effects.[1]

  • Liquid-Liquid Extraction (LLE): LLE, using solvent systems like chloroform (B151607)/methanol (Folch or Bligh & Dyer methods) or methyl-tert-butyl ether (MTBE), can provide cleaner extracts than PPT. However, the recovery of more polar lipids can sometimes be challenging.

  • Solid-Phase Extraction (SPE): SPE offers a more selective way to clean up samples. Reversed-phase (e.g., C18) or mixed-mode SPE cartridges can be effective in removing interfering components.

  • HybridSPE®: This technique combines protein precipitation with phospholipid removal in a single device and has been shown to be very effective in reducing matrix effects from plasma and serum.

The choice of method will depend on the specific requirements of your assay, including required sensitivity, sample throughput, and available equipment. For quantitative analysis, methods that provide cleaner extracts, such as SPE or HybridSPE®, are generally preferred.

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) so important for accurate quantification of Sphingosyl PE (d18:1)?

A3: A SIL-IS is considered the "gold standard" for quantitative mass spectrometry because it has nearly identical chemical and physical properties to the analyte of interest. This means it will experience the same degree of ion suppression and will have a similar recovery during sample preparation. By adding a known amount of the SIL-IS to each sample before extraction, you can normalize the signal of the endogenous Sphingosyl PE (d18:1) to the signal of the SIL-IS. This ratio corrects for variations in both matrix effects and sample processing, leading to highly accurate and precise quantification.

Q4: Can I use a different sphingolipid as an internal standard if a SIL-IS for Sphingosyl PE (d18:1) is not available?

A4: While a SIL-IS is ideal, if one is not available, a structurally similar analog (e.g., a Sphingosyl PE with a different acyl chain length) can be used. However, it is crucial to validate that this analog behaves similarly to your analyte in terms of extraction recovery and ionization efficiency. It is important to note that even small differences in structure can lead to different chromatographic retention times and varying degrees of matrix effects, which can compromise the accuracy of your results.

Quantitative Data on Extraction Methods

The following table summarizes the reported recovery rates for various sphingolipids using different extraction methods. While specific data for Sphingosyl PE (d18:1) is limited, the data for structurally related sphingolipids can provide guidance on method selection.

Table 1: Comparison of Extraction Method Recoveries for Sphingolipids from Plasma/Serum

Extraction MethodAnalyte ClassReported Recovery (%)Reference
Methanol PrecipitationSphingolipids96-101%[2]
Folch (Chloroform:Methanol)Sphingolipids69-96%[2]
Bligh & DyerSphingolipids35-72%[2]
MTBESphingolipids48-84%[2]
Butanol (single-phase)SphingolipidsGood recoveries for all sphingolipids[3]
HybridSPE®PropranololHigh[4]
Solid-Phase Extraction (C18)PropranololModerate[4]

Note: Recovery values can vary depending on the specific protocol and the individual lipid species.

Experimental Protocols

Detailed Protocol for Sphingosyl PE (d18:1) Analysis from Human Plasma

This protocol provides a general framework for the quantitative analysis of Sphingosyl PE (d18:1) using LC-MS/MS. Optimization may be required for specific instruments and sample types.

1. Sample Preparation (using a modified Bligh & Dyer LLE) [5]

  • Materials:

    • Human plasma

    • Sphingosyl PE (d18:1) analytical standard

    • Stable isotope-labeled internal standard (SIL-IS) for Sphingosyl PE (d18:1)

    • Chloroform, Methanol, Water (LC-MS grade)

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Thaw plasma samples on ice.

    • To a glass vial, add 50 µL of plasma.

    • Add a known amount of the SIL-IS solution.

    • Add 2 mL of a 1:2 (v/v) chloroform/methanol mixture containing 0.1% TFA.

    • Vortex for 30 seconds.

    • Add 0.5 mL of chloroform and vortex.

    • Add 0.5 mL of water and vortex.

    • Centrifuge at 3500 x g for 15 minutes at room temperature to induce phase separation.

    • Carefully collect the lower organic phase.

    • Dry the organic phase under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase.

2. LC-MS/MS Analysis [5]

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in acetonitrile/water (20:80 v/v).

    • Mobile Phase B: 0.1% formic acid in acetonitrile/2-propanol (20:80 v/v).

    • Flow Rate: 0.4 mL/min.

    • Gradient: A linear gradient appropriate for the separation of Sphingosyl PE (d18:1) from other lipids.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Sphingosyl PE (d18:1): Determine the precursor ion ([M+H]⁺) and a specific product ion.

      • SIL-IS: Determine the corresponding precursor and product ions.

    • Optimization: Optimize collision energy and other MS parameters for each transition.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add SIL-IS plasma->add_is extraction Liquid-Liquid Extraction (Chloroform/Methanol/Water) add_is->extraction centrifuge Centrifugation (Phase Separation) extraction->centrifuge collect_organic Collect Organic Phase centrifuge->collect_organic dry_down Dry Down under Nitrogen collect_organic->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lc_separation LC Separation (C18 Reversed-Phase) reconstitute->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for the analysis of Sphingosyl PE (d18:1).

troubleshooting_workflow cluster_investigation Troubleshooting Steps start Low/No Signal or Poor Reproducibility check_is Is a SIL-IS being used? start->check_is use_is Implement SIL-IS check_is->use_is No check_matrix_effects Assess Matrix Effects (Post-Column Infusion/Dilution) check_is->check_matrix_effects Yes use_is->check_matrix_effects optimize_sample_prep Optimize Sample Preparation (SPE, LLE, Phospholipid Removal) check_matrix_effects->optimize_sample_prep Suppression Detected optimize_lc Optimize LC Method (Gradient, Column) check_matrix_effects->optimize_lc No/Minor Suppression optimize_sample_prep->optimize_lc optimize_ms Optimize MS Parameters (Tuning, Source, MRM) optimize_lc->optimize_ms

Caption: Troubleshooting workflow for Sphingosyl PE (d18:1) analysis.

References

Stability of Sphingosyl PE (d18:1) during sample storage and preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Sphingosylphosphorylethanolamine (d18:1) during sample storage and preparation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for Sphingosyl PE (d18:1) standards?

For long-term stability, Sphingosyl PE (d18:1) powder should be stored at -20°C.[1][2] Stock solutions prepared in an appropriate solvent should also be stored at -20°C.[3]

Q2: How stable is Sphingosyl PE (d18:1) in biological samples like plasma or tissue?

While specific stability data for Sphingosyl PE (d18:1) is limited, general principles for sphingolipids suggest that samples should be processed as quickly as possible and stored at -80°C for long-term storage to minimize degradation.

Q3: What are the potential degradation pathways for Sphingosyl PE (d18:1)?

The primary degradation pathways for phosphosphingolipids like Sphingosyl PE (d18:1) can involve hydrolysis of the phosphate (B84403) ester bond or the amide bond (if acylated), as well as oxidation of the double bond in the sphingosine (B13886) backbone.[4] Enzymatic degradation by cellular enzymes present in the sample can also occur.

Q4: How do multiple freeze-thaw cycles affect the integrity of Sphingosyl PE (d18:1)?

Repeated freeze-thaw cycles can lead to the degradation of lipids.[5][6] For sensitive analytes like sphingolipids, it is highly recommended to aliquot samples into single-use volumes to avoid repeated freezing and thawing. If repeated use of a sample is unavoidable, it is best to thaw it on ice to minimize degradation.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of Sphingosyl PE (d18:1) after extraction Inefficient extraction method for polar sphingolipids.Use a validated lipid extraction method suitable for polar lipids, such as a modified Bligh-Dyer or a single-phase butanol/methanol extraction.[4] Ensure complete phase separation if using a two-phase system.
Adsorption to labware.Use low-adsorption polypropylene (B1209903) or glass vials. Pre-rinsing glassware with a solvent may also help.
High variability in quantitative results Inconsistent sample handling and storage.Standardize all sample collection, processing, and storage procedures. Avoid prolonged exposure of samples to room temperature.
Instability during sample preparation.Keep samples on ice throughout the preparation process. Minimize the time between extraction and analysis.
Matrix effects in LC-MS/MS analysis.Utilize a stable isotope-labeled internal standard for Sphingosyl PE (d18:1) if available. Optimize chromatographic separation to minimize co-elution with interfering matrix components.[8]
Presence of unexpected peaks in the chromatogram Formation of adducts in the mass spectrometer source.Optimize MS source conditions. Common adducts for sphingolipids include sodium ([M+Na]+) and potassium ([M+K]+).[9][10][11][12][13] Using a lower concentration of salts in the mobile phase can help reduce adduct formation.
In-source fragmentation.Optimize cone voltage/fragmentor voltage to minimize in-source fragmentation.
Contamination from solvents or labware.Use high-purity solvents and thoroughly clean all glassware and equipment. Run solvent blanks to identify potential sources of contamination.

Stability Data Summary

Currently, there is a lack of specific quantitative stability data for Sphingosyl PE (d18:1) in the public domain. The following table provides general stability recommendations for sphingolipids based on available literature.

Condition Recommendation Rationale
Long-Term Storage (Powder) -20°C in a desiccated environment.Minimizes chemical degradation and hydrolysis.
Long-Term Storage (Biological Sample) -80°C.Reduces enzymatic activity and slows down chemical degradation processes.
Short-Term Storage (Processed Sample) 4°C for up to 24 hours.For temporary storage during an analytical run. Minimize time at this temperature.
Freeze-Thaw Cycles Avoid if possible. Aliquot samples.Repeated cycles can lead to molecular degradation and altered sample integrity.[5][6]
pH Maintain near-neutral pH during extraction and analysis.Extreme pH can catalyze the hydrolysis of the phosphate ester bond.

Experimental Protocols

Lipid Extraction from Plasma (Single-Phase Butanol/Methanol Method)

This protocol is adapted from a method shown to have high recovery for a broad range of lipids, including polar sphingolipids.[4]

  • Preparation:

    • Prepare the extraction solvent: 1-butanol/methanol (1:1, v/v).

    • Prepare an internal standard spiking solution containing a known concentration of a suitable analog (e.g., a stable isotope-labeled Sphingosyl PE).

  • Extraction:

    • To 10 µL of plasma in a microcentrifuge tube, add 100 µL of the extraction solvent containing the internal standard.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.

  • Sample Collection:

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis of Sphingosyl PE (d18:1)

This is a general method based on HILIC (Hydrophilic Interaction Liquid Chromatography) which is suitable for polar lipids.[8]

  • Liquid Chromatography:

    • Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: 10 mM Ammonium formate (B1220265) in water, pH 3.0.

    • Gradient: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B to elute polar compounds.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM):

      • Monitor the precursor ion of Sphingosyl PE (d18:1) ([M+H]+, m/z 423.3) and a characteristic product ion. A common fragmentation for phosphoethanolamine-containing lipids is the neutral loss of the headgroup (141 Da), resulting in a product ion of m/z 282.3.

      • Monitor the corresponding transition for the internal standard.

    • Source Parameters: Optimize parameters such as capillary voltage, cone voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis (ER) Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Sphingosine Sphingosine Ceramide->Sphingosine Complex Sphingolipids Complex Sphingolipids Complex Sphingolipids->Ceramide Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate Sphingosyl_PE Sphingosyl_PE Sphingosine->Sphingosyl_PE  Hypothetical  Pathway

Caption: General overview of the sphingolipid metabolic pathway.

Experimental_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma) Spiking Spike with Internal Standard Sample_Collection->Spiking Extraction Lipid Extraction (e.g., Butanol/Methanol) Spiking->Extraction Centrifugation Protein Precipitation (Centrifugation) Extraction->Centrifugation Analysis LC-MS/MS Analysis Centrifugation->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: A typical experimental workflow for Sphingosyl PE (d18:1) analysis.

Troubleshooting_Logic Problem Inconsistent Results? Check_Storage Review Sample Storage (-80°C, single aliquots) Problem->Check_Storage Yes Check_Prep Evaluate Sample Preparation (on ice, consistent timing) Problem->Check_Prep Yes Check_LCMS Assess LC-MS/MS Method (internal standard, matrix effects) Problem->Check_LCMS Yes Solution_Storage Implement Standardized Storage Protocols Check_Storage->Solution_Storage Solution_Prep Standardize Sample Handling Procedures Check_Prep->Solution_Prep Solution_LCMS Optimize Method and Use Internal Standards Check_LCMS->Solution_LCMS

Caption: Troubleshooting decision tree for inconsistent analytical results.

References

Common issues in the quantification of sphingolipids like Sphingosyl PE (d18:1).

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sphingolipid quantification. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the analysis of sphingolipids, with a particular focus on Sphingosyl PE (d18:1).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in quantifying Sphingosyl PE (d18:1) and other sphingolipids by mass spectrometry?

A1: The most prevalent issues include managing matrix effects, selecting appropriate internal standards, optimizing extraction efficiency, achieving chromatographic separation of isobaric species, and ensuring analyte stability.[1][2][3][4] Matrix effects, in particular, can cause ion suppression or enhancement, leading to inaccurate quantification.[1][2][3]

Q2: Why is the choice of internal standard so critical for accurate sphingolipid quantification?

A2: An appropriate internal standard (IS) is crucial to correct for variability in sample extraction, processing, and instrument response.[5][6] Ideally, a stable isotope-labeled IS for each analyte is used. However, due to the vast number of sphingolipid species, class-specific internal standards are often employed.[4][6] It is important to note that the "one standard per class" approach can be a source of inaccuracy due to the structural diversity within a lipid class affecting fragmentation and ionization.[4]

Q3: Can I use a single extraction method for all sphingolipids?

A3: Not necessarily. The optimal extraction method depends on the specific sphingolipid classes of interest. For instance, single-phase extraction methods may offer high recovery for long-chain bases and their phosphates, while two-phase organic extractions are often better for more complex sphingolipids like ceramides (B1148491) and sphingomyelins.[7][8] It's essential to validate the extraction recovery for your specific analytes.

Q4: How can I minimize matrix effects in my sphingolipid analysis?

A4: To mitigate matrix effects, you can employ several strategies:

  • Appropriate Internal Standards: Use of stable isotope-labeled or structurally similar odd-chain internal standards can help compensate for matrix-induced signal fluctuations.[1][2]

  • Chromatographic Separation: Effective liquid chromatography (LC) separation can resolve the analyte of interest from co-eluting matrix components that cause ion suppression or enhancement.[4]

  • Sample Preparation: Dilution of the sample extract can reduce the concentration of interfering matrix components.

  • Advanced MS Techniques: Utilizing techniques like high-resolution mass spectrometry can help distinguish analytes from matrix interferences.[1][3]

Q5: What are the key considerations for sample stability when analyzing sphingolipids?

A5: Sphingolipid stability can be influenced by storage conditions and sample handling. While many sphingolipids are stable during freeze-thaw cycles, some, like sphinganine (B43673) and sphingosine, may show decreased levels after alkaline treatment during sample preparation.[1][2] It is recommended to store samples at -80°C and minimize the number of freeze-thaw cycles.[2]

Troubleshooting Guides

Issue 1: Poor Signal Intensity or High Signal Variability for Sphingosyl PE (d18:1)

This is a common problem often linked to matrix effects, suboptimal extraction, or poor ionization.

Troubleshooting Workflow

start Poor/Variable Signal for Sphingosyl PE (d18:1) check_is 1. Review Internal Standard (IS) Performance start->check_is is_ok IS signal is stable and intense? check_is->is_ok check_extraction 2. Evaluate Extraction Recovery is_ok->check_extraction Yes troubleshoot_is Troubleshoot IS: - Check IS concentration - Use a closer structural analog - Consider a stable isotope-labeled IS is_ok->troubleshoot_is No extraction_ok Recovery >80%? check_extraction->extraction_ok check_matrix 3. Investigate Matrix Effects extraction_ok->check_matrix Yes troubleshoot_extraction Troubleshoot Extraction: - Test alternative extraction methods (e.g., single-phase vs. two-phase) - Optimize extraction solvent composition and pH extraction_ok->troubleshoot_extraction No matrix_ok Post-extraction spike recovery acceptable? check_matrix->matrix_ok optimize_ms 4. Optimize MS Parameters matrix_ok->optimize_ms Yes troubleshoot_matrix Troubleshoot Matrix Effects: - Increase sample dilution - Improve chromatographic separation - Use a different ionization source matrix_ok->troubleshoot_matrix No solution Problem Resolved optimize_ms->solution Optimize cone voltage, collision energy, etc. troubleshoot_is->check_extraction troubleshoot_extraction->check_matrix troubleshoot_matrix->optimize_ms

Caption: Troubleshooting workflow for poor signal intensity.

Experimental Protocol: Evaluation of Matrix Effects

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the internal standard and Sphingosyl PE (d18:1) standard into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma from which sphingolipids have been removed). Spike the internal standard and Sphingosyl PE (d18:1) standard into the final dried extract before reconstitution.

    • Set C (Pre-Extraction Spike): Spike the internal standard and Sphingosyl PE (d18:1) standard into the blank matrix sample before extraction.

  • Analyze all samples by LC-MS/MS.

  • Calculate:

    • Matrix Effect (%) = (Peak area in Set B / Peak area in Set A) * 100

    • Recovery (%) = (Peak area in Set C / Peak area in Set B) * 100

Quantitative Data Summary: Matrix Effect and Recovery

Sample SetDescriptionExpected Outcome for No Matrix Effect/Good Recovery
Set A Analyte in clean solventReference signal intensity
Set B Analyte spiked post-extractionMatrix Effect ≈ 100%
Set C Analyte spiked pre-extractionRecovery ≈ 100%

A significant deviation from 100% in Set B indicates a strong matrix effect (ion suppression if <100%, enhancement if >100%).

Issue 2: Inaccurate Quantification due to Isobaric Interference

Sphingolipids have many isobaric species (molecules with the same nominal mass but different structures). For example, a ceramide and a hexosylceramide can have isobaric fragments.

Troubleshooting Workflow

start Inaccurate Quantification / Suspected Isobaric Interference check_chromatography 1. Review Chromatography start->check_chromatography chrom_ok Is the peak for Sphingosyl PE (d18:1) sharp and symmetrical? check_chromatography->chrom_ok check_fragments 2. Verify MS/MS Fragmentation chrom_ok->check_fragments Yes troubleshoot_chrom Troubleshoot Chromatography: - Optimize LC gradient - Try a different column chemistry (e.g., HILIC) - Adjust mobile phase composition chrom_ok->troubleshoot_chrom No fragments_ok Are the fragment ions specific to Sphingosyl PE? check_fragments->fragments_ok check_hrms 3. Consider High-Resolution MS (HRMS) fragments_ok->check_hrms Yes troubleshoot_fragments Troubleshoot Fragmentation: - Analyze fragmentation pattern of standards - Select more specific precursor-product ion transitions - Consult literature for characteristic fragments fragments_ok->troubleshoot_fragments No solution Problem Resolved check_hrms->solution Use HRMS to resolve isobaric species by accurate mass. troubleshoot_chrom->check_fragments troubleshoot_fragments->check_hrms

Caption: Troubleshooting workflow for isobaric interference.

Experimental Protocol: LC Method Development for Sphingolipid Separation

  • Column Selection:

    • Reversed-Phase (e.g., C18): Separates lipids based on hydrophobicity, primarily influenced by acyl chain length and saturation. Longer analysis times may be needed for complex mixtures.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): Separates lipids based on the polarity of their headgroups. This can be advantageous for separating different sphingolipid classes.[9]

  • Mobile Phase Optimization:

    • A typical reversed-phase gradient might start with a higher aqueous composition and ramp up to a high organic content (e.g., methanol, acetonitrile, isopropanol) with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization.[7][8]

    • A HILIC gradient would be the inverse, starting with high organic content and increasing the aqueous portion.

  • Gradient Adjustment:

    • Start with a broad gradient to elute all compounds of interest.

    • Narrow the gradient around the elution time of Sphingosyl PE (d18:1) to improve resolution from nearby eluting species.

Quantitative Data Summary: Comparison of LC Columns for Sphingolipid Separation

Column TypePrinciple of SeparationBest ForPotential Issues
Reversed-Phase (C18, C8) Hydrophobicity (chain length, unsaturation)Separating species within the same class with different fatty acyl chains.Co-elution of different lipid classes with similar hydrophobicity.
HILIC Polarity of the headgroupSeparating different lipid classes (e.g., PE from PC).[9]May have lower resolution for lipids with the same headgroup but different acyl chains.

Sphingosyl PE (d18:1) Fragmentation

In positive ion mode ESI-MS/MS, Sphingosyl PE would be expected to show characteristic fragmentation patterns. The fragmentation of sphingolipids often involves the loss of the headgroup and dehydration of the sphingoid base.[10][11][12] For Sphingosyl PE (d18:1), a key fragment would likely correspond to the d18:1 sphingoid base after neutral loss of the phosphoethanolamine headgroup and water, resulting in an ion at m/z 264.4.[10][12]

parent Sphingosyl PE (d18:1) [M+H]+ loss_pe Neutral Loss of Phosphoethanolamine (-141 Da) parent->loss_pe MS/MS intermediate Intermediate Ion loss_pe->intermediate loss_water Neutral Loss of Water (-18 Da) intermediate->loss_water fragment d18:1 Sphingoid Base Fragment (m/z 264.4) loss_water->fragment

Caption: Fragmentation pathway of Sphingosyl PE (d18:1).

By monitoring this specific transition, you can increase the selectivity of your assay for Sphingosyl PE (d18:1) and reduce interference from other lipids.

References

How to prevent in-source fragmentation of Sphingosyl PE (d18:1) in ESI-MS.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of Sphingosyl PE (d18:1) during Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.

Troubleshooting Guides

This section addresses common issues encountered during the ESI-MS analysis of Sphingosyl PE (d18:1) and provides step-by-step solutions to mitigate in-source fragmentation.

Problem 1: High abundance of fragment ions and a weak or absent precursor ion for Sphingosyl PE (d18:1) in the mass spectrum.

  • Cause: The most common reason for excessive in-source fragmentation is the use of harsh ionization conditions, particularly high voltages in the ESI source. These high voltages impart excess energy to the analyte ions as they travel through the intermediate pressure region of the mass spectrometer, leading to their fragmentation before they reach the mass analyzer.[1] For Sphingosyl PE (d18:1), this typically manifests as the neutral loss of the phosphoethanolamine headgroup or the formation of a doubly dehydrated sphingoid base fragment.

  • Solution: Employ "softer" ionization conditions. This primarily involves optimizing the cone voltage (also known as fragmentor voltage, declustering potential, or skimmer offset).

    • Step 1: Reduce the Cone Voltage. Systematically decrease the cone voltage in small increments (e.g., 5-10 V) while infusing a standard solution of Sphingosyl PE (d18:1).

    • Step 2: Monitor Ion Intensities. Observe the relative intensities of the precursor ion ([M+H]⁺) and its major fragment ions in real-time.

    • Step 3: Identify the Optimal Voltage. The optimal cone voltage will be the value that provides the highest intensity for the precursor ion with the lowest intensity for the fragment ions.

Problem 2: Inconsistent quantification results for Sphingosyl PE (d18:1) across different runs.

  • Cause: Fluctuations in ESI source parameters, especially source temperature and gas flow rates, can lead to variable degrees of in-source fragmentation, resulting in poor reproducibility of quantitative measurements.[2] Higher source temperatures can increase the internal energy of the ions, promoting fragmentation.[3]

  • Solution: Optimize and stabilize the ESI source temperature and gas settings.

    • Step 1: Optimize Source Temperature. Similar to the cone voltage optimization, systematically vary the source temperature while monitoring the precursor and fragment ion intensities. Start with a lower temperature and gradually increase it to find a balance between efficient desolvation and minimal fragmentation.

    • Step 2: Optimize Gas Flow Rates. Adjust the nebulizer and drying gas flow rates to ensure stable and efficient spray formation and desolvation without causing excessive ion fragmentation.

    • Step 3: Ensure System Stability. Allow the mass spectrometer to stabilize for a sufficient period before starting a sample queue to ensure consistent source conditions throughout the analysis.

Problem 3: Misidentification of in-source fragments as other lipid species.

  • Cause: In-source fragments of Sphingosyl PE (d18:1) can have the same mass-to-charge ratio (m/z) as other endogenous lipids, leading to misannotation and inaccurate biological interpretation.[1] For example, the fragment resulting from the neutral loss of the phosphoethanolamine headgroup from Sphingosyl PE (d18:1) may be mistaken for a ceramide species.

  • Solution: Implement chromatographic separation and confirm the identity of peaks using retention time.

    • Step 1: Utilize Liquid Chromatography (LC). Couple your ESI-MS system with an appropriate LC method (e.g., reversed-phase or HILIC) to separate Sphingosyl PE (d18:1) from other lipids and its potential in-source fragments. In-source fragments are formed in the mass spectrometer source and will therefore have the same retention time as the parent molecule, Sphingosyl PE (d18:1). However, isobaric lipids that are true endogenous molecules will likely have different retention times.

    • Step 2: Analyze a Standard. Inject a pure standard of Sphingosyl PE (d18:1) to determine its characteristic retention time and fragmentation pattern under your experimental conditions.

    • Step 3: Compare Retention Times. In your sample analysis, peaks that appear at the same m/z as a potential fragment but at a different retention time than Sphingosyl PE (d18:1) are likely distinct lipid species.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a problem for Sphingosyl PE (d18:1) analysis?

A1: In-source fragmentation (ISF) is the unintended fragmentation of analyte ions in the ion source of a mass spectrometer, before they reach the mass analyzer.[1] ESI, while considered a "soft" ionization technique, can still impart enough energy to cause fragile molecules like Sphingosyl PE (d18:1) to break apart. This is problematic because it can lead to an underestimation of the true abundance of Sphingosyl PE (d18:1), inaccurate quantification, and the misidentification of fragment ions as other lipid species.[2][4]

Q2: What are the typical in-source fragments of Sphingosyl PE (d18:1) in positive ESI-MS?

A2: In positive ion mode ESI-MS, Sphingosyl PE (d18:1) commonly undergoes two main in-source fragmentation pathways:

  • Neutral loss of the phosphoethanolamine headgroup: This results in a fragment ion with a mass loss of 141.2 Da from the protonated precursor ion.[5]

  • Formation of the doubly dehydrated sphingoid base: This characteristic sphingolipid fragment for a d18:1 backbone is observed at m/z 264.2.[6]

Q3: How can I optimize my ESI-MS parameters to minimize in-source fragmentation of Sphingosyl PE (d18:1)?

A3: A systematic approach to parameter optimization is recommended. The key is to find the "softest" ionization conditions that maintain good signal intensity.

  • Cone Voltage/Skimmer Offset: This is the most critical parameter. Start with a low value (e.g., 10-20 V) and gradually increase it while monitoring the precursor and fragment ion signals.

  • Source Temperature: Lower temperatures generally reduce fragmentation. Optimize for efficient desolvation without causing excessive fragmentation. A typical starting point could be around 300°C, but this is highly instrument-dependent.[7]

  • Gas Flow Rates (Nebulizer and Drying Gas): Adjust for a stable spray and efficient desolvation. Excessively high gas flows can sometimes increase fragmentation.

  • Solvent Composition: The use of mobile phase additives like ammonium (B1175870) formate (B1220265) can help to form stable precursor ions. A common mobile phase composition for sphingolipid analysis is a gradient of methanol/water with 5 mM ammonium formate and 0.1% formic acid.[8]

Q4: Can solvent composition affect the in-source fragmentation of Sphingosyl PE (d18:1)?

A4: Yes, the solvent composition can influence the ionization efficiency and the stability of the generated ions. Using additives like ammonium formate can promote the formation of stable [M+H]⁺ ions and reduce the likelihood of fragmentation. It is also advisable to ensure that the solvent system is compatible with your chromatography and provides good ionization of your analyte. Some users have reported that switching from acetonitrile-based to methanol-based mobile phases can reduce fragmentation for certain analytes.[9]

Data Presentation

The following table provides representative data on the effect of cone voltage on the in-source fragmentation of a sphingolipid with a phosphoethanolamine headgroup. The data illustrates that as the cone voltage increases, the relative abundance of the precursor ion decreases, while the relative abundance of the fragment ion increases.

Cone Voltage (V)Precursor Ion Relative Abundance (%)Fragment Ion (Neutral Loss of Headgroup) Relative Abundance (%)
20955
407525
604060
801585
100<5>95

Note: This data is illustrative and the optimal cone voltage will vary depending on the specific mass spectrometer and experimental conditions.

Experimental Protocols

Protocol for Optimizing ESI-MS Parameters to Minimize In-Source Fragmentation of Sphingosyl PE (d18:1)

  • Sample Preparation: Prepare a 1 µM standard solution of Sphingosyl PE (d18:1) in a solvent mixture that is representative of your LC mobile phase (e.g., methanol/water (1:1, v/v) with 5 mM ammonium formate and 0.1% formic acid).

  • Direct Infusion: Infuse the standard solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Initial MS Settings: Set the mass spectrometer to acquire full scan data in positive ion mode. Use the manufacturer's recommended initial settings for parameters like spray voltage, capillary temperature, and gas flows.

  • Cone Voltage Optimization:

    • Set the cone voltage to a low starting value (e.g., 10 V).

    • Acquire a mass spectrum and record the intensities of the precursor ion ([M+H]⁺) and the primary fragment ion (neutral loss of 141.2 Da).

    • Increase the cone voltage in 5-10 V increments and repeat the measurement at each step up to a voltage where the precursor ion is minimal.

    • Plot the relative intensities of the precursor and fragment ions against the cone voltage to determine the optimal value that maximizes the precursor ion signal while minimizing fragmentation.

  • Source Temperature Optimization:

    • Set the cone voltage to the optimized value from the previous step.

    • Vary the source temperature (e.g., from 250°C to 400°C in 25°C increments).

    • At each temperature, record the intensities of the precursor and fragment ions.

    • Select the temperature that provides a stable and intense precursor ion signal.

  • Final Parameter Tuning: Fine-tune the gas flow rates (nebulizer and drying gas) to achieve a stable spray and maximize the precursor ion signal.

  • LC-MS/MS Analysis: Once the optimal source parameters are determined by direct infusion, apply these settings to your LC-MS/MS method for the analysis of your samples.

Mandatory Visualization

In_Source_Fragmentation_Workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Solution Problem High In-Source Fragmentation of Sphingosyl PE (d18:1) Optimize_Voltage Optimize Cone/Fragmentor Voltage Problem->Optimize_Voltage Optimize_Temp Optimize Source Temperature Optimize_Voltage->Optimize_Temp Optimize_Gas Optimize Gas Flow Rates Optimize_Temp->Optimize_Gas Use_LC Implement LC Separation Optimize_Gas->Use_LC Solution Minimized Fragmentation & Accurate Quantification Use_LC->Solution

Caption: Troubleshooting workflow for minimizing in-source fragmentation.

Fragmentation_Pathway Precursor Sphingosyl PE (d18:1) [M+H]⁺ Fragment1 Neutral Loss of Phosphoethanolamine (-141.2 Da) Precursor->Fragment1 High Cone Voltage Fragment2 Doubly Dehydrated Sphingoid Base (m/z 264.2) Precursor->Fragment2 High Energy

Caption: Fragmentation pathways of Sphingosyl PE (d18:1) in ESI-MS.

References

Dealing with isobaric interference in Sphingosyl PE (d18:1) analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and resolving isobaric interference during the mass spectrometry analysis of Sphingosylphosphoethanolamine (Sphingosyl PE (d18:1)).

Frequently Asked Questions (FAQs)

Q1: What is Sphingosyl PE (d18:1) and why is its analysis important?

A1: Sphingosyl PE (d18:1) is a sphingolipid, a class of lipids that are integral components of cell membranes and are involved in various signaling pathways. Accurate analysis of Sphingosyl PE (d18:1) is crucial for understanding its role in cellular processes and its potential as a biomarker in various diseases.

Q2: What is isobaric interference and how does it affect the analysis of Sphingosyl PE (d18:1)?

A2: Isobaric interference occurs when different molecules have the same nominal mass-to-charge ratio (m/z), making them indistinguishable by mass spectrometry alone.[1] This can lead to co-elution and overlapping peaks in the chromatogram, resulting in inaccurate quantification and potential misidentification of Sphingosyl PE (d18:1).

Q3: What are the common isobaric interferences for Sphingosyl PE (d18:1)?

A3: Common isobaric interferences for Sphingosyl PE (d18:1) include other lipid species that share a similar elemental composition. The most notable examples are:

  • Lysophosphatidylethanolamine (LPE 18:1): This glycerophospholipid has a chemical formula that results in a mass very close to that of Sphingosyl PE (d18:1).

  • Phosphatidylethanolamine Plasmalogen (PE(P-18:0/0:0)): This is another type of phospholipid that can be isobaric with Sphingosyl PE (d18:1).

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of Sphingosyl PE (d18:1) due to isobaric interference.

Issue 1: A broad or tailing chromatographic peak is observed for the target m/z of Sphingosyl PE (d18:1).

  • Symptom: The peak corresponding to the m/z of Sphingosyl PE (d18:1) is not sharp and symmetrical.

  • Possible Cause: Co-elution of an isobaric interferent, such as LPE(18:1) or PE(P-18:0/0:0).

  • Solution:

    • Optimize Chromatographic Separation: Adjust the liquid chromatography gradient to improve the separation of Sphingosyl PE (d18:1) from its isobars. A slower gradient or the use of a different column chemistry (e.g., HILIC instead of reversed-phase) can enhance resolution.

    • High-Resolution Mass Spectrometry (HRMS): If available, utilize a high-resolution mass spectrometer. The small mass difference between Sphingosyl PE (d18:1) and its isobars can often be resolved with sufficient mass accuracy.

Issue 2: Inconsistent quantification results for Sphingosyl PE (d18:1) across different samples or batches.

  • Symptom: The calculated concentration of Sphingosyl PE (d18:1) varies significantly and unexpectedly.

  • Possible Cause: The contribution of isobaric interference to the total ion current is not consistent across samples. This can be due to biological variability in the levels of the interfering lipid.

  • Solution:

    • Use of Specific MRM Transitions: Develop a Multiple Reaction Monitoring (MRM) method that utilizes fragment ions unique to Sphingosyl PE (d18:1). While the precursor ion masses are the same, the fragmentation patterns of Sphingosyl PE (d18:1) and its isobars (like LPEs) will differ due to their distinct chemical structures. A characteristic fragment of the sphingoid base (e.g., m/z 264.4 for d18:1) can be used for more specific detection.[2]

    • Stable Isotope-Labeled Internal Standard: Employ a stable isotope-labeled internal standard for Sphingosyl PE (d18:1) to normalize for variations in ionization and matrix effects.

Issue 3: Suspected misidentification of Sphingosyl PE (d18:1).

  • Symptom: The identity of the peak at the m/z of Sphingosyl PE (d18:1) is uncertain.

  • Possible Cause: The peak is predominantly composed of an isobaric interferent.

  • Solution:

    • Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis: Acquire a full scan MS/MS spectrum of the precursor ion . Compare the resulting fragmentation pattern with a known standard of Sphingosyl PE (d18:1) and with the expected fragmentation of potential isobars. The presence of a fragment ion at m/z 264.4 is a strong indicator of the d18:1 sphingoid backbone.[2]

    • Chromatographic Retention Time: Compare the retention time of the peak in your sample with that of a pure, authenticated standard of Sphingosyl PE (d18:1) run under the same chromatographic conditions.

Data Presentation

The following table summarizes the key mass spectrometry data for Sphingosyl PE (d18:1) and its common isobaric interferents. High-resolution mass spectrometry is often required to differentiate these compounds based on their exact mass.

CompoundChemical FormulaNominal Mass (Da)Exact Mass (Da)
Sphingosyl PE (d18:1) C₂₀H₄₃N₂O₅P422422.2937
LPE (18:1) C₂₃H₄₆NO₇P479479.3012
PE(P-18:0/0:0) C₂₃H₄₈NO₆P465465.3220

Note: The nominal and exact masses are for the neutral molecule. The observed m/z will depend on the ionization mode (e.g., [M+H]⁺ in positive mode).

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples (Folch Method) [1]

  • Homogenization: Homogenize the tissue or cell sample in a suitable buffer.

  • Lipid Extraction: Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenized sample. Vortex thoroughly and incubate at room temperature for 20 minutes.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to induce phase separation. Centrifuge to separate the layers.

  • Collection: The lower organic layer contains the lipids. Carefully collect this layer.

  • Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen. Reconstitute the dried lipids in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 1:1 v/v).[1]

Protocol 2: LC-MS/MS Analysis of Sphingosyl PE (d18:1) [3]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 2 mM ammonium formate.

    • Gradient: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids, followed by a re-equilibration step.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for Sphingosyl PE (d18:1):

      • Precursor Ion (Q1): m/z 423.3 (for [M+H]⁺)

      • Product Ion (Q3): m/z 264.4 (characteristic fragment of the d18:1 sphingoid base)[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (Folch Method) Homogenization->Extraction Drying Drying under N2 Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: General experimental workflow for Sphingosyl PE (d18:1) analysis.

troubleshooting_logic decision decision Start Start: Suspected Isobaric Interference CheckPeak Examine Chromatographic Peak Shape Start->CheckPeak PeakShape Broad or Tailing Peak? CheckPeak->PeakShape OptimizeLC Optimize LC Separation PeakShape->OptimizeLC Yes CheckQuant Inconsistent Quantification? PeakShape->CheckQuant No UseHRMS Use High-Resolution MS OptimizeLC->UseHRMS UseHRMS->CheckQuant UseMRM Use Specific MRM Transitions CheckQuant->UseMRM Yes CheckID Suspected Misidentification? CheckQuant->CheckID No UseIS Use Stable Isotope Internal Standard UseMRM->UseIS UseIS->CheckID MSMS Perform MS/MS Fragmentation Analysis CheckID->MSMS Yes End Resolved CheckID->End No RT_Match Match Retention Time with Standard MSMS->RT_Match RT_Match->End

Caption: Troubleshooting logic for dealing with isobaric interference.

Caption: Proposed signaling context for Sphingosyl PE (d18:1).

References

Troubleshooting poor peak shape for Sphingosyl PE (d18:1) in chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the chromatographic analysis of Sphingosylphosphorylethanolamine (Sphingosyl PE, d18:1).

Frequently Asked Questions (FAQs)

Q1: Why is my Sphingosyl PE (d18:1) peak tailing in reversed-phase HPLC?

Peak tailing is a common issue for zwitterionic and polar lipids like Sphingosyl PE, where the peak's trailing edge is extended.[1] This is often caused by unwanted secondary interactions between the analyte and the stationary phase.[2][3]

Primary Causes & Solutions:

  • Silanol (B1196071) Interactions: The primary cause is often the interaction between the positively charged amine group of Sphingosyl PE and negatively charged residual silanol groups (Si-OH) on the silica-based column packing material.[1][2][4] These strong interactions delay the elution of a portion of the analyte molecules, causing a tail.[2]

    • Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 3-5) with an acid like formic acid or acetic acid can suppress the ionization of the silanol groups, minimizing these secondary interactions.[3][5]

    • Solution 2: Mobile Phase Additives: Incorporating buffer salts such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (typically 5-10 mM) into the mobile phase can help mask the active silanol sites.[5][6]

    • Solution 3: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces the potential for tailing.[1][7]

  • Metal Interactions: The phosphate (B84403) group in Sphingosyl PE can chelate with trace metals present in the stainless-steel components of the HPLC system (frits, tubing) or within the stationary phase itself, leading to severe peak tailing.[3][8][9]

    • Solution: Use Metal-Free or PEEK-Lined Columns/Systems: Employing hardware that minimizes metal contact, such as PEEK-lined columns or metal-free systems, can prevent these interactions.[9][10]

  • Column Contamination or Degradation: Accumulation of strongly retained sample matrix components can create active sites that cause tailing.[2][11] Similarly, column bed deformation or collapse can lead to poor peak shape.[1][12]

    • Solution 1: Use a Guard Column: A guard column protects the analytical column from contaminants.[5]

    • Solution 2: Column Flushing: Flush the column with a strong solvent like isopropanol (B130326) to remove contaminants.[5] If the problem persists, the column may need replacement.[12][13]

Q2: My Sphingosyl PE (d18:1) peak is broad. What are the potential causes?

Broad peaks reduce resolution and sensitivity.[5] This issue can stem from the sample, the column, or the HPLC system itself.

Primary Causes & Solutions:

  • High Injection Volume or Concentration: Injecting too much sample can overload the column, exceeding its linear capacity and causing peaks to broaden and potentially tail.[2][5][11]

    • Solution: Reduce the injection volume or dilute the sample.[5][14]

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the initial mobile phase, the peak shape can be distorted.[2][5][15]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[5][16]

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause the analyte band to spread out before it reaches the detector.[2][5][15]

    • Solution: Minimize tubing length and use tubing with a smaller internal diameter.[5] Ensure all fittings are properly connected to avoid dead volumes.[14][16]

Q3: What causes peak fronting for Sphingosyl PE (d18:1)?

Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can occur under specific conditions.[4]

Primary Causes & Solutions:

  • Column Overload: Severe sample concentration overload can lead to peak fronting.[4]

    • Solution: Dilute the sample or reduce the injection volume.[4]

  • Poor Sample Solubility: If the analyte has poor solubility in the mobile phase, it can cause fronting.[4]

    • Solution: Adjust the sample solvent to be more compatible with the mobile phase.[4]

  • Column Collapse: A physical collapse of the column packing bed can create a void at the inlet, leading to distorted peaks, including fronting.[3][4]

    • Solution: Replace the column and ensure operating conditions (pH, pressure) are within the manufacturer's limits to prevent recurrence.[3][4]

Q4: My Sphingosyl PE (d18:1) peak is splitting. What should I investigate?

Split peaks can suggest a problem at the head of the column or an issue with the sample solvent.[4][5]

Primary Causes & Solutions:

  • Blocked Column Frit or Column Void: Particulates from the sample or mobile phase can block the inlet frit, or the packing bed can settle, creating a void.[1][11] This disrupts the flow path and splits the peak.[4]

    • Solution: Replace the inlet frit or the column. Using in-line filters and guard columns can prevent this.[1]

  • Injection Solvent Mismatch: A significant mismatch between the sample solvent and the mobile phase can cause the peak to split, especially for early eluting compounds.[5][7]

    • Solution: Dissolve the sample in a solvent that is the same as or weaker than the initial mobile phase.[5][12]

  • Co-elution: What appears to be a single split peak might be two closely eluting isomers or related species.[5]

    • Solution: Optimize the separation method (e.g., change the gradient, mobile phase, or column) to improve resolution.

Troubleshooting Data & Protocols

Table 1: Recommended Mobile Phase Conditions for Sphingolipid Analysis
Chromatography ModeMobile Phase A (Aqueous)Mobile Phase B (Organic)Typical Additive ConcentrationPurpose of AdditivesCitations
Reversed-Phase (RPLC) Water with Ammonium Formate/Acetate + Formic/Acetic AcidAcetonitrile/Methanol/Isopropanol5-10 mM Salt, 0.1% AcidSalts mask silanol groups; acid suppresses silanol ionization and protonates the analyte for better retention/shape.[5][17]
HILIC Acetonitrile with Ammonium Formate/Acetate + Formic AcidWater with Ammonium Formate/Acetate + Formic Acid10-20 mM Salt, 0.1% AcidProvides ionic strength to improve peak shape and controls pH for consistent analyte ionization state.[10][17][18]
Table 2: Comparison of Chromatographic Columns for Sphingosyl PE (d18:1)
Column TypePrinciplePros for Sphingosyl PECons for Sphingosyl PECitations
C18 (Reversed-Phase) Separation based on hydrophobicity.Widely available; good for separating lipids based on acyl chain length and unsaturation.Prone to peak tailing for polar/zwitterionic lipids due to secondary silanol interactions.[1][2][19]
HILIC (e.g., Amide, Silica) Partitioning of polar analytes into a water-enriched layer on the polar stationary phase surface.Excellent peak shape for polar and charged analytes like Sphingosyl PE; avoids silanol issues seen in RPLC.[10][20]Sensitive to injection solvent composition and requires longer equilibration times.[8][18][10][18][19][20]
PEEK-Lined / Metal-Free Standard stationary phases (e.g., C18) housed in hardware that minimizes metal contact.Significantly reduces peak tailing caused by the interaction of phosphate groups with metal surfaces.[9]May be less common or more expensive than standard stainless-steel columns.[9][10]
Experimental Protocol: Example Reversed-Phase LC-MS Method

This protocol provides a starting point for the analysis of Sphingosyl PE (d18:1). Optimization will be required for specific applications and instrumentation.

  • Column Selection:

    • Use a high-quality, end-capped C18 column (e.g., 2.1 x 100 mm, < 2 µm particle size).

    • For persistent tailing, consider a PEEK-lined column.[10]

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate and 0.1% Formic Acid in Water.[5][17]

    • Mobile Phase B: 10 mM Ammonium Formate and 0.1% Formic Acid in 90:10 Acetonitrile:Isopropanol.[5]

    • Ensure all solvents are LC-MS grade.[14]

  • LC Gradient Conditions:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Gradient:

      • 0-2 min: 30% B

      • 2-12 min: Ramp to 100% B

      • 12-15 min: Hold at 100% B

      • 15.1-18 min: Return to 30% B for re-equilibration.

  • Sample Preparation:

    • Extract lipids using a suitable method (e.g., Bligh-Dyer or MTBE extraction).[21]

    • Reconstitute the final extract in a solvent compatible with the initial mobile phase conditions (e.g., 70:30 Methanol:Water). Avoid reconstituting in 100% strong organic solvent. [2][5]

  • Injection:

    • Inject a small volume (e.g., 1-5 µL) to prevent column overload.[5][8]

  • Mass Spectrometry Detection:

    • Use an electrospray ionization (ESI) source, typically in positive ion mode for Sphingosyl PE.

    • Monitor for the specific precursor/product ion transition for Sphingosyl PE (d18:1).

Visual Troubleshooting Guides

Diagram 1: General Troubleshooting Workflow

G cluster_0 Identify Peak Shape Problem cluster_1 Investigate Cause cluster_2 Implement Solution start Poor Peak Shape Observed tailing Tailing Peak start->tailing broad Broad Peak start->broad split Split Peak start->split fronting Fronting Peak start->fronting check_mobile_phase Mobile Phase? - Wrong pH - No/low buffer tailing->check_mobile_phase check_column Column? - Contamination - Degradation - Wrong chemistry tailing->check_column check_sample Sample/Injection? - Solvent mismatch - Overload broad->check_sample check_system System? - Dead volume - Leaks broad->check_system split->check_sample split->check_column fronting->check_sample solution_mp Adjust pH Add buffer (e.g., NH4Ac) Use 0.1% Formic Acid check_mobile_phase->solution_mp Yes solution_sample Reduce injection vol. Dilute sample Dissolve in mobile phase check_sample->solution_sample Yes solution_column Use guard column Flush/replace column Try HILIC or PEEK column check_column->solution_column Yes solution_system Check fittings Cut tubing check_system->solution_system Yes

Caption: A logical workflow for troubleshooting common peak shape problems.

Diagram 2: Analyte Interactions Causing Peak Tailing

Caption: Secondary interactions leading to peak tailing for Sphingosyl PE.

References

Ionization efficiency of Sphingosyl PE (d18:1) in positive versus negative mode.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sphingosyl PE (d18:1). The information is tailored to address common issues encountered during its analysis by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Which ionization mode, positive or negative, provides better efficiency for Sphingosyl PE (d18:1) analysis?

A1: Sphingosyl PE (d18:1) can be effectively analyzed in both positive and negative ionization modes, with the optimal choice often depending on the specific experimental goals and instrumentation. While a direct quantitative comparison for this specific molecule is not extensively documented, general principles for phosphatidylethanolamines (PEs) and sphingolipids suggest that the positive ion mode is often more sensitive.[1]

In positive ion mode, Sphingosyl PE (d18:1) readily forms a protonated molecule, [M+H]⁺. A key advantage of positive mode is the generation of structure-specific fragment ions, such as the one corresponding to the sphingoid base backbone (m/z 264.4 for a d18:1 base), which is highly valuable for unambiguous identification.[2]

In negative ion mode, Sphingosyl PE (d18:1) forms a deprotonated molecule, [M-H]⁻. While this mode can provide good sensitivity, fragmentation often yields a generic phosphate (B84403) fragment (m/z 79 or 97), which is common to all phosphorylated species and thus less specific.[3] However, negative ion mode can be advantageous for minimizing background noise.[4]

For comprehensive quantitative studies analyzing multiple lipid classes, it is a common practice to acquire data in both modes and use a compound detectable in both, like a PE species, to normalize the signals between the two modes.[1]

Quantitative Data Summary: General Observations for Similar Lipid Classes

Ionization ModeTypical AdductsCommon FragmentsRelative Signal Intensity (General)AdvantagesDisadvantages
Positive [M+H]⁺, [M+Na]⁺Sphingoid base fragments (e.g., m/z 264.4), Neutral loss of headgroupOften higher for PEs and sphingolipids[1]High specificity from backbone fragmentation, Good for structural elucidation.Can have higher background noise.
Negative [M-H]⁻Phosphate fragments (m/z 79, 97), Fatty acid fragmentsCan be lower for some PEs[1]Lower background noise, Useful for fatty acid analysis.Fragment ions are often not structure-specific.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Peak Detected for Sphingosyl PE (d18:1)

Possible Causes and Solutions:

  • Suboptimal Ionization Parameters:

    • Solution: Optimize source parameters such as spray voltage, capillary temperature, and gas flows for your specific instrument and mobile phase. For positive mode, ensure conditions favor protonation. For negative mode, ensure conditions favor deprotonation.

  • Incorrect Mobile Phase Composition:

    • Solution: For positive mode ESI, the addition of a small amount of formic acid (e.g., 0.1-0.2%) to the mobile phase can improve protonation and enhance signal intensity.[5] For negative mode, a basic modifier might be considered, though it can be more challenging for reversed-phase chromatography.

  • Sample Degradation:

    • Solution: Sphingolipids can be susceptible to degradation. Ensure proper storage of samples at low temperatures (-20°C or -80°C) and avoid repeated freeze-thaw cycles. Prepare fresh samples if degradation is suspected.

  • Ion Suppression:

    • Solution: Biological samples are complex mixtures. High concentrations of other lipids or salts can suppress the ionization of Sphingosyl PE (d18:1). Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction. Diluting the sample may also alleviate suppression effects. Ensure chromatographic separation is adequate to resolve Sphingosyl PE (d18:1) from major interfering species.

Issue 2: Peak Tailing and Poor Chromatographic Peak Shape

Possible Causes and Solutions:

  • Interaction with Metal Surfaces:

    • Solution: The phosphate group in Sphingosyl PE (d18:1) can interact with metal components in the LC system (e.g., column hardware, frits, tubing), leading to peak tailing and loss of sensitivity.[6][7] Using a metal-free or PEEK-lined column and system components is highly recommended for the analysis of phosphorylated lipids.[6]

  • Inappropriate Column Chemistry:

    • Solution: A C18 reversed-phase column is commonly used for sphingolipid analysis.[8] However, for highly polar sphingolipids, a HILIC (Hydrophilic Interaction Liquid Chromatography) column can provide better peak shape and retention.[5]

  • Column Overloading:

    • Solution: Injecting too much sample can lead to broad and asymmetric peaks. Reduce the injection volume or dilute the sample.

Experimental Protocols

LC-MS/MS Method for Sphingosyl PE (d18:1) Analysis

This protocol is a general guideline and should be optimized for your specific instrumentation and sample type.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of sample (e.g., plasma, cell lysate), add an appropriate internal standard (e.g., a non-endogenous odd-chain Sphingosyl PE).

  • Add 300 µL of a cold methanol:chloroform (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant (the single-phase extract).

  • Dry the extract under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of mobile phase A).

2. LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). A metal-free column is recommended.[6]

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B for re-equilibration.

3. MS/MS Conditions:

  • Ionization Mode: Positive and/or Negative Electrospray Ionization (ESI).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Positive Mode:

      • Precursor Ion (Q1): [M+H]⁺ of Sphingosyl PE (d18:1)

      • Product Ion (Q3): m/z 264.4 (corresponding to the sphingosine (B13886) d18:1 backbone)[2]

    • Negative Mode:

      • Precursor Ion (Q1): [M-H]⁻ of Sphingosyl PE (d18:1)

      • Product Ion (Q3): m/z 79 (PO₃⁻) or m/z 97 (H₂PO₄⁻)[3]

  • Source Parameters: Optimize spray voltage, gas flows (nebulizer, heater, curtain gas), and ion source temperature according to the manufacturer's recommendations for your instrument.

  • Collision Energy: Optimize for the specific MRM transition to achieve maximum signal intensity.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample is_add Add Internal Standard sample->is_add extraction Liquid-Liquid Extraction is_add->extraction drydown Dry Down extraction->drydown reconstitute Reconstitute drydown->reconstitute lc_sep LC Separation reconstitute->lc_sep ms_detect MS/MS Detection (Positive & Negative Mode) lc_sep->ms_detect data_proc Data Processing ms_detect->data_proc quant Quantification data_proc->quant

Caption: LC-MS/MS workflow for the analysis of Sphingosyl PE (d18:1).

Sphingolipid Metabolism Pathway

sphingolipid_pathway Ser_PalmCoA Serine + Palmitoyl-CoA DHSph Dihydrosphingosine Ser_PalmCoA->DHSph de novo synthesis DHCer Dihydroceramide DHSph->DHCer Cer Ceramide DHCer->Cer SM Sphingomyelin Cer->SM Sph Sphingosine (d18:1) Cer->Sph Ceramidase Cell_Resp Cellular Responses (Proliferation, Apoptosis, etc.) Cer->Cell_Resp SM->Cer Sphingomyelinase S1P Sphingosine-1-Phosphate (S1P) Sph->S1P Sphingosine Kinase SphPE Sphingosyl PE (d18:1) Sph->SphPE S1P->Sph S1P Phosphatase S1P->Cell_Resp

Caption: Simplified sphingolipid metabolic pathway showing the position of Sphingosyl PE (d18:1).

References

Validation & Comparative

A Researcher's Guide to Selecting an Internal Standard for Sphingosyl PE (d18:1) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of sphingolipids, the selection of an appropriate internal standard is a critical step for achieving accurate and reproducible results. This guide provides a comprehensive comparison of potential internal standards for the quantification of Sphingosyl PE (d18:1) using mass spectrometry, supported by experimental considerations and detailed protocols.

The accurate quantification of bioactive lipids like Sphingosyl PE (d18:1) is paramount for understanding their role in cellular signaling and disease. Internal standards are essential for correcting for variability during sample preparation, such as extraction efficiency, and for mitigating matrix effects in the mass spectrometer. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible.

Comparing the Top Candidates for Sphingosyl PE (d18:1) Internal Standard

Table 1: Comparison of Potential Internal Standards for Sphingosyl PE (d18:1) Quantification
Internal Standard CandidateStructureKey AdvantagesKey Disadvantages
Sphingosine-d9 (d18:1) Isotopically labeled version of the sphingoid backbone of the analyte.- Identical sphingoid base ensures very similar chromatographic retention time and ionization behavior.- Stable isotope label provides high accuracy.[1][2]- Lacks the phosphoethanolamine headgroup, which may lead to differences in extraction recovery and ionization efficiency compared to the analyte.
Sphingosine-1-phosphate-d7 (d18:1) Isotopically labeled sphingosine-1-phosphate with the same sphingoid base.- Structurally closer to the analyte than sphingosine-d9 due to the presence of a phosphate (B84403) group.- Stable isotope labeling for high precision.[3]- The phosphate headgroup differs from the phosphoethanolamine headgroup of the analyte, potentially affecting chromatographic separation and ionization.
C17 Sphingosine Odd-chain version of the sphingoid backbone.- Odd-chain lipids are typically absent in mammalian samples, avoiding interference with endogenous species.- Cost-effective alternative to isotopically labeled standards.[2]- Differences in chain length can lead to slight variations in retention time and ionization efficiency.- Lacks the phosphoethanolamine headgroup.
N-lauroyl-D-erythro-sphingosyl phosphoethanolamine (C17 base) (C12 Sphingosyl PE (d17:1/12:0)) An odd-chain (d17:1) ceramide with a phosphoethanolamine headgroup.- Possesses the same phosphoethanolamine headgroup as the analyte, which is highly advantageous for mimicking ionization behavior.- As an odd-chain lipid, it is unlikely to be present in biological samples.[4]- The presence of an N-acyl chain (C12) and the d17:1 sphingoid base makes it structurally distinct from the analyte, which could affect chromatography.

Experimental Protocol: Validation of the Selected Internal Standard

Once a candidate internal standard is chosen, it is crucial to validate its performance for the specific application. The following protocol outlines the key steps for this validation process.

Materials and Reagents:
  • Sphingosyl PE (d18:1) analytical standard

  • Selected internal standard (e.g., Sphingosine-d9 (d18:1) or N-lauroyl-D-erythro-sphingosyl phosphoethanolamine (C17 base))

  • LC-MS grade solvents (e.g., methanol, chloroform, acetonitrile, isopropanol, water)

  • Formic acid and ammonium (B1175870) formate

  • Biological matrix (e.g., plasma, cell lysate) free of the analyte and internal standard (or with known low levels)

Procedure:
  • Preparation of Stock Solutions: Prepare individual stock solutions of the Sphingosyl PE (d18:1) analytical standard and the selected internal standard in an appropriate solvent (e.g., methanol).

  • Spiking of Internal Standard: Add a known and fixed amount of the internal standard to all samples, calibration standards, and quality control samples at the beginning of the sample preparation procedure.

  • Lipid Extraction: Perform lipid extraction using a suitable method, such as a modified Bligh-Dyer or Folch extraction.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 or similar reversed-phase column suitable for lipid analysis. Develop a gradient elution method to achieve good separation of the analyte and internal standard from other matrix components.

    • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Optimize the MS/MS parameters (precursor and product ions, collision energy) for both the analyte and the internal standard.

  • Data Analysis and Validation:

    • Co-elution: Verify that the analyte and internal standard co-elute or elute in close proximity.

    • Linearity: Prepare a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analytical standard. The response should be linear over the desired concentration range.

    • Recovery: Assess the extraction recovery of the analyte by comparing the response of a pre-extraction spiked sample to a post-extraction spiked sample. The internal standard should effectively normalize for any sample loss during extraction.

    • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard. This can be assessed by comparing the response of the analyte in a pure solution to its response in a post-extraction spiked matrix sample. The internal standard should compensate for any ion suppression or enhancement.

Visualizing the Workflow and Rationale

Experimental_Workflow Figure 1: Experimental Workflow for Internal Standard Validation cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction Spike->Extract LC_MS LC-MS/MS Analysis Extract->LC_MS Coelution Assess Co-elution LC_MS->Coelution Linearity Evaluate Linearity LC_MS->Linearity Recovery Determine Recovery LC_MS->Recovery Matrix Investigate Matrix Effects LC_MS->Matrix

Figure 1: Experimental Workflow for Internal Standard Validation

Logical_Relationship Figure 2: Rationale for Internal Standard Selection cluster_candidates Candidate Internal Standards Analyte Sphingosyl PE (d18:1) IS_Ideal Ideal IS (Isotopically Labeled Sphingosyl PE (d18:1)) Analyte->IS_Ideal Not Commercially Available IS_Proxy Proxy Internal Standards Analyte->IS_Proxy Selection Based On IS_Sph_d9 Sphingosine-d9 (d18:1) IS_Proxy->IS_Sph_d9 Similar Backbone IS_S1P_d7 S1P-d7 (d18:1) IS_Proxy->IS_S1P_d7 Similar Backbone + Phosphate IS_C17_Sph C17 Sphingosine IS_Proxy->IS_C17_Sph Odd-Chain Backbone IS_C17_CerPE N-lauroyl-D-erythro-sphingosyl phosphoethanolamine (C17 base) IS_Proxy->IS_C17_CerPE Similar Headgroup

References

A Researcher's Guide to the Quantitative Analysis of Sphingosyl PE (d18:1)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids is paramount. This guide provides a comparative overview of methodologies for the validation of a quantitative assay for Sphingosylphosphorylethanolamine (Sphingosyl PE (d18:1)), a key sphingolipid.

This document outlines the performance characteristics of the widely used Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and presents Thin-Layer Chromatography (TLC) as a potential alternative. Detailed experimental protocols and visual workflows are provided to support assay development and validation in your laboratory.

Comparative Analysis of Quantitative Methods

The selection of an appropriate analytical method is critical for generating reliable and reproducible data. Below is a comparison of the primary technique, LC-MS/MS, with an alternative, TLC.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Thin-Layer Chromatography (TLC)
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation for high specificity and sensitivity.Separation based on differential partitioning of the analyte between a stationary phase and a mobile phase. Quantification is typically achieved by densitometry.
Linearity Excellent, with correlation coefficients (r²) often exceeding 0.99 over a wide concentration range.[1]Generally lower and over a more limited range compared to LC-MS/MS.
Accuracy High, with accuracy values typically within 15% of the nominal concentration.[1]Variable, can be affected by sample matrix and spotting technique.
Precision High, with intra- and inter-batch precision (CV) typically below 15%.[1]Lower, with higher variability in measurements.
Lower Limit of Quantification (LLOQ) Low, often in the low ng/mL to pg/mL range, enabling the detection of low-abundance species.[1]Higher, making it less suitable for trace-level analysis.
Specificity Very high, due to the combination of chromatographic separation and mass filtering.Lower, susceptible to interference from co-migrating compounds.
Throughput High, with rapid analysis times, often under 10 minutes per sample.[1]Lower, as it is a more manual and time-consuming process.
Recovery Generally good and reproducible, though it can be matrix-dependent.[1]Can be variable and is dependent on the extraction procedure.

Experimental Protocols

I. Quantitative Analysis of Sphingosyl PE (d18:1) by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of Sphingosyl PE (d18:1) in a biological matrix such as plasma.

1. Sample Preparation and Lipid Extraction:

  • Internal Standard Spiking: To a 100 µL aliquot of plasma, add an appropriate internal standard (e.g., a non-endogenous, stable isotope-labeled version of Sphingosyl PE or a structurally similar analog).

  • Protein Precipitation and Liquid-Liquid Extraction:

    • Add 1 mL of a cold solvent mixture, such as methanol (B129727)/chloroform (2:1, v/v), to the plasma sample.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant (containing the lipids) to a new tube.

    • Dry the extract under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column is commonly used for sphingolipid analysis.

  • Mobile Phase: A gradient elution using two solvents is typical:

    • Mobile Phase A: Water with a small percentage of an organic modifier (e.g., methanol or acetonitrile) and an additive to improve ionization (e.g., formic acid).

    • Mobile Phase B: An organic solvent mixture (e.g., methanol/acetonitrile) with the same additive.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the lipids, followed by a re-equilibration step.

  • Flow Rate: A flow rate in the range of 200-500 µL/min is common.

  • Injection Volume: Typically 5-10 µL of the reconstituted sample is injected.

3. Tandem Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of Sphingosyl PE.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion (the molecular ion of Sphingosyl PE) and a specific product ion (a characteristic fragment generated by collision-induced dissociation).

  • MRM Transitions:

    • Sphingosyl PE (d18:1): The specific m/z values for the precursor and product ions would need to be determined experimentally.

    • Internal Standard: A unique MRM transition for the internal standard is also monitored.

  • Data Analysis: The peak areas of the analyte and the internal standard are used to calculate the concentration of Sphingosyl PE in the sample by referencing a standard curve.

II. Semi-Quantitative Analysis by Thin-Layer Chromatography (TLC)

While less precise than LC-MS/MS, TLC can be a useful tool for purity assessment and semi-quantitative estimation.

1. Sample Preparation:

  • Extract lipids from the sample as described in the LC-MS/MS protocol.

  • Reconstitute the dried lipid extract in a small volume of a suitable solvent (e.g., chloroform/methanol, 1:1, v/v).

2. TLC Plate Development:

  • Stationary Phase: A silica (B1680970) gel TLC plate is typically used.

  • Sample Application: Carefully spot a known volume of the reconstituted lipid extract and a series of known concentrations of a Sphingosyl PE standard onto the TLC plate.

  • Mobile Phase: A solvent system such as chloroform/methanol/water in appropriate ratios is used to separate the lipids.

  • Development: Place the TLC plate in a sealed chamber containing the mobile phase and allow the solvent to migrate up the plate.

3. Visualization and Quantification:

  • Visualization: After development, the plate is dried and the lipid spots can be visualized using a variety of methods, such as iodine vapor or a primuline (B81338) spray followed by UV light exposure.

  • Quantification: The intensity of the spots can be measured using a densitometer. By comparing the intensity of the sample spot to the standard curve generated from the known concentrations, a semi-quantitative estimation of the Sphingosyl PE concentration can be made. The purity of Sphingosyl PE (d18:1) can be assessed at over 99% using TLC.[2]

Visualizing the Workflow and Signaling Context

To better understand the analytical process and the biological relevance of Sphingosyl PE, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma) istd Spike Internal Standard start->istd extract Liquid-Liquid Extraction istd->extract dry Dry Down Extract extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification vs. Standard Curve integrate->quantify

LC-MS/MS Quantitative Assay Workflow

sphingolipid_pathway cluster_synthesis De Novo Synthesis & Metabolism cluster_signaling Potential Signaling Actions ser_pal Serine + Palmitoyl-CoA sphinganine Sphinganine ser_pal->sphinganine SPT ceramide Ceramide sphinganine->ceramide CerS sphingosine Sphingosine (d18:1) ceramide->sphingosine Ceramidase spe Sphingosyl PE (d18:1) sphingosine->spe CPES/SMSr receptor G-Protein Coupled Receptors (GPCRs)? spe->receptor Extracellular Binding downstream Downstream Signaling Cascades (e.g., Ca2+, PKC, etc.) receptor->downstream cellular_response Cellular Responses (Proliferation, Apoptosis, etc.) downstream->cellular_response

Sphingosyl PE Synthesis and Potential Signaling

References

A Comparative Analysis of the Signaling Mechanisms of Sphingosyl PE (d18:1) and Lysophosphatidylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Bioactive Lysophospholipids

In the intricate world of cellular communication, bioactive lipids have emerged as critical signaling molecules, orchestrating a diverse array of physiological and pathological processes. Among these, Sphingosyl PE (d18:1) and lysophosphatidylethanolamine (LPE) have garnered significant interest for their roles in modulating cellular function. This guide provides a comprehensive comparison of the signaling effects of these two lysophospholipids, supported by experimental data and detailed methodologies to aid researchers in their exploration of these fascinating molecules.

At a Glance: Key Signaling Differences

FeatureSphingosyl PE (d18:1) (Inferred)Lysophosphatidylethanolamine (LPE)
Primary Receptor(s) GPR12 (putative)LPA₁
Primary G-Protein Coupling Gαs, Gαi/o (putative)Gαi/o
Primary Second Messenger cAMP (putative)Inositol (B14025) trisphosphate (IP₃), Diacylglycerol (DAG)
Key Downstream Effect Activation of Protein Kinase A (PKA) (putative)Intracellular Calcium (Ca²⁺) Mobilization
Cellular Responses Proliferation, Survival, Neurite Outgrowth (inferred from GPR12 activation)Calcium Signaling, Cell Proliferation (cell-type dependent)

Delving into the Signaling Cascades

The signaling pathways initiated by Sphingosyl PE (d18:1) and LPE, while both mediated by G-protein coupled receptors (GPCRs), diverge significantly in their downstream effectors and ultimate cellular responses.

Sphingosyl PE (d18:1): A Putative Agonist of GPR12

Direct experimental evidence for the specific receptor and signaling pathway of Sphingosyl PE (d18:1) is still emerging. However, based on the activity of structurally similar molecules like sphingosylphosphorylcholine, the orphan receptor GPR12 is a primary candidate. Activation of GPR12 is known to constitutively activate the Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1] GPR12 can also couple to Gαi/o proteins.[2][3] This dual coupling allows for complex regulation of adenylate cyclase activity. The subsequent rise in cAMP would activate Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, influencing processes such as gene expression, proliferation, and survival.[1]

Sphingosyl_PE_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Sphingosyl PE Sphingosyl PE GPR12 GPR12 (putative) Sphingosyl PE->GPR12 Binds Gs Gαs GPR12->Gs Activates Gi Gαi/o GPR12->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Produces Gs->AC Stimulates Gi->AC Inhibits PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CellResponse Cellular Responses (Proliferation, Survival) CREB->CellResponse Regulates Gene Expression

Figure 1. Putative signaling pathway of Sphingosyl PE (d18:1) via GPR12.

Lysophosphatidylethanolamine (LPE): An Activator of the LPA₁ Receptor

In contrast, the signaling of LPE is more clearly defined. Studies have shown that LPE can act as an agonist for the lysophosphatidic acid receptor 1 (LPA₁).[4][5] Upon binding to LPA₁, LPE activates the Gαi/o protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[4][5] This increase in intracellular Ca²⁺ is a hallmark of LPE signaling and can initiate a wide range of cellular processes.

LPE_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPE Lysophosphatidyl- ethanolamine (B43304) (LPE) LPA1 LPA₁ Receptor LPE->LPA1 Binds Gio Gαi/o LPA1->Gio Activates PLC Phospholipase C PIP2 PIP₂ PLC->PIP2 Hydrolyzes Gio->PLC Activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor Ca2 Ca²⁺ ER->Ca2 Releases CellResponse Cellular Responses (Calcium Signaling) Ca2->CellResponse Initiates

Figure 2. Signaling pathway of Lysophosphatidylethanolamine (LPE) via the LPA₁ receptor.

Quantitative Comparison of Signaling Effects

The following table summarizes available quantitative data on the signaling effects of Sphingosyl PE (d18:1) and LPE. It is important to note that data for Sphingosyl PE (d18:1) is largely inferred from related compounds and further direct experimental validation is required.

ParameterSphingosyl PE (d18:1)Lysophosphatidylethanolamine (18:1)Reference Cell Line
Receptor Binding Affinity (Kd) Data not availableData not available-
EC₅₀ for Ca²⁺ Mobilization Not applicable (does not primarily induce Ca²⁺ mobilization)~1 µMSH-SY5Y neuroblastoma cells
EC₅₀ for cAMP Accumulation Data not available (putative)Not applicable-
Maximal Response (vs. Control) Data not availableSignificant increase in intracellular Ca²⁺SH-SY5Y neuroblastoma cells

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Calcium Mobilization Assay

This protocol is designed to measure changes in intracellular calcium concentration in response to ligand stimulation.

1. Cell Preparation:

  • Plate cells (e.g., SH-SY5Y) in a 96-well black, clear-bottom plate at a density of 25,000 to 50,000 cells per well.

  • Culture overnight in a 37°C, 5% CO₂ incubator.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The final dye concentration is typically 2-5 µM.

  • Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

3. Cell Washing:

  • Gently remove the loading buffer.

  • Wash the cells twice with 100 µL of the physiological salt solution to remove extracellular dye.

4. Ligand Stimulation and Measurement:

  • Prepare serial dilutions of the test compounds (LPE or Sphingosyl PE) in the physiological salt solution.

  • Use a fluorescence microplate reader equipped with an automated injection system.

  • Measure the baseline fluorescence for 10-20 seconds.

  • Inject the compound dilutions into the wells.

  • Immediately begin kinetic measurement of fluorescence intensity for at least 1-2 minutes to capture the calcium transient.

  • The excitation and emission wavelengths will depend on the dye used (e.g., ~490 nm excitation and ~525 nm emission for Fluo-4).

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Procedure A Plate cells in 96-well plate B Culture overnight A->B C Load cells with calcium-sensitive dye B->C D Wash cells to remove extracellular dye C->D E Measure baseline fluorescence D->E F Inject ligand E->F G Measure kinetic fluorescence change F->G cAMP_Assay_Workflow cluster_prep Cell Treatment cluster_assay Assay Procedure A Seed and culture cells B Pre-treat with PDE inhibitor A->B C Stimulate with test compound B->C D Lyse cells to release cAMP C->D E Perform competitive immunoassay D->E F Read signal on plate reader E->F G Calculate cAMP concentration F->G

References

A Comparative Guide to Sphingosyl PE (d18:1) and Sphingosine-1-Phosphate (S1P) In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipid signaling, sphingolipids have emerged as critical regulators of numerous cellular processes, impacting health and disease. Among the vast array of these bioactive molecules, sphingosine-1-phosphate (S1P) has been extensively studied, revealing its multifaceted roles in immunity, vascular biology, and cancer. In contrast, Sphingosyl PE (d18:1), a structurally related sphingolipid, remains largely enigmatic. This guide provides a detailed comparison of the current state of knowledge regarding the in vivo levels, signaling pathways, and analytical methodologies for these two molecules, highlighting the significant knowledge gap that exists for Sphingosyl PE (d18:1).

In Vivo Levels: A Tale of Two Sphingolipids

Quantitative data on the in vivo concentrations of S1P are abundant, with established levels in plasma and various tissues across different species. In stark contrast, there is a notable absence of published data on the in vivo concentrations of Sphingosyl PE (d18:1), precluding a direct quantitative comparison.

Sphingosine-1-Phosphate (S1P)

S1P is present in relatively high concentrations in the blood, primarily bound to carrier proteins like HDL and albumin.[1] This high circulating level creates a gradient with lower concentrations in tissues, which is crucial for processes such as lymphocyte trafficking.

Biological MatrixSpeciesConcentration RangeReference(s)
PlasmaHuman100 - 400 nMN/A
PlasmaMurineHigher than humanN/A
TissuesGeneralLower than plasma[1]
Sphingosyl PE (d18:1)

To date, there is no publicly available data quantifying the endogenous levels of Sphingosyl PE (d18:1) in plasma, serum, or any tissues in vivo. Comprehensive lipidomics studies have yet to report on the concentration of this specific sphingolipid, indicating it is either present at very low, undetectable levels or has not been a target of focused quantitative analysis.

Signaling Pathways: A Well-Trod Path vs. Uncharted Territory

The signaling mechanisms of S1P are well-delineated, involving a family of G protein-coupled receptors that trigger a cascade of downstream cellular events. The signaling pathway for Sphingosyl PE (d18:1), however, remains to be elucidated.

Sphingosine-1-Phosphate (S1P) Signaling

S1P exerts its biological effects by binding to five specific G protein-coupled receptors, S1P1-5.[2] This interaction initiates a variety of signaling cascades that regulate cell survival, proliferation, migration, and differentiation. The "inside-out" signaling, where intracellularly produced S1P is exported to act on cell surface receptors, is a key feature of its mechanism.

S1P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_synthesis S1P Synthesis & Transport S1P_ext S1P S1PR S1P Receptor (S1P1-5) S1P_ext->S1PR G_protein G Proteins (Gαi, Gαq, Gα12/13) S1PR->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Rho Rho G_protein->Rho Ras_MAPK Ras/MAPK Pathway G_protein->Ras_MAPK Cell_Response Cellular Responses (Survival, Proliferation, Migration, etc.) PLC->Cell_Response PI3K->Cell_Response Rho->Cell_Response Ras_MAPK->Cell_Response Sphingosine (B13886) Sphingosine SphK SphK1/2 Sphingosine->SphK Phosphorylation S1P_intra S1P SphK->S1P_intra Transporter Transporter (e.g., SPNS2) S1P_intra->Transporter Export Transporter->S1P_ext

Caption: S1P Signaling Pathway.

Sphingosyl PE (d18:1) Signaling

Currently, there is no experimental evidence to suggest that Sphingosyl PE (d18:1) acts as a signaling molecule or has a dedicated signaling pathway. Its biological function remains unknown.

Experimental Protocols: Quantification of Sphingolipids

The quantification of sphingolipids in vivo is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.

General Workflow for Sphingolipid Quantification

Sphingolipid_Quantification_Workflow Sample_Collection Biological Sample Collection (Plasma, Tissue) Lipid_Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample_Collection->Lipid_Extraction LC_Separation LC Separation (Reversed-Phase or HILIC) Lipid_Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General workflow for sphingolipid quantification.

Detailed Method for S1P Quantification by LC-MS/MS

1. Sample Preparation and Lipid Extraction:

  • To 50 µL of plasma or tissue homogenate, add an internal standard (e.g., S1P-d7).

  • Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol (B129727)/water or a single-phase extraction with butanol.

  • Centrifuge to separate the phases and collect the organic layer containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with mobile phases typically consisting of water and methanol or acetonitrile, both containing a modifier like formic acid to improve ionization.

  • Mass Spectrometry (MS):

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transition for S1P (d18:1) is typically m/z 380.3 → 264.3.

Proposed Method for Sphingosyl PE (d18:1) Quantification

While no specific validated method for in vivo quantification of Sphingosyl PE (d18:1) has been published, a similar LC-MS/MS approach could be developed.

1. Sample Preparation and Lipid Extraction:

  • The same extraction protocols as for S1P would likely be effective for Sphingosyl PE (d18:1). An appropriate internal standard, such as a stable isotope-labeled version of Sphingosyl PE (d18:1), would be required for accurate quantification.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • A reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column could be used for separation.

  • Mass Spectrometry (MS):

    • Positive electrospray ionization (ESI+) would be suitable.

    • A specific MRM transition for Sphingosyl PE (d18:1) would need to be determined and optimized. Based on its structure, the precursor ion would be [M+H]+ at m/z 423.3, and a potential product ion could be m/z 264.3, corresponding to the sphingosine backbone.

Conclusion and Future Directions

The comparison between sphingosine-1-phosphate and Sphingosyl PE (d18:1) reveals a significant disparity in our understanding of these two structurally related sphingolipids. S1P is a well-established signaling molecule with a plethora of characterized functions and robust analytical methods for its detection. In contrast, Sphingosyl PE (d18:1) remains a molecule of unknown biological significance, with no available data on its in vivo abundance or signaling properties.

This guide underscores the urgent need for foundational research to explore the in vivo landscape of Sphingosyl PE (d18:1). The development of sensitive and specific analytical methods is the first critical step to enable the quantification of this lipid in biological matrices. Subsequent studies can then aim to elucidate its potential biological functions, metabolic pathways, and its relationship with other sphingolipids, including S1P. Such research will be instrumental in completing our understanding of the sphingolipidome and may uncover novel therapeutic targets for a range of diseases.

References

A Researcher's Guide to the Analytical Cross-Validation of Sphingosylphosphorylethanolamine (d18:1)

Author: BenchChem Technical Support Team. Date: December 2025

In the expanding field of lipidomics, the accurate quantification of bioactive lipids is paramount for understanding cellular processes and for the development of novel therapeutics. Sphingosylphosphorylethanolamine (Sphingosyl PE), a member of the sphingolipid family, is emerging as a molecule of interest in various signaling pathways. This guide provides a comparative overview of analytical methodologies for the measurement of Sphingosyl PE (d18:1), offering researchers and drug development professionals a basis for selecting the most appropriate technique for their experimental needs.

Comparative Analysis of Analytical Methodologies

The quantification of Sphingosyl PE (d18:1) can be approached through several analytical techniques, each with its own set of advantages and limitations. The most prominent and widely used method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), renowned for its high sensitivity and specificity. Alternative methods, such as Enzyme-Linked Immunosorbent Assays (ELISA) and enzymatic assays, offer different benefits, particularly in terms of throughput and cost.

While direct cross-validation studies for Sphingosyl PE (d18:1) are not extensively published, we can extrapolate performance characteristics from the analysis of structurally similar sphingolipids, such as sphingosine-1-phosphate (S1P) and other phospholipids.

Table 1: Comparison of Analytical Methods for Sphingolipid Quantification

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)Enzymatic Assay
Principle Chromatographic separation followed by mass-based detection and fragmentation for structural confirmation.Competitive binding of a labeled antigen and the sample antigen to a specific antibody.Enzyme-catalyzed reaction producing a measurable signal (e.g., colorimetric, fluorometric).
Specificity Very High (distinguishes isoforms and isobars).High (dependent on antibody specificity).Moderate to High (dependent on enzyme specificity).
Sensitivity Very High (sub-picomole to femtomole range).[1]High (nanogram to picogram per mL range).[2][3]Moderate to High.
Lower Limit of Quantification (LLOQ) Typically in the low nM range. For a broad range of sphingolipids, LLOQs of 1 nM have been reported.[4]For the related S1P, detection ranges are typically 12.35-1,000 ng/mL.[2]Dependent on the specific enzyme and substrate.
Linearity Excellent over a wide dynamic range.Good over a defined concentration range.Good within the kinetic limits of the enzyme.
Throughput Moderate (sample preparation can be intensive, but analysis times are short, around 4.5-9 minutes per sample).[4][5]High (suitable for 96-well plate format).High (suitable for plate-based assays).
Cost per Sample High (instrumentation and skilled personnel).Moderate.Low to Moderate.
Multiplexing High (can simultaneously quantify multiple lipid species).[4][6]Low (typically measures a single analyte).Low to Moderate.

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and accurate measurements. Below are representative methodologies for the analytical techniques discussed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is adapted from established protocols for the comprehensive analysis of sphingolipids.[4][6][7]

1. Lipid Extraction (Folch Method)

  • To 100 µL of plasma, add 1.5 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Vortex for 2 minutes, sonicate for 15 minutes, and centrifuge at 12,000 x g for 5 minutes.

  • Transfer the supernatant to a new tube.

  • Add 200 µL of water to induce phase separation, vortex, and centrifuge again.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate volume of the initial mobile phase.

2. Chromatographic Separation (HILIC or Reversed-Phase)

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for polar sphingolipids.

  • Mobile Phase A: Acetonitrile with 0.1% formic acid.

  • Mobile Phase B: Water with 0.1% formic acid.

  • Gradient: A gradient from high to low organic content is typically employed to elute polar lipids.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Detection

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Sphingosyl PE (d18:1) and an appropriate internal standard.

  • Data Analysis: Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol (Hypothetical for Sphingosyl PE)

This protocol is based on commercially available competitive ELISA kits for S1P and would require the development of a specific antibody for Sphingosyl PE.[8][9]

1. Plate Preparation: A 96-well plate is pre-coated with a known amount of Sphingosyl PE. 2. Competitive Binding:

  • Standards and unknown samples are added to the wells.
  • A specific biotinylated anti-Sphingosyl PE antibody is then added.
  • The plate is incubated to allow the antibody to bind to either the Sphingosyl PE in the sample or the Sphingosyl PE coated on the plate. 3. Detection:
  • The plate is washed to remove unbound antibody.
  • Streptavidin-HRP conjugate is added, which binds to the biotinylated antibody captured on the plate.
  • After another wash, a TMB substrate is added, which develops a color in the presence of HRP. 4. Quantification:
  • The reaction is stopped, and the absorbance is read at 450 nm.
  • The concentration of Sphingosyl PE in the sample is inversely proportional to the signal and is determined by comparison to a standard curve.

Visualizing the Context: Signaling and Workflow

To better understand the biological relevance and the analytical process, the following diagrams illustrate the signaling pathway of sphingolipids and a typical experimental workflow for their analysis.

Sphingolipid_Signaling_Pathway cluster_membrane Cell Membrane cluster_enzymes Enzymatic Conversions cluster_signaling Downstream Signaling Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis Sphingosine Sphingosine (d18:1) Ceramide->Sphingosine Hydrolysis Apoptosis Apoptosis Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation SphingosylPE Sphingosyl PE (d18:1) Sphingosine->SphingosylPE Phosphoethanolaminylation Proliferation Cell Proliferation S1P->Proliferation Migration Cell Migration S1P->Migration SphingosylPE->Proliferation ? SMase Sphingomyelinase Ceramidase Ceramidase SphK Sphingosine Kinase (SphK) PE_transferase PE Transferase (Hypothetical)

Caption: Simplified Sphingolipid Signaling Pathway.

LCMS_Workflow Sample Biological Sample (Plasma, Cells, Tissue) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Drydown Drydown & Reconstitution Extraction->Drydown LC Liquid Chromatography (Separation) Drydown->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis (Quantification & Reporting) MS->Data

Caption: LC-MS/MS Experimental Workflow.

Conclusion

References

Confirming the Identity of Sphingosyl PE (d18:1) using Tandem Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of bioactive lipids is paramount in understanding their roles in complex biological processes and for the development of novel therapeutics. Sphingosyl PE (d18:1), a member of the sphingolipid class, is increasingly recognized for its potential involvement in cellular signaling. Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) stands as the gold standard for the unambiguous structural elucidation and quantification of such lipids. This guide provides a comparative overview of the mass spectrometric behavior of Sphingosyl PE (d18:1) and detailed experimental protocols for its confident identification.

Data Presentation: Mass Spectrometric Identification of Sphingosyl PE (d18:1)

The identity of Sphingosyl PE (d18:1) is confirmed by its characteristic precursor ion and fragmentation pattern in tandem mass spectrometry. In positive ion mode electrospray ionization (ESI), Sphingosyl PE (d18:1) is readily observed as a protonated molecule [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion yields specific product ions that are diagnostic of its molecular structure.

A key fragmentation pathway for sphingolipids with a d18:1 long-chain base is the neutral loss of the headgroup and subsequent dehydration, resulting in a characteristic fragment ion at m/z 264.4. For Sphingosyl PE (d18:1), an additional diagnostic fragmentation is the neutral loss of the phosphoethanolamine headgroup (141.02 Da).

Table 1: Key Mass Spectrometric Parameters for the Identification of Sphingosyl PE (d18:1) in Positive Ion Mode

ParameterDescriptionExpected m/z
Precursor Ion Protonated molecule [M+H]⁺441.3
Product Ion 1 [M+H - H₂O]⁺423.3
Product Ion 2 [Sphingosine d18:1 backbone]⁺264.4
Neutral Loss Phosphoethanolamine headgroup141.02 u

Note: The exact m/z values may vary slightly depending on the mass spectrometer's calibration and resolution.

Comparison with Alternative Identification Methods

While MS/MS provides the highest level of structural confirmation, other techniques can be used for preliminary or complementary analysis.

Table 2: Comparison of Analytical Techniques for Sphingolipid Identification

TechniquePrincipleAdvantagesLimitations
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High specificity and sensitivity; provides structural information; suitable for complex mixtures.Requires specialized instrumentation and expertise.
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement of the precursor ion.Provides elemental composition, increasing confidence in identification.Does not provide fragment information for structural isomers.
Thin-Layer Chromatography (TLC) Separation based on polarity.Simple, low cost.Low resolution and sensitivity; identification based on retention factor (Rf) relative to standards.
Nuclear Magnetic Resonance (NMR) Analysis of the magnetic properties of atomic nuclei.Provides detailed structural information without fragmentation.Requires relatively large amounts of pure sample; lower sensitivity than MS.

Experimental Protocols

A robust and reliable method for the identification of Sphingosyl PE (d18:1) involves a combination of lipid extraction, liquid chromatography, and tandem mass spectrometry.

Lipid Extraction

A modified Bligh-Dyer extraction is a common and effective method for extracting sphingolipids from biological samples.

  • Reagents: Chloroform (B151607), Methanol, Water (HPLC grade)

  • Procedure:

    • Homogenize the sample in a mixture of chloroform:methanol (1:2, v/v).

    • Add chloroform and water to induce phase separation, resulting in a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

    • Vortex and centrifuge to separate the layers.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., methanol).

Liquid Chromatography (LC)

Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used for the separation of sphingolipids.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol/Acetonitrile (9:1, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and re-equilibrate at 60% B for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Tandem Mass Spectrometry (MS/MS)

A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used for analysis.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow: Instrument-specific optimized values for cone gas and desolvation gas.

  • MS1: Scan for the precursor ion of Sphingosyl PE (d18:1) at m/z 441.3.

  • MS2 (Product Ion Scan): Fragment the precursor ion at m/z 441.3 using an appropriate collision energy (typically 20-40 eV) and scan for product ions.

  • Multiple Reaction Monitoring (MRM) for Quantification: For targeted quantification, monitor the transition of the precursor ion (m/z 441.3) to a specific product ion (e.g., m/z 264.4).

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation sample Biological Sample homogenization Homogenization (Chloroform:Methanol) sample->homogenization extraction Lipid Extraction (Bligh-Dyer) homogenization->extraction drying Drying & Reconstitution extraction->drying lc Liquid Chromatography (C18 Reversed-Phase) drying->lc ms Tandem Mass Spectrometry (ESI+) lc->ms identification Precursor & Product Ion Identification ms->identification confirmation Structural Confirmation identification->confirmation

Caption: Experimental workflow for the identification of Sphingosyl PE (d18:1).

fragmentation_pathway cluster_fragments Collision-Induced Dissociation (CID) precursor Sphingosyl PE (d18:1) [M+H]⁺ m/z 441.3 fragment1 [M+H - H₂O]⁺ m/z 423.3 precursor->fragment1 - H₂O fragment2 [Sphingosine d18:1 backbone]⁺ m/z 264.4 precursor->fragment2 neutral_loss Neutral Loss of Phosphoethanolamine (141.02 u)

Caption: Proposed fragmentation pathway of Sphingosyl PE (d18:1) in positive ion MS/MS.

metabolic_pathway ceramide Ceramide (d18:1) sphingosine Sphingosine (d18:1) ceramide->sphingosine Ceramidase sphingosine->ceramide Ceramide Synthase s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p Sphingosine Kinase sph_pe Sphingosyl PE (d18:1) sphingosine->sph_pe Ethanolamine- phosphate cytidylyltransferase (postulated) s1p->sphingosine S1P Phosphatase sph_pe->sphingosine Phospholipase D (postulated)

Caption: Metabolic relationship of Sphingosyl PE (d18:1) to other bioactive sphingolipids.

Assessing the Biological Variability of Sphingosylphosphorylethanolamine (d18:1) in Replicate Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective assessment of the biological variability of Sphingosylphosphorylethanolamine (Sphingosyl PE, d18:1), a key sphingolipid metabolite. Understanding this variability is crucial for robust biomarker discovery, drug development, and clinical diagnostics. This document compiles experimental data on the precision of analytical methods for similar sphingolipids, outlines detailed experimental protocols for quantification, and visualizes its metabolic context.

Data Presentation: Quantitative Assessment of Analytical Variability

While specific intra- and inter-assay variability data for Sphingosyl PE (d18:1) is not extensively published, the analytical precision for structurally related sphingolipids, when measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a reliable benchmark. The expected coefficient of variation (CV%) for Sphingosyl PE (d18:1) would be in a similar range to these related analytes.

Generally, for LC-MS/MS-based lipidomics, an intra-assay CV of less than 10% and an inter-assay CV of less than 15% are considered acceptable for method validation.[1] Data from studies on other sphingolipids, such as ceramides, have demonstrated high precision, with CVs often falling below 7%.[2]

Table 1: Comparison of Analytical Precision for Sphingolipid Quantification using LC-MS/MS

Analyte ClassSample MatrixIntra-Assay Precision (CV%)Inter-Assay Precision (CV%)Reference
Ceramides (various species)Human Plasma0.8 - 6.8%Not Reported[2]
Sphingolipids (25 key components)Human Plasma< 20% at LLOQ< 20% at LLOQ
General ImmunoassaysNot Specified< 10%< 15%[1]

LLOQ: Lower Limit of Quantification

It is reasonable to expect that a validated LC-MS/MS method for Sphingosyl PE (d18:1) would demonstrate a high degree of precision, with intra- and inter-assay CVs well within the acceptable ranges observed for other sphingolipids.

Experimental Protocols

Accurate quantification of Sphingosyl PE (d18:1) relies on robust and validated analytical methodologies. The following protocol outlines a typical workflow using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for sphingolipid analysis due to its high sensitivity and specificity.

Protocol: Quantification of Sphingosyl PE (d18:1) in Human Plasma by LC-MS/MS

1. Sample Preparation (Lipid Extraction)

  • Objective: To efficiently extract sphingolipids from the plasma matrix while minimizing degradation.

  • Procedure:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add an internal standard (IS) solution. A suitable IS would be a stable isotope-labeled version of the analyte, such as Sphingosyl PE (d18:1)-d7.

    • Perform a liquid-liquid extraction. A common method is the Bligh-Dyer extraction using a mixture of chloroform, methanol, and water.

    • Vortex the mixture vigorously and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the extracted lipids under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol/chloroform (1:1, v/v).

2. Liquid Chromatography (LC) Separation

  • Objective: To chromatographically separate Sphingosyl PE (d18:1) from other lipid species to reduce matrix effects and ensure accurate quantification.

  • Typical Parameters:

    • Column: A C18 reversed-phase column is commonly used for sphingolipid analysis.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A gradient elution is employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the lipids based on their polarity.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Column Temperature: Maintained at around 40-50°C to ensure reproducible retention times.

3. Tandem Mass Spectrometry (MS/MS) Detection

  • Objective: To specifically detect and quantify Sphingosyl PE (d18:1) based on its mass-to-charge ratio (m/z) and fragmentation pattern.

  • Typical Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for sphingolipids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

      • Precursor Ion (Sphingosyl PE d18:1): The protonated molecule [M+H]⁺.

      • Product Ion: A characteristic fragment ion resulting from the collision-induced dissociation of the precursor ion.

    • Instrumentation: A triple quadrupole mass spectrometer is commonly used for MRM analysis.

4. Data Analysis and Quantification

  • Procedure:

    • Generate a calibration curve using a series of known concentrations of a Sphingosyl PE (d18:1) standard.

    • Integrate the peak areas for both the analyte and the internal standard in the samples and calibration standards.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Determine the concentration of Sphingosyl PE (d18:1) in the samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualization

Signaling and Metabolic Pathway

Sphingosyl PE (d18:1) is an intermediate in the complex and highly regulated sphingolipid metabolic pathway. This pathway generates a variety of bioactive lipids that are involved in critical cellular processes such as proliferation, apoptosis, and inflammation. The balance between these metabolites is crucial for cellular fate. While the direct signaling pathway of Sphingosyl PE (d18:1) is not fully elucidated, it is structurally similar to other lysophospholipids that act as signaling molecules through G protein-coupled receptors (GPCRs).[3]

Sphingolipid_Metabolism cluster_DeNovo De Novo Synthesis cluster_Sphingomyelin_Catabolism Sphingomyelin Catabolism cluster_Signaling Cellular Signaling Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Sphinganine (d18:0) Sphinganine (d18:0) 3-Ketosphinganine->Sphinganine (d18:0) Dihydroceramide Dihydroceramide Sphinganine (d18:0)->Dihydroceramide Ceramide (d18:1) Ceramide (d18:1) Dihydroceramide->Ceramide (d18:1) Sphingosine (d18:1) Sphingosine (d18:1) Ceramide (d18:1)->Sphingosine (d18:1) Ceramidase Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide (d18:1) Sphingomyelinase Sphingosine (d18:1)->Ceramide (d18:1) Ceramide Synthase Sphingosine-1-Phosphate (S1P) Sphingosine-1-Phosphate (S1P) Sphingosine (d18:1)->Sphingosine-1-Phosphate (S1P) SphK1/2 Sphingosyl_PE Sphingosyl PE (d18:1) Sphingosine (d18:1)->Sphingosyl_PE Ethanolamine Transferase? Sphingosine-1-Phosphate (S1P)->Sphingosine (d18:1) SPPase S1P_Receptors S1P Receptors (GPCRs) Sphingosine-1-Phosphate (S1P)->S1P_Receptors Sphingosyl_PE->Sphingosine (d18:1) Phospholipase D? Putative_SPE_Receptor Putative Sphingosyl PE Receptor (GPCR?) Sphingosyl_PE->Putative_SPE_Receptor Downstream_Effectors Downstream Effectors (e.g., PLC, AC) S1P_Receptors->Downstream_Effectors Biological_Responses Cell Proliferation, Survival, Migration Downstream_Effectors->Biological_Responses

Caption: Metabolic pathway of Sphingosyl PE (d18:1) and related sphingolipids.

Experimental Workflow

The following diagram illustrates the key steps in a typical analytical workflow for assessing the biological variability of Sphingosyl PE (d18:1) in replicate samples.

Experimental_Workflow cluster_Sampling Sample Collection & Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing & Statistical Analysis Collect_Replicates Collect Replicate Biological Samples (e.g., Plasma) Spike_IS Spike with Internal Standard Collect_Replicates->Spike_IS Lipid_Extraction Liquid-Liquid Lipid Extraction Spike_IS->Lipid_Extraction Dry_Extract Dry Down Lipid Extract Lipid_Extraction->Dry_Extract Reconstitute Reconstitute in LC-MS/MS Buffer Dry_Extract->Reconstitute LC_Separation Chromatographic Separation (C18) Reconstitute->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) Specific Detection LC_Separation->MS_Detection Peak_Integration Peak Integration & Area Ratio Calculation MS_Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Variability_Assessment Assess Variability (Calculate CV%) Intra- & Inter-Assay Precision Quantification->Variability_Assessment

Caption: Workflow for quantifying Sphingosyl PE (d18:1) variability.

References

Statistical Analysis of Sphingosyl PE (d18:1) and Related Sphingolipids in Clinical Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the statistical analysis of sphingolipids, with a focus on species containing the d18:1 sphingoid base, in clinical studies. While direct clinical data on Sphingosyl PE (d18:1) is limited in publicly available research, this document summarizes findings on closely related and well-studied d18:1 sphingolipids, such as Sphingomyelin (SM), Ceramides (B1148491) (Cer), and Sphingosine-1-Phosphate (S1P). These related compounds offer valuable insights into the analytical methodologies and potential clinical significance of sphingolipids sharing the same d18:1 backbone.

Data Presentation: Comparative Analysis of d18:1 Sphingolipids

Due to the limited availability of specific clinical data for Sphingosyl PE (d18:1), this section presents a comparative summary of quantitative data for more extensively researched sphingolipids with the d18:1 backbone. This data from various clinical studies highlights how these lipids are analyzed and their potential as biomarkers in different disease states.

Disease AreaSphingolipid AnalytePatient PopulationControl GroupKey FindingsReference
Ischemic Stroke Sphingomyelin (SM) species (e.g., SM d18:1/18:1, SM d18:1/18:0)Large-Artery Atherosclerotic (LAA) and Cardioembolic (CE) Stroke PatientsHealthy Controls (HC)Significant differences in the plasma concentrations of several SM species were observed between LAA, CE, and HC groups, suggesting their potential as diagnostic biomarkers.[1]
Alzheimer's Disease Sphingomyelin (SM) (d18:1/18:0)Patients with pathological levels of Aβ42, tau, and P-tau-181 in CSFIndividuals with normal CSF biomarker levelsSM (d18:1/18:0) was significantly increased in the cerebrospinal fluid (CSF) of patients with an AD-like pathology.[2][3][2]
Cardiovascular Disease Ceramides (e.g., Cer d18:1/16:0, Cer d18:1/22:0, Cer d18:1/24:0)Hypertensive patients who experienced Major Adverse Cardiovascular Events (MACE)Hypertensive patients without MACEPlasma levels of these ceramides were significantly increased in patients who experienced MACE, indicating their potential to predict cardiovascular risk.[4][4]
Hepatocellular Carcinoma (HCC) Sphingosine-1-Phosphate (S1P) (d18:1)Patients with HCC (including AFP-negative HCC)Patients with cirrhosisSerum S1P (d18:1) was upregulated in HCC patients and could distinguish them from patients with cirrhosis, including those with normal AFP levels.[5][5]
Type 2 Diabetes & Coronary Artery Calcification Sphingosine-1-Phosphate (S1P) (d18:1)Patients with Type 2 DiabetesNot explicitly a control group, but analyzed within the patient cohortPlasma S1P (d18:1) levels were inversely associated with a high risk of cardiovascular disease (CAC score > 100).[6][6]

Experimental Protocols

The quantification of sphingolipids in clinical samples predominantly relies on Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the analysis of complex lipid mixtures.

General Experimental Workflow for Sphingolipid Analysis

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis Sample_Collection Plasma/Serum Collection Internal_Standard Addition of Internal Standards (e.g., d17:1 sphingolipids) Sample_Collection->Internal_Standard Lipid_Extraction Liquid-Liquid or Solid-Phase Extraction Internal_Standard->Lipid_Extraction LC_Separation LC Separation (e.g., Reversed-Phase C18 or HILIC column) Lipid_Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Quantification Quantification against Calibration Curve MS_Detection->Quantification Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Quantification->Statistical_Analysis

Figure 1. A typical experimental workflow for the quantitative analysis of sphingolipids from clinical samples.

Key Methodological Considerations:
  • Sample Collection and Preparation: Blood is typically collected in tubes containing anticoagulants (e.g., EDTA for plasma). Immediate processing or proper storage at -80°C is crucial to prevent enzymatic degradation of lipids.

  • Lipid Extraction: A common method for extracting sphingolipids from plasma is a modified Folch extraction using a mixture of chloroform (B151607) and methanol.[1] Another approach is a single-phase extraction with butanol, which has shown good recovery for a broad range of sphingolipids.[7]

  • Internal Standards: To ensure accurate quantification and correct for variations during sample preparation and analysis, stable isotope-labeled or odd-chain internal standards for different sphingolipid classes are added to the samples before extraction.

  • Liquid Chromatography (LC): Reversed-phase chromatography using a C18 column is frequently employed to separate different sphingolipid species based on their hydrophobicity.[8] Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative that separates lipids based on the polarity of their headgroups.[1]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) is the most common ionization technique for sphingolipids. Quantification is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Signaling and Metabolic Pathways

While a specific signaling pathway for Sphingosyl PE (d18:1) is not well-documented, it is understood to be part of the broader sphingolipid metabolic network. Sphingosine (d18:1) is a central precursor to many bioactive sphingolipids.

Simplified Sphingolipid Metabolic Pathway

G Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ceramide Ceramide (d18:1/acyl) Serine_PalmitoylCoA->Ceramide de novo synthesis Sphingosine Sphingosine (d18:1) Ceramide->Sphingosine Ceramidase Sphingomyelin Sphingomyelin (SM) (d18:1/acyl) Ceramide->Sphingomyelin SM Synthase Glucosylceramide Glucosylceramide (d18:1/acyl) Ceramide->Glucosylceramide Glucosylceramide Synthase Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) (d18:1) Sphingosine->S1P Sphingosine Kinase Sphingosyl_PE Sphingosyl PE (d18:1) Sphingosine->Sphingosyl_PE Ethanolamine- phosphate transferase (hypothesized) S1P->Sphingosine S1P Phosphatase Sphingomyelin->Ceramide Sphingomyelinase

Figure 2. Simplified overview of the central role of Sphingosine (d18:1) in the sphingolipid metabolic pathway.

The metabolism of sphingolipids is a dynamic process, with the balance between different species, such as the pro-apoptotic ceramide and the pro-survival S1P, being critical for cell fate.[9] Sphingosyl PE (d18:1) is structurally related to sphingosine, with the addition of a phosphoethanolamine headgroup. Its formation is likely from sphingosine, although the specific enzymes and regulatory pathways are less characterized compared to those for S1P and ceramides.

References

Unveiling the Role of Sphingosyl PE (d18:1) in Health and Disease: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of Sphingosyl PE (d18:1), a lesser-known sphingolipid, reveals its emerging significance in various pathological states compared to healthy conditions. This guide provides researchers, scientists, and drug development professionals with a comparative overview of Sphingosyl PE (d18:1), its metabolic pathways, and its potential as a biomarker and therapeutic target.

Sphingosyl PE (d18:1), or sphingosylphosphoethanolamine, is a phosphosphingolipid derived from the sphingosine (B13886) (d18:1) backbone. While present in trace amounts in mammalian cells, alterations in its metabolic pathway are increasingly being linked to a range of diseases, including cancer, neurodegenerative disorders, and metabolic conditions.

Comparative Analysis of Sphingosyl PE (d18:1) and its Precursors

While direct quantitative data for Sphingosyl PE (d18:1) in human plasma or tissues is sparse, its metabolic precursor, ceramide phosphoethanolamine (CPE), and the enzymes responsible for its synthesis provide valuable insights. The following table summarizes the known alterations of key molecules in the Sphingosyl PE (d18:1) metabolic pathway in various disease states.

MoleculeHealthy StateCancerNeurodegenerative DiseasesMetabolic Diseases
Sphingosyl PE (d18:1) / CPE Trace levels in mammalian cells.[1][2]Altered levels reported in specific cancer cell lines; may contribute to drug resistance.Dysregulation of sphingolipid metabolism is a hallmark, but specific CPE data is limited.Implicated in nonalcoholic fatty liver disease (NAFLD).[3]
Sphingomyelin (B164518) Synthase 2 (SMS2) Expressed in various tissues, with high levels in the liver and small intestine.[4]Overexpression associated with some cancers; involved in cancer progression and platelet activation.[5]Pathogenic variants linked to skeletal disorders and potential neurological manifestations.[5][6]Plays a role in lipid metabolism and its dysregulation is associated with atherosclerosis.[5]
Sphingomyelin Synthase-related Protein (SMSr) Ubiquitously expressed, with a role in ceramide homeostasis in the endoplasmic reticulum.[3][7]Acts as a suppressor of ceramide-induced apoptosis.[8]Disruption of SMSr can lead to an accumulation of ER ceramides (B1148491), potentially contributing to neurodegeneration.[8]Promotes nonalcoholic fatty liver disease.[3]

Signaling and Metabolic Pathways

Sphingosyl PE (d18:1) is synthesized from ceramide through the action of ceramide phosphoethanolamine (CPE) synthases. Two key enzymes have been identified in mammals: Sphingomyelin Synthase 2 (SMS2) and Sphingomyelin Synthase-related protein (SMSr). These enzymes transfer a phosphoethanolamine group from a donor molecule to ceramide. The degradation of Sphingosyl PE (d18:1) is presumed to be carried out by a phosphodiesterase, though the specific enzyme has not been fully characterized.

Sphingosyl_PE_Metabolism cluster_synthesis Biosynthesis cluster_degradation Degradation Ceramide Ceramide CPE Ceramide Phosphoethanolamine (CPE) Ceramide->CPE SMS2 / SMSr PE_donor Phosphoethanolamine Donor PE_donor->CPE Sphingosyl_PE Sphingosyl PE (d18:1) CPE->Sphingosyl_PE Deacylation Sphingosine Sphingosine Sphingosyl_PE->Sphingosine Phosphodiesterase (putative) Phosphoethanolamine Phosphoethanolamine Sphingosyl_PE->Phosphoethanolamine

Biosynthesis and degradation of Sphingosyl PE (d18:1).

The "sphingolipid rheostat," the balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P), is a critical determinant of cell fate. The synthesis of CPE, and by extension Sphingosyl PE (d18:1), consumes ceramide, potentially impacting this balance and influencing cellular processes like proliferation, apoptosis, and drug resistance.

Experimental Protocols

Quantification of Sphingosyl PE (d18:1) and related sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

A common method for the quantitative analysis of sphingolipids involves LC-MS/MS. This technique offers high sensitivity and specificity for the detection and quantification of various sphingolipid species in biological samples.

1. Sample Preparation (Lipid Extraction):

  • Biological samples (plasma, tissue homogenates, or cell lysates) are subjected to a lipid extraction procedure, often using a modified Bligh-Dyer or Folch method with a solvent system like chloroform/methanol/water.

  • An internal standard, a structurally similar lipid not naturally present in the sample (e.g., a sphingolipid with an odd-chain fatty acid), is added at the beginning of the extraction to account for sample loss during preparation and for variations in ionization efficiency.

2. Liquid Chromatography (LC) Separation:

  • The lipid extract is reconstituted in an appropriate solvent and injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Separation of different sphingolipid species is typically achieved using a C18 or C8 reversed-phase column with a gradient elution of mobile phases, often consisting of a mixture of water, methanol, and acetonitrile (B52724) with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization.

3. Tandem Mass Spectrometry (MS/MS) Detection:

  • The eluent from the LC column is introduced into the mass spectrometer, usually equipped with an electrospray ionization (ESI) source.

  • Quantification is performed in the multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of the target sphingolipid) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The precursor/product ion pair is unique to the target analyte, ensuring high specificity.

  • The peak area of the analyte is normalized to the peak area of the internal standard, and the concentration is determined using a calibration curve generated with known amounts of the pure sphingolipid standard.

LC_MS_Workflow Sample Biological Sample (Plasma, Tissue, Cells) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction LC Liquid Chromatography (Reversed-Phase Separation) Extraction->LC ESI Electrospray Ionization LC->ESI MS1 Mass Spectrometer (Q1) Precursor Ion Selection ESI->MS1 Collision Collision Cell (Q2) Fragmentation MS1->Collision MS2 Mass Spectrometer (Q3) Product Ion Detection Collision->MS2 Data Data Analysis (Quantification) MS2->Data

Workflow for LC-MS/MS analysis of sphingolipids.

Conclusion

The comparative analysis of Sphingosyl PE (d18:1) in healthy versus diseased states is an emerging field of research. While direct evidence is still being gathered, the established links between its synthesizing enzymes, SMS2 and SMSr, and various pathologies highlight the potential of this sphingolipid as a valuable biomarker and a novel therapeutic target. Further investigation into the precise roles of Sphingosyl PE (d18:1) in cellular signaling and its quantification in clinical samples will be crucial for translating these findings into new diagnostic and therapeutic strategies.

References

Orthogonal Methods for the Validation of Sphingosyl PE (d18:1) Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sphingosylphosphorylethanolamine (Sphingosyl PE (d18:1)) is a bioactive sphingolipid involved in various cellular processes. Accurate quantification of this lipid is crucial for understanding its physiological and pathological roles. Relying on a single analytical method for quantification can be prone to unforeseen interferences and matrix effects. Therefore, employing orthogonal methods—distinct analytical techniques that rely on different chemical and physical principles—is a critical strategy for validating quantitative data, ensuring accuracy, and increasing confidence in experimental results. This guide provides a comparative overview of two primary orthogonal methods for the validation of Sphingosyl PE (d18:1) quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Thin-Layer Chromatography (HPTLC).

The Principle of Orthogonal Validation

Orthogonal validation is a scientific approach to confirm analytical results by using at least two different methods that are based on different principles of separation and detection. If the results from these disparate methods are concordant, it provides strong evidence for the accuracy and reliability of the quantification. For Sphingosyl PE (d18:1), LC-MS/MS offers high sensitivity and specificity based on mass-to-charge ratio, while HPTLC provides a robust, high-throughput separation based on polarity.

Figure 1. The Concept of Orthogonal Validation cluster_0 Primary Method cluster_1 Orthogonal Method LC-MS/MS LC-MS/MS Result1 Result1 LC-MS/MS->Result1 HPTLC HPTLC Result2 Result2 HPTLC->Result2 Sample Sample Sample->LC-MS/MS Analyzed by Sample->HPTLC Analyzed by Validation Validation Result1->Validation Compared Result2->Validation Compared

Caption: A logical diagram illustrating the principle of orthogonal validation.

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of LC-MS/MS and HPTLC for the quantification of sphingolipids and phospholipids. It is important to note that the values for HPTLC are based on general phospholipid analysis and may vary for Sphingosyl PE (d18:1) specifically.

ParameterLC-MS/MSHPTLC
Principle Separation by liquid chromatography followed by detection based on mass-to-charge ratio.Separation by planar chromatography based on differential partitioning between a stationary and mobile phase.
Limit of Detection (LOD) fmol to low pmol rangeLow ng to high pg range[1]
Limit of Quantification (LOQ) Low pmol range (<132 pmol/L for related sphingolipids)[2]62.99 to 90.09 ng for glycerolipid classes[1]
Linearity (R²) >0.99[3]>0.995[1]
Precision (%RSD) <15%<10%[1]
Accuracy (% Recovery) 85-115%93.17-108.12%[1]
Specificity High (based on precursor/product ion transitions)Moderate to High (dependent on chromatographic resolution and visualization method)
Throughput ModerateHigh
Cost HighLow

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of lipids. The following protocol is a general guideline that can be optimized for Sphingosyl PE (d18:1).

a. Sample Preparation (Lipid Extraction)

  • To 100 µL of sample (e.g., plasma, cell lysate), add an internal standard (e.g., Sphingosyl PE (d17:1)).

  • Add 1 mL of a cold mixture of chloroform:methanol (2:1, v/v).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase into a new tube.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the lipid extract in 100 µL of the initial mobile phase.

b. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A suitable gradient from, for example, 60% B to 100% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor the specific precursor to product ion transition for Sphingosyl PE (d18:1) and its internal standard.

Figure 2. LC-MS/MS Experimental Workflow Sample Sample Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction LC HPLC/UHPLC Separation (C18 column) Extraction->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition and Quantification MS->Data

Caption: A simplified workflow for the quantification of Sphingosyl PE (d18:1) using LC-MS/MS.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful planar chromatographic technique that allows for high-throughput analysis. The following is a general protocol for phospholipid separation that can be adapted for Sphingosyl PE (d18:1).[4]

a. Sample and Standard Preparation

  • Prepare a stock solution of Sphingosyl PE (d18:1) standard in chloroform:methanol (2:1, v/v).

  • Prepare a series of standard solutions of different concentrations for the calibration curve.

  • Extract lipids from the sample as described in the LC-MS/MS protocol.

b. HPTLC Conditions

  • Stationary Phase: HPTLC silica (B1680970) gel 60 F254 plates.

  • Sample Application: Apply samples and standards as bands using an automated applicator.

  • Mobile Phase: A mixture of chloroform, methanol, water, and ammonia (B1221849) (e.g., 60:34:4:2, v/v/v/v).[1]

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Visualization: After development, dry the plate and visualize the separated lipids. This can be done by charring with a copper(II) sulfate (B86663) solution followed by heating.[4]

  • Densitometry: Quantify the bands by scanning densitometry at a specific wavelength.

Putative Signaling Pathway of Sphingosyl PE (d18:1)

While the specific signaling pathway of Sphingosyl PE (d18:1) is not as well-elucidated as other sphingolipids, it is structurally related to N-acyl-phosphatidylethanolamines (NAPEs), which are precursors to bioactive N-acylethanolamines (NAEs).[5] NAEs, such as anandamide, are known to act on cannabinoid and other receptors. Therefore, a putative pathway involves the enzymatic conversion of Sphingosyl PE to a signaling molecule that can then activate downstream pathways.

Figure 3. Putative Signaling Pathway of Sphingosyl PE Sphingosyl_PE Sphingosyl PE (d18:1) Enzyme Phospholipase D-like Enzyme Sphingosyl_PE->Enzyme Signaling_Molecule Bioactive Metabolite (e.g., N-acylethanolamine-like) Enzyme->Signaling_Molecule Receptor GPCR / Cannabinoid Receptor Signaling_Molecule->Receptor Downstream Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) Receptor->Downstream Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream->Cellular_Response

Caption: A putative signaling pathway for Sphingosyl PE (d18:1).

Both LC-MS/MS and HPTLC are powerful techniques for the quantification of Sphingosyl PE (d18:1). LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for low-abundance lipids. HPTLC, on the other hand, is a cost-effective and high-throughput method suitable for screening and for analyzing samples with higher concentrations of the analyte. The use of these two orthogonal methods provides a robust framework for the validation of quantitative data, ensuring the reliability of research findings in the study of sphingolipid biology.

References

Safety Operating Guide

Proper Disposal of Sphingosyl PE (d18:1): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Waste Classification

Based on the safety data sheets (SDS) of structurally similar sphingolipids, such as ceramide and sphingosine, Sphingosyl PE (d18:1) is presumed to be a non-acutely hazardous chemical. The primary hazards associated with similar compounds include:

  • Skin irritation[1][2][3][4]

  • Serious eye irritation[1][2][3][4]

  • Potential respiratory irritation if inhaled as a dust or aerosol[1][2][3][4]

Therefore, Sphingosyl PE (d18:1) waste should be classified as a non-acutely hazardous chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification and disposal procedures.

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling Sphingosyl PE (d18:1) waste, ensure you are wearing the appropriate PPE:

  • Safety goggles or glasses

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

2. Waste Segregation: Proper segregation is the first step in compliant waste management.

  • Solid Waste: Collect solid Sphingosyl PE (d18:1), such as unused powder or contaminated consumables (e.g., weighing paper, pipette tips), in a designated, leak-proof, and chemically compatible container. This container should be clearly labeled as "Hazardous Waste."

  • Liquid Waste: If Sphingosyl PE (d18:1) is in a solvent, collect the solution in a separate, leak-proof, and chemically compatible container. Do not mix with other solvent waste streams unless approved by your institution's EHS department. The container must be clearly labeled as "Hazardous Waste" and should also indicate the solvent used.

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with Sphingosyl PE (d18:1), must be disposed of in a designated sharps container.

3. Container Management:

  • Use containers that are in good condition and compatible with the chemical waste.

  • Keep waste containers securely closed at all times, except when adding waste.[5]

  • Ensure all containers are properly labeled with the words "Hazardous Waste," the full chemical name (Sphingosyl PE (d18:1)), and any other components of the waste stream (e.g., solvents).[5]

4. Storage:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5]

  • The SAA should be a well-ventilated area, away from ignition sources and incompatible chemicals.

  • Segregate waste containers based on compatibility to prevent accidental reactions. For example, store acidic waste separately from basic waste.[5]

5. Disposal Request:

  • Once a waste container is full or has been in the SAA for the maximum allowable time (as per your institution's policy, typically not exceeding one year for partially filled containers), arrange for its disposal.[5]

  • Contact your institution's EHS department or the designated hazardous waste management contractor to schedule a pickup.

  • Do not dispose of Sphingosyl PE (d18:1) down the drain or in the regular trash.[6][7]

Quantitative Storage Limits for Hazardous Waste

The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory setting, as stipulated by regulatory bodies like the Environmental Protection Agency (EPA). These are general guidelines and may vary based on local regulations and institutional policies.

ParameterLimitRegulatory Context
Maximum Volume in SAA 55 gallons of hazardous wasteFederal and state regulations often cap the amount of waste that can be accumulated in a laboratory before it needs to be moved to a central storage area.
Maximum Volume of Acutely Hazardous Waste 1 quart of liquid or 1 kg of solidStricter limits apply to wastes designated as "acutely hazardous" or "P-listed".
Maximum Accumulation Time Up to one year for partially filled containersContainers must be dated when they become full and removed from the SAA within a short timeframe (e.g., three days).[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Sphingosyl PE (d18:1).

G Sphingosyl PE (d18:1) Disposal Workflow cluster_0 Start cluster_1 Waste Characterization cluster_2 Segregation & Containment cluster_3 Storage cluster_4 Disposal start Waste Generation (Sphingosyl PE (d18:1)) classify Classify as Hazardous Chemical Waste start->classify solid_waste Solid Waste (e.g., powder, contaminated labware) classify->solid_waste liquid_waste Liquid Waste (in solution) classify->liquid_waste sharps_waste Sharps Waste (contaminated needles, glass) classify->sharps_waste solid_container Labeled, sealed compatible container solid_waste->solid_container liquid_container Labeled, sealed compatible container liquid_waste->liquid_container sharps_container Approved sharps container sharps_waste->sharps_container storage Store in Designated Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage sharps_container->storage disposal_request Contact EHS for Pickup storage->disposal_request final_disposal Disposal by Licensed Hazardous Waste Vendor disposal_request->final_disposal

References

Personal protective equipment for handling Sphingosyl PE (d18:1)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sphingosyl PE (d18:1). It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling Sphingosyl PE (d18:1), which is a powder, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure personal safety. The recommended PPE is detailed below.

Protective EquipmentSpecification and Use
Respiratory Protection Wear a mask to prevent inhalation of dust, especially when handling the powder form.[1] Work in a well-ventilated area to prevent the accumulation of dust.[1]
Eye Protection Chemical safety glasses are required to protect against dust particles.[1]
Hand Protection Wear chemical-resistant gloves, such as nitrile gloves.[2][3] Gloves must be inspected prior to use and disposed of after contamination.[4][5] Proper glove removal technique should be followed to avoid skin contact.[4][5]
Body Protection A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.[1][3]

Operational and Disposal Plans

Proper handling and disposal of Sphingosyl PE (d18:1) are critical for maintaining a safe and compliant laboratory. The following procedural guidance outlines the key steps from receipt to disposal.

Receiving and Storage:

  • Sphingosyl PE (d18:1) is shipped in dry ice and should be stored at -20°C upon receipt.

  • Keep the container tightly sealed in a dry and well-ventilated place.

Handling:

  • To the best of current knowledge, the health hazards of this product have not been fully investigated.[4] Therefore, it is crucial to use appropriate procedures to prevent direct contact with the skin or eyes and to prevent inhalation or ingestion.[4]

  • Avoid prolonged exposure and do not breathe vapor.[4]

  • Handle the powder in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.

  • For preparing solutions, add the solvent slowly to the powder to avoid aerosolization.

Accidental Release Measures:

  • In case of a spill, wear appropriate PPE.

  • Sweep up the spilled powder and place it into a suitable, closed container for disposal.[5]

First Aid Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[4]

  • Skin Contact: Wash off with soap and plenty of water.[5]

  • Inhalation: If breathed in, move the person into fresh air. If not breathing, give artificial respiration.[5]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[5]

  • In all cases of exposure, seek medical attention.[4]

Disposal:

  • Dispose of waste product and contaminated materials in accordance with local, state, and federal regulations.

  • Contaminated gloves and other disposable PPE should be placed in a sealed bag and disposed of as solid waste.[1]

Handling Workflow

The following diagram illustrates the standard workflow for handling Sphingosyl PE (d18:1) in a laboratory setting, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Retrieve from Storage Retrieve from Storage Prepare Workspace->Retrieve from Storage Weigh Powder Weigh Powder Retrieve from Storage->Weigh Powder Prepare Solution Prepare Solution Weigh Powder->Prepare Solution Clean Workspace Clean Workspace Prepare Solution->Clean Workspace Dispose of Waste Dispose of Waste Clean Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Workflow for Safe Handling of Sphingosyl PE (d18:1).

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.